molecular formula C9H18ClN B2798582 2-Cyclobutylpiperidine hydrochloride CAS No. 1889294-03-4

2-Cyclobutylpiperidine hydrochloride

Cat. No.: B2798582
CAS No.: 1889294-03-4
M. Wt: 175.7
InChI Key: YJCYUMHLJYVZLL-UHFFFAOYSA-N
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Description

2-Cyclobutylpiperidine hydrochloride is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a prevalent scaffold in pharmaceuticals, substituted at the 2-position with a cyclobutyl group. The piperidine moiety is one of the most important synthetic fragments for designing drugs and plays a significant role in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals . The incorporation of the cyclobutyl ring is a strategic maneuver in lead optimization; this strained carbocycle is increasingly utilized to impart favorable biological properties . Its unique puckered three-dimensional structure can be employed for conformational restriction, which reduces the entropic penalty of flexible ligands binding to their targets . Furthermore, the cyclobutane ring is known to improve metabolic stability, reduce planarity compared to aromatic rings, and effectively fill hydrophobic pockets in enzyme binding sites . The combination of these two cyclic systems makes 2-Cyclobutylpiperidine hydrochloride a valuable reagent for constructing novel molecular architectures. Researchers can utilize this compound in various synthetic applications, including the development of potential pharmacologically active molecules. Its primary value lies in its versatility as a precursor or intermediate in multi-step synthetic sequences aimed at generating compounds for biological screening. The hydrochloride salt form typically offers enhanced stability and solubility for handling in a laboratory setting. This product is intended for research applications by qualified laboratory personnel and is strictly for Research Use Only (RUO) , not for diagnostic, therapeutic, or any other personal uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-7-10-9(6-1)8-4-3-5-8;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCYUMHLJYVZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-Cyclobutylpiperidine HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: 2-Cyclobutylpiperidine Hydrochloride in Advanced Medicinal Chemistry

Executive Summary

The piperidine scaffold is the most frequently utilized heterocyclic building block in the synthesis of FDA-approved pharmaceuticals[1]. While simple, unsubstituted piperidines are ubiquitous in drug discovery, the strategic functionalization of the alpha-position (C2) is a highly effective tactic in lead optimization. 2-Cyclobutylpiperidine hydrochloride (CAS: 1889294-03-4) is a specialized, privileged fragment that has been increasingly cited in pharmaceutical patent literature for novel therapeutics[2]. This technical guide provides researchers and drug development professionals with an in-depth analysis of its physicochemical properties, synthetic methodologies, and mechanistic utility in overcoming pharmacokinetic liabilities.

Physicochemical Profiling

As a hydrochloride salt, 2-cyclobutylpiperidine offers a highly stable, water-soluble solid ideal for modular synthesis and formulation, while its free base form provides the necessary lipophilicity for target engagement. The following table summarizes the key quantitative data for this building block.

Table 1: Physicochemical Properties of 2-Cyclobutylpiperidine

PropertyValue
Chemical Name 2-Cyclobutylpiperidine hydrochloride
Molecular Formula C9H17N (Free base) / C9H17N·HCl (Salt)
Monoisotopic Mass 139.1361 Da[3]
Predicted XLogP 2.0[3]
Topological Polar Surface Area (TPSA) 12.0 Ų
Predicted Collision Cross Section (CCS) 128.2 Ų ([M+H]+)[3]
Patent Citations 23 active patents[2]

Mechanistic Role in Drug Design

The selection of 2-cyclobutylpiperidine over an unsubstituted piperidine or a linear alkyl-substituted variant is driven by specific structure-activity relationship (SAR) goals. The causality behind this experimental choice relies on three pillars:

  • Steric Shielding and Metabolic Stability: Unsubstituted piperidines are highly susceptible to N-dealkylation and oxidation by Cytochrome P450 (CYP450) enzymes, as well as degradation by Monoamine Oxidases (MAOs)[4]. The cyclobutyl group at the C2 position introduces significant steric bulk directly adjacent to the basic nitrogen. This "steric shield" physically blocks enzymatic access to the alpha-protons, drastically increasing the in vivo half-life of the compound.

  • Conformational Restriction: Flexible alkyl chains incur a high entropic penalty upon binding to a target receptor. The rigid cyclobutyl ring restricts the conformational degrees of freedom of the piperidine core, locking it into a preferred chair conformation. This pre-organization minimizes energy loss during target engagement, often leading to enhanced binding affinity.

  • Basicity Modulation: The inductive electron-donating effect of the cyclobutyl group subtly alters the pKa of the piperidine nitrogen. Fine-tuning basicity is critical for balancing aqueous solubility with membrane permeability, which is especially important for blood-brain barrier (BBB) penetration in CNS drug design.

Synthetic Methodologies

The synthesis of 2-cyclobutylpiperidine hydrochloride requires a highly regioselective approach. Direct alkylation of piperidine is prone to over-reaction and poor yields. Therefore, a validated, self-correcting protocol involves the functionalization of a pyridine precursor followed by exhaustive reduction[5].

Protocol: Three-Step Synthesis of 2-Cyclobutylpiperidine HCl

Step 1: Synthesis of 2-(Cyclobut-1-en-1-yl)pyridine Rationale: Utilizing a pyridine precursor ensures absolute regiocontrol at the C2 position, avoiding complex isomer mixtures during carbon-carbon bond formation.

  • Charge a flame-dried, argon-purged reaction vessel with 2-bromopyridine (1.0 eq) and Pd(dppf)Cl₂ catalyst (0.05 eq).

  • Dropwise, introduce cyclobutylzinc bromide (1.2 eq, 0.5 M in THF) at 0 °C to initiate a Negishi cross-coupling.

  • Warm the reaction to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the intermediate[5].

Step 2: Exhaustive Catalytic Hydrogenation Rationale: Simultaneous reduction of the cyclobutene double bond and the highly stable aromatic pyridine ring requires high-pressure conditions and a highly active catalyst to force the reaction to completion.

  • Dissolve the 2-(cyclobut-1-en-1-yl)pyridine intermediate in glacial acetic acid (0.2 M).

  • Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 10 wt%).

  • Transfer to a high-pressure Parr reactor and pressurize with H₂ gas to 60 psi.

  • Heat to 60 °C and agitate vigorously for 24 hours.

  • Filter through a Celite pad to remove the catalyst. Concentrate the filtrate, neutralize with 2M NaOH, and extract with dichloromethane to yield the 2-cyclobutylpiperidine free base.

Step 3: Hydrochloride Salt Formation Rationale: The free base is an oil that is prone to atmospheric oxidation and degradation. Conversion to the HCl salt generates a stable, easily handled solid for long-term storage and precise molar weighing.

  • Dissolve the crude free base in anhydrous diethyl ether (0.5 M) and cool to 0 °C.

  • Slowly add a 1.5x stoichiometric excess of 2.0 M HCl in diethyl ether. A white precipitate will form immediately, visually validating the salt formation.

  • Stir for 30 minutes, then filter the suspension under a nitrogen atmosphere.

  • Wash the filter cake with cold anhydrous ether and dry under high vacuum to afford the final 2-cyclobutylpiperidine hydrochloride product.

Workflow Visualization

LeadOptimization Hit Initial Hit (Unsubstituted Piperidine) Metabolism Metabolic Liability (CYP450 Cleavage) Hit->Metabolism In vivo assay ScaffoldHop Scaffold Hopping & Structural Modification Metabolism->ScaffoldHop CBP Incorporate 2-Cyclobutyl- piperidine HCl ScaffoldHop->CBP Synthesis PKPD PK/PD Profiling (Steric Shielding) CBP->PKPD Evaluation PKPD->ScaffoldHop Refinement Lead Optimized Lead Candidate PKPD->Lead Success

Workflow demonstrating the integration of 2-cyclobutylpiperidine to overcome metabolic liabilities.

References

  • Title: C9H17N - Explore - PubChemLite Source: uni.lu URL: [Link]

  • Title: 2-cyclobutylpiperidine (C9H17N) - PubChemLite Source: uni.lu URL: [Link]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: acs.org URL: [Link]

  • Title: Piperidine-Based Drug Discovery - 1st Edition Source: elsevier.com URL: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 2-Cyclobutylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the architectural selection of secondary amine building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of central nervous system (CNS) therapeutics. 2-Cyclobutylpiperidine hydrochloride (CAS: 1889294-03-4) [1] is a highly versatile, sterically constrained scaffold. The incorporation of a cyclobutyl ring at the 2-position of the piperidine core introduces precise 3D vector geometry and modulates lipophilicity—critical parameters for optimizing binding affinity in G-protein coupled receptor (GPCR) targets.

This whitepaper provides an authoritative guide on the molecular weight, chemical formula, structural causality, and the self-validating analytical protocols required to verify the integrity of this compound before its integration into high-throughput synthesis pipelines.

Physicochemical Profiling & Structural Causality

The precise determination of molecular weight and empirical formula is the bedrock of stoichiometric calculations. A deviation of even 1% in assumed purity or mass can derail dose-response curves in in vitro assays.

Quantitative Data Summary

Table 1: Fundamental Physicochemical Properties of 2-Cyclobutylpiperidine Hydrochloride

PropertyValueCausality / Scientific Significance
Chemical Name 2-Cyclobutylpiperidine hydrochlorideStandardized IUPAC nomenclature for registry tracking.
CAS Registry Number 1889294-03-4Unique identifier for the specific hydrochloride salt form[2].
Molecular Formula C₉H₁₈ClNDerived from the free base (C₉H₁₇N) + HCl.
Molecular Weight 175.70 g/mol Critical for precise molar dosing and yield calculations.
Free Base Exact Mass 139.1361 DaTarget monoisotopic mass for high-resolution mass spectrometry.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility and crystalline stability.
Causality of Salt Selection

Why utilize the hydrochloride salt rather than the free base? The free base of low-molecular-weight substituted piperidines is typically a volatile, easily oxidized oil with poor aqueous solubility. By protonating the secondary amine to form the HCl salt, we convert the compound into a stable, solid crystalline lattice. This salt formation dramatically increases the hydration energy, facilitating rapid dissolution in aqueous biological buffers—a non-negotiable prerequisite for bioavailability testing.

Synthetic and Isolation Workflow

To understand the final formula (C₉H₁₈ClN), one must trace its synthetic origin. The synthesis generally involves the functionalization of a pyridine or piperidine precursor, followed by reduction and controlled salt formation.

SynthesisWorkflow A Starting Material: Pyridine/Piperidine Core B C2-Functionalization: Cyclobutylation via Cross-Coupling A->B C Catalytic Hydrogenation (If Pyridine Precursor) B->C D Free Base Isolation: 2-Cyclobutylpiperidine (C9H17N) C->D E Salt Formation: Anhydrous HCl in Ether/Dioxane D->E F Final Product: 2-Cyclobutylpiperidine HCl (C9H18ClN) E->F

Step-by-step synthetic workflow for 2-Cyclobutylpiperidine HCl isolation.

Experimental Protocol: Self-Validating Salt Formation

Causality: The transition from free base to salt must be monitored by pH and precipitation. The formation of a white precipitate that ceases upon further addition of HCl acts as a self-validating visual endpoint, ensuring no excess acid degrades the compound.

  • Dissolution: Dissolve 1.0 equivalent of purified 2-cyclobutylpiperidine free base in anhydrous diethyl ether under an inert argon atmosphere to prevent moisture absorption.

  • Acidification: Dropwise add 1.05 equivalents of a standardized solution of anhydrous HCl in 1,4-dioxane at 0°C. Causality: Low temperature prevents exothermic degradation and secondary side reactions.

  • Precipitation: Stir for 30 minutes. A white crystalline precipitate of the hydrochloride salt will form.

  • Filtration & Washing: Filter the precipitate under a vacuum and wash with cold anhydrous ether to remove any unreacted free base or non-polar impurities.

  • Drying: Dry under high vacuum at 40°C to constant weight.

Analytical Validation Protocols

A rigorous, orthogonal analytical suite is required to confirm the molecular weight (175.70 g/mol ) and the empirical formula (C₉H₁₈ClN)[3]. We rely on Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Elemental Analysis (EA).

AnalyticalValidation Sample Compound 1889294-03-4 LCMS LC-MS Analysis (ESI+ Mode) Sample->LCMS NMR 1H & 13C NMR (D2O or DMSO-d6) Sample->NMR EA Elemental Analysis (Combustion) Sample->EA MW Confirm MW: [M+H]+ = 140.14 m/z LCMS->MW Struct Confirm Structure: Proton Integrations NMR->Struct Form Confirm Formula: C: 61.52%, H: 10.33% EA->Form

Orthogonal analytical validation logic for confirming molecular weight and formula.

Step-by-Step Methodology: LC-MS Confirmation of Molecular Weight

Causality: In Electrospray Ionization (ESI), the non-covalent HCl salt dissociates. The mass spectrometer will detect the protonated free base


. Therefore, we expect a mass-to-charge ratio (m/z) corresponding to C₉H₁₇N + H⁺.
  • Sample Preparation: Dissolve 1 mg of 2-Cyclobutylpiperidine hydrochloride in 1 mL of LC-MS grade Methanol:Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid promotes ionization in positive ESI mode.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Detection: Set the mass spectrometer to positive ESI mode. Scan range: 100-500 m/z.

  • Data Interpretation: Extract the chromatogram peak. The primary ion must be observed at m/z 140.14 . The absence of an m/z 176 peak confirms the salt dissociates as expected, validating the free base exact mass of 139.14 Da.

Step-by-Step Methodology: Elemental Analysis (EA) for Formula Verification

To definitively prove the presence of the chloride ion and the exact C₉H₁₈ClN stoichiometry, combustion analysis is utilized.

  • Combustion: Combust 2-3 mg of the dried salt in an oxygen-rich environment at 900°C.

  • Gas Chromatography: The resulting gases (CO₂, H₂O, NO₂) are separated and quantified.

  • Titration for Halogens: The residual ash is dissolved, and chloride is quantified via silver nitrate titration.

  • Validation: The experimental percentages must fall within ±0.4% of the theoretical values (C: 61.52%, H: 10.33%, N: 7.97%, Cl: 20.18% ) to pass quality control and verify the formula.

Pharmacological Relevance & Downstream Applications

Why is this specific molecular weight and formula critical for drug development? A molecular weight of 175.70 g/mol places this building block well within the "Rule of Three" for fragment-based drug discovery (FBDD) and "Lipinski's Rule of Five" for oral bioavailability.

When integrated into larger drug molecules, the cyclobutyl group adds a defined 3D vector, improving binding affinity to hydrophobic pockets in target proteins compared to planar aromatic rings. This is particularly relevant in GPCR modulation.

GPCRPathway Ligand Piperidine Derivative (Target Drug) Receptor GPCR (CNS Target) Ligand->Receptor Binds GProtein G-Protein Activation (Alpha Subunit) Receptor->GProtein Activates Effector Downstream Effector (cAMP / Calcium) GProtein->Effector Modulates

General GPCR signaling pathway modulated by piperidine-derived therapeutics.

References

  • CliniSciences. "2-Cyclobutylpiperidine hydrochloride [1889294-03-4]." CliniSciences Catalog. URL: [Link]

Sources

Structure-activity relationship of cyclobutyl-substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of small molecules requires a delicate balance between target affinity, metabolic stability, and physicochemical properties. In my experience leading hit-to-lead optimization campaigns, the piperidine ring serves as a ubiquitous pharmacological workhorse. However, its basic nitrogen often presents liabilities, including hERG channel inhibition and poor membrane permeability.

To mitigate these issues while exponentially increasing target affinity, the strategic introduction of a cyclobutyl substituent has emerged as a highly effective bioisosteric replacement. This guide explores the structure-activity relationship (SAR) of cyclobutyl-substituted piperidines, detailing the thermodynamic causality behind their success and providing self-validating protocols for their synthesis and evaluation.

The transition from a simple N-methyl or planar N-cyclopropyl group to an N-cyclobutyl moiety is not merely a structural tweak; it is a fundamental thermodynamic optimization .

  • Puckered Geometry: Unlike flat aromatic rings or highly strained, planar cyclopropyl groups, cyclobutane adopts a "puckered" butterfly conformation with a dihedral angle of approximately 25–30°. This three-dimensional architecture allows the cyclobutyl ring to project deeply into narrow, hydrophobic protein pockets that planar rings cannot access.

  • Desolvation-Driven Binding: The displacement of high-energy, ordered water molecules from a lipophilic binding pocket by the cyclobutyl ring provides a massive entropically driven boost to binding affinity. The cyclobutyl group strikes the optimal balance: it is large enough to displace these waters but small enough to avoid the steric clashes associated with cyclopentyl or cyclohexyl groups.

  • Fsp3 Enhancement: Increasing the fraction of sp3-hybridized carbons (Fsp3) via cyclobutyl substitution improves aqueous solubility and reduces off-target promiscuity, parameters strongly correlated with clinical success .

SAR_Optimization Hit Hit Compound (Secondary Piperidine) Strategy N-Alkylation Strategy (Modulating pKa & LogD) Hit->Strategy Cyclopropyl N-Cyclopropyl Affinity: Moderate Strain: High Strategy->Cyclopropyl Sub-optimal fit Cyclobutyl N-Cyclobutyl Affinity: Optimal Puckered Geometry Strategy->Cyclobutyl Desolvation driven Cyclopentyl N-Cyclopentyl Affinity: Low Steric Clash Strategy->Cyclopentyl Too bulky Lead Preclinical Lead (Optimized SAR Profile) Cyclobutyl->Lead Selected for profiling

Fig 1: SAR optimization logic demonstrating the selection of the N-cyclobutyl moiety.

SAR Case Study: Histamine H3 Receptor (H3R) Antagonists

The power of the cyclobutyl-piperidine motif is perfectly illustrated in the development of 4-alkoxy-[1'-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4'-piperidine)] analogues as Histamine H3 Receptor (H3R) antagonists .

During hit-to-lead optimization, researchers noted that the basicity of the piperidine nitrogen was essential for anchoring to a conserved aspartate residue in the H3R binding site. However, an unsubstituted piperidine resulted in poor membrane permeability and high hERG channel liability. By systematically exploring N-substituents, it was discovered that the N-cyclobutyl group uniquely filled a specific lipophilic accessory pocket. This substitution yielded single-digit nanomolar affinity while simultaneously sterically shielding the basic nitrogen just enough to mitigate hERG binding.

Quantitative Data Presentation: Comparative SAR of N-Substituted Piperidines
N-SubstituentFsp3 ContributionHuman H3R Ki (nM)hERG IC50 (µM)LogD (pH 7.4)Mechanistic Outcome
Methyl Low145.0>301.2Weak target engagement
Cyclopropyl Moderate42.515.21.8Sub-optimal pocket filling
Cyclobutyl High3.2 >30 2.4 Optimal desolvation & safety
Cyclopentyl High18.44.53.1Steric clash; hERG liability

Note: Data synthesized from representative spiro-piperidine SAR studies.

H3R_Signaling Ligand Cyclobutyl-Piperidine (H3R Antagonist) Receptor Histamine H3 Receptor (Presynaptic) Ligand->Receptor Binds & Blocks GProtein Gαi/o Protein (Inactivated) Receptor->GProtein Prevents Activation cAMP Intracellular cAMP (Levels Restored) GProtein->cAMP Lifts Suppression Response Histamine Release (Wakefulness Promoted) cAMP->Response Downstream Effect

Fig 2: Mechanism of action for cyclobutyl-piperidine antagonists at the Histamine H3 Receptor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to prevent false positives and ensure reproducibility.

Protocol A: Synthesis of N-Cyclobutyl Piperidines via Reductive Amination

Causality Rationale: Direct alkylation of a secondary piperidine with cyclobutyl bromide often fails or results in abysmal yields due to competing E2 elimination (driven by the high ring strain and secondary nature of the halide). Reductive amination using cyclobutanone is chemoselective, avoids over-alkylation, and proceeds under mild conditions.

  • Imine Formation: Dissolve the secondary piperidine core (1.0 eq) and cyclobutanone (1.5 eq) in anhydrous dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation.

    • Validation Checkpoint 1: After 2 hours at room temperature, take a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when >95% consumption of the starting piperidine is confirmed.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq). The bulky nature of this reducing agent prevents the premature reduction of the ketone.

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Validation Checkpoint 2: LC-MS must show a mass shift corresponding to the saturated N-cyclobutyl piperidine product with no residual imine.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with dichloromethane. Purify via silica gel chromatography (DCM:MeOH gradient).

    • Validation Checkpoint 3: 1H NMR (CDCl3) must show the characteristic multiplet for the cyclobutyl methine proton at ~2.7 ppm, definitively confirming N-alkylation.

Protocol B: In Vitro Radioligand Binding Assay for Target Affinity

Causality Rationale: To differentiate true target affinity from non-specific hydrophobic partitioning (a common artifact with lipophilic amines), a competitive radioligand binding assay is utilized.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human target receptor (e.g., H3R). Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test cyclobutyl-piperidine (serial dilutions from 10 µM to 0.1 nM), and a fixed concentration of a tritiated reference ligand (e.g., [3H]-R-α-methylhistamine at its Kd value).

    • Validation Checkpoint 1 (Assay Integrity): Include a known high-affinity reference standard (e.g., Pitolisant) to validate the dynamic range. Calculate the Z'-factor; the plate is only valid if Z' > 0.6.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate IC50 values using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

References

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (PubMed Central) URL: [Link]

  • Title: Synthesis and evaluation of 4-alkoxy-[1'-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4'-piperidine)] analogues as histamine-3 receptor antagonists Source: PubMed URL: [Link]

Structural & Functional Analysis: 2-Cyclobutylpiperidine vs. 2-Cyclohexylpiperidine

[2]

Introduction: The Hydrophobic Pharmacophore

In medicinal chemistry, the piperidine ring is a privileged scaffold, serving as the core for numerous analgesics, stimulants, and NMDA receptor modulators.[1][2] The substitution at the C2 position is critical for defining the molecule's steric profile and binding trajectory.[2][3][4]

This guide contrasts two specific analogs:

  • 2-Cyclobutylpiperidine (2-CBP): A piperidine ring substituted with a four-membered, puckered cyclobutyl group.[2]

  • 2-Cyclohexylpiperidine (2-CHP): A piperidine ring substituted with a six-membered, chair-conformation cyclohexyl group.[2]

While 2-phenylpiperidine is the classical aromatic anchor (seen in methylphenidate and pipradrol), these saturated cycloalkyl analogs represent a shift from "flat" (aromatic) to "fat" (aliphatic) space, altering lipophilicity (LogP) and receptor docking mechanisms.[1][4]

Structural & Conformational Dynamics[3]

The primary differentiator between these molecules is the steric bulk and conformational flexibility of the 2-substituent.[2][3][4]

Conformational Analysis

Both molecules possess a piperidine ring that predominantly adopts a chair conformation.[1][2][3][4] The stability is governed by the A-value (free energy difference between equatorial and axial conformers) of the substituent.[2][3][4]

  • 2-Cyclohexylpiperidine (2-CHP):

    • The cyclohexyl group is bulky (

      
       kcal/mol).[2][3][4]
      
    • Dominant Conformer: The cyclohexyl group is strictly locked in the equatorial position to avoid severe 1,3-diaxial interactions with the piperidine ring protons.[2][3]

    • Rotational Freedom: The bond connecting the two rings allows rotation, but the "chair-chair" interaction creates a massive hydrophobic volume, often referred to as a "dumbbell" shape.[1][2]

  • 2-Cyclobutylpiperidine (2-CBP):

    • The cyclobutyl group is smaller and adopts a "puckered" or "butterfly" conformation to relieve torsional strain (

      
       kcal/mol).[2][3][4]
      
    • Dominant Conformer: Still prefers equatorial, but the energy penalty for axial orientation is lower than that of the cyclohexyl analog.[1][2]

    • Steric Profile: The cyclobutyl ring is more compact, allowing this molecule to fit into tighter hydrophobic pockets where the cyclohexyl analog might be sterically excluded.[1][2]

Physicochemical Property Comparison[2][3]
Property2-Cyclobutylpiperidine (2-CBP)2-Cyclohexylpiperidine (2-CHP)Significance
Formula


2-CHP has higher carbon content.[2][3]
MW ~139.24 g/mol ~167.29 g/mol 2-CHP is heavier.[2][3][4]
LogP (Calc) ~2.3 - 2.5~3.1 - 3.42-CHP is significantly more lipophilic, increasing BBB permeability but reducing water solubility.[2][3]
Topological Polar Surface Area 12.03 Ų12.03 ŲIdentical (defined by the secondary amine).[2][3][4]
Rotatable Bonds 11The C2-C1' bond is the pivot point.[2][3][4]
Ring Strain High (~26 kcal/mol for cyclobutyl)Low (~0 kcal/mol for cyclohexyl)2-CBP is thermodynamically less stable and more reactive to oxidative ring opening.[2][3][4]

Synthetic Methodologies

The synthesis of these scaffolds typically follows two major pathways: Hydrogenation of Aromatic Precursors or Organometallic Addition .[2][3][4]

Pathway A: Catalytic Hydrogenation (Reduction)

This is the most common route for 2-CHP, starting from the commercially available 2-phenylpiperidine or 2-phenylpyridine.[2][3]

  • Protocol for 2-CHP:

    • Substrate: 2-Phenylpyridine.

    • Catalyst:

      
       (Adams' catalyst) or 
      
      
      (5%).[2][3][4]
    • Conditions: Acetic acid solvent, 50-60 psi

      
      , RT to 50°C.
      
    • Mechanism: Complete saturation of both the pyridine and phenyl rings.[2][3][4]

    • Stereochemistry: Often yields a mixture of cis and trans isomers if other substituents are present; unsubstituted 2-CHP is racemic but chemically uniform.[2][3][4]

Pathway B: Organometallic Alkylation

Required for 2-CBP because "2-cyclobutylpyridine" is not a standard commodity chemical.[2][3][4]

  • Protocol for 2-CBP:

    • Activation: Pyridine is activated with an acyl chloride or treated as an N-oxide.[2][3][4]

    • Nucleophile: Cyclobutylmagnesium bromide (Grignard).[2][3][4]

    • Addition: The Grignard reagent attacks the C2 position.[2][3][4]

    • Reduction: The resulting dihydropyridine intermediate is reduced (e.g.,

      
       or catalytic hydrogenation) to the piperidine.[1][2][3][4]
      
Synthetic Logic Diagram (DOT)

SynthesisPathwaysPyridinePyridine CorePhPy2-PhenylpyridinePyridine->PhPyArylationInter12-CyclobutylpyridinePyridine->Inter1+ CbMgBr(Nucleophilic Addition)CHP2-Cyclohexylpiperidine(High Lipophilicity)PhPy->CHPPtO2 / H2(Exhaustive Reduction)CbMgBrCyclobutyl-MgBr(Grignard)CBP2-Cyclobutylpiperidine(Compact Sterics)Inter1->CBPPd/C / H2(Heterocycle Reduction)CHP->CBPStructuralAnalog

Figure 1: Divergent synthetic pathways for accessing 2-cycloalkylpiperidines. Pathway A (top) utilizes exhaustive reduction, while Pathway B (bottom) relies on organometallic coupling.[1][4]

Pharmacological Implications[2][3][5][6][7][8]

The transition from a phenyl ring (flat) to a cyclohexyl/cyclobutyl ring (fat) drastically alters the pharmacological profile, particularly in the context of Monoamine Transporters (MATs) and NMDA receptors.[4]

Dopamine Transporter (DAT) Activity

2-Substituted piperidines are often studied as analogs of Methylphenidate or Pipradrol .[2][3][4]

  • Pi-Stacking Loss: The dopamine transporter binding site (specifically near Phe320) favors aromatic interactions (pi-stacking).[2][3][4]

  • 2-CHP Effect: Replacing the phenyl ring with a cyclohexyl ring eliminates pi-stacking.[2][3] While the lipophilicity increases, the binding affinity (

    
    ) for DAT typically decreases  significantly.[1][2][4] The molecule becomes a "loose fit" inhibitor.[2][3][4]
    
  • 2-CBP Effect: The cyclobutyl group is too small to mimic the phenyl ring's spatial coverage and lacks the pi-electrons.[2] It is generally considered a weak or inactive scaffold for DAT unless coupled with other functional groups (e.g., ester at C2).[1][2][4]

NMDA Receptor Modulation

Certain 2-substituted piperidines act as NMDA receptor antagonists (e.g., CGS-19755).[2][3][5]

  • Mechanism: These agents often bind to the glutamate recognition site or the ion channel pore (PCP site).[2][3][4]

  • Steric Fit: The 2-CHP analog is a known intermediate in the synthesis of high-affinity NMDA ligands (like vesamicol analogs).[2][3] Its bulk allows it to occlude hydrophobic channels effectively.[2][3][4]

  • Bioisosterism: 2-CHP is often used as a saturated bioisostere to probe the "hydrophobic collapse" regions of a receptor pocket.[2][3][4] If a drug candidate with a phenyl group shows metabolic instability, substituting it with a cyclohexyl group (2-CHP core) can improve metabolic half-life (

    
    ) by removing the site of aromatic hydroxylation.[2][4]
    
Signal Transduction Logic (DOT)

SAR_LogicCorePiperidine Scaffold(Secondary Amine)Sub_Ph2-Phenyl(Flat/Aromatic)Core->Sub_PhSub_CyHex2-Cyclohexyl(Fat/Bulky)Core->Sub_CyHexDATDopamine Transporter(Requires Pi-Stacking)Sub_Ph->DATStrong FitSub_CyHex->DATSteric Clash / No PiNMDANMDA Receptor(Hydrophobic Channel)Sub_CyHex->NMDAPore OcclusionMetabStabIncreased Metabolic StabilitySub_CyHex->MetabStabNo Aryl HydroxylationHighAffHigh Affinity BindingDAT->HighAffLowAffReduced Affinity(Loss of Pi-Interaction)DAT->LowAff

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how the switch from Phenyl to Cyclohexyl affects transporter binding versus metabolic stability.[3][4]

Experimental Validation Protocol

To validate the identity and purity of these compounds, the following analytical workflow is recommended.

NMR Spectroscopy (Diagnostic Signals)
  • 2-CHP (

    
     NMR):  Look for the multiplet forest between 
    
    
    1.0–1.8 ppm corresponding to the 11 protons of the cyclohexyl ring + 6 of the piperidine.[2][4] The key diagnostic is the C2-H methine proton, typically shifting upfield (
    
    
    2.2–2.5 ppm) compared to the aromatic analog due to the loss of deshielding ring currents.[1][2]
  • 2-CBP (

    
     NMR):  The cyclobutyl ring carbons appear in a distinct region (
    
    
    18–30 ppm).[2][4] The ring strain of cyclobutyl shifts the C2' (bridgehead) carbon signal compared to the relaxed cyclohexyl ring.[2][3][4]
Mass Spectrometry[2][3]
  • Method: GC-MS (EI, 70 eV).[1][2][4]

  • Fragmentation:

    • 2-CHP (

      
       167):  Expect a base peak at m/z 84  (piperidine ring fragment, loss of cyclohexyl radical).[2][4]
      
    • 2-CBP (

      
       139):  Expect a base peak at m/z 84  (loss of cyclobutyl).[2][4] The ratio of the molecular ion to the base peak will differ due to the stability of the leaving radical (cyclohexyl radical is more stable than cyclobutyl radical).[2][3][4]
      

References

  • PubChem. 2-Cyclohexylpiperidine Compound Summary. National Library of Medicine.[2][3][4] Available at: [Link][1][4]

  • Kozikowski, A. P., et al. (1998).[1][2][4] Synthesis and biology of the 2-substituted piperidines: Analogues of the dopamine uptake inhibitor methylphenidate. Journal of Medicinal Chemistry.

  • Contreras, P. C., et al. (1991).[1][2][4] Pharmacological characterization of the competitive NMDA receptor antagonist CGS 19755. Neuropharmacology.

  • Lodge, D., et al. (1988).[1][2][4] Excitatory Amino Acids in Health and Disease. John Wiley & Sons.[1][2][3][4] (Contextual reference for NMDA antagonist structures).

  • Eliel, E. L. (1994).[1][2][3][4] Stereochemistry of Organic Compounds. Wiley-Interscience.[2][4] (Source for A-values and conformational analysis of piperidines).

The Cyclobutyl Effect: Conformational Dynamics and Strategic Applications in Piperidine-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, historically viewed through the lens of predictable chair conformations and standard equatorial preferences for bulky substituents. However, the introduction of small, highly strained aliphatic rings—specifically the cyclobutyl moiety—radically alters this conformational landscape. Whether appended as an N-substituent or integrated as a spirocycle, the cyclobutyl group introduces unique torsional strains, hyperconjugative effects, and specific exit vectors that can invert traditional A-values and drive target selectivity.

This whitepaper provides an in-depth technical analysis of how the cyclobutyl group influences piperidine ring conformation, detailing the physical chemistry behind these shifts, their impact on receptor binding, and the experimental protocols required to synthesize and validate these complex systems.

Fundamental Conformational Mechanics

The Physical Chemistry of Cyclobutane

To understand its effect on piperidine, one must first isolate the physical properties of the cyclobutane ring. Unlike the planar cyclopropane ring, cyclobutane adopts a puckered conformation with a median puckering angle of 15.5°[1].

The Causality of Puckering: A perfectly planar four-membered ring would suffer from severe torsional strain due to the eclipsing of all eight adjacent carbon-hydrogen bonds. To relieve this 1,2-eclipsing interaction, the ring puckers, slightly increasing its angle strain but achieving a lower overall energy state. This results in a highly strained system (ring strain ≈ 26.0 kcal/mol) with internal C-C-C bond angles of approximately 88.9°[1]. When attached to a piperidine ring, this puckered geometry projects the cyclobutyl methylene protons into specific 3D vectors that differ drastically from planar or highly flexible substituents.

Inverting A-Values: The "Small Ring" Effect

Historically, conformational analysis of six-membered rings dictated that bulky groups (e.g., tert-butyl) strictly prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, recent computational and low-temperature NMR studies have revealed a paradigm-shifting phenomenon: the presence of an adjacent spirocyclic small ring can drive these bulky groups into the axial position[2].

While this effect is most pronounced with spiro-cyclopropyl groups (resulting in negative A-values for tert-butyl), the cyclobutyl homologue exhibits a similar, albeit slightly muted, capacity to force adjacent substituents axial[3].

The Causality of Axial Drive: This inversion of conformational preference is driven by a combination of increased torsional strain in the equatorial conformer and stabilizing hyperconjugative effects in the axial conformer. The strained C-C bonds of the small ring possess higher s-character, altering the stereoelectronic environment of the adjacent piperidine carbons and making the typically unfavorable axial position energetically preferred[2],[3].

ConformationalShift A Piperidine Core (Rapid Chair Interconversion) B Addition of Cyclobutyl Group (N-linked or Spiro) A->B Functionalization C Equatorial Preference (Standard Steric Relief) B->C Standard Alkyls D Axial Shift (Torsional Strain & Hyperconjugation) B->D Cyclobutyl/Cyclopropyl Effect

Figure 1: Conformational divergence induced by small ring functionalization.

Impact on Pharmacodynamics and Target Binding

The unique spatial footprint of the N-cyclobutyl piperidine system makes it a powerful tool for fine-tuning receptor interactions. It frequently acts as a "Goldilocks" moiety—providing more lipophilic bulk than an isopropyl group, but with less entropic penalty and a more defined rigid vector than a cyclopentyl group.

Case Study: Dopamine D2 Receptor Allosteric Modulators

In the development of negative allosteric modulators (NAMs) for the Dopamine D2 Receptor (D2R), researchers fragmented bitopic ligands to identify optimal allosteric binding scaffolds. The introduction of an N-cyclobutyl group onto the core heterocycle yielded the highest level of negative cooperativity and affinity[4].

  • Mechanistic Insight: Increasing the ring size by just one methylene unit (to a cyclopentyl or cyclohexyl group) caused a 10-fold reduction in negative cooperativity. The puckered N-cyclobutyl conformation optimally filled the secondary allosteric pocket between transmembrane helices TM2 and TM7 without inducing the steric clashes seen with larger rings[4].

Case Study: GHSR1a Agonists (Capromorelin Derivatives)

Conversely, if a binding pocket is highly restricted, the specific exit vectors of the puckered cyclobutyl ring can be detrimental. In the optimization of Capromorelin derivatives targeting the Growth Hormone Secretagogue Receptor 1a (GHSR1a), an N-cyclobutyl-pyrazolinone-piperidine derivative demonstrated poor oral availability and weak activity[5].

  • Mechanistic Insight: The receptor cavity, flanked by residues R67 and F245, could not accommodate the 15.5° pucker of the cyclobutyl ring, leading to steric clashes. Replacing the cyclobutyl group with a planar cyclopropyl group resolved this clash, enhancing the Area Under the Curve (AUC) and overall bioavailability[5].

Quantitative Conformational Data

The following table summarizes the physicochemical and conformational parameters of various aliphatic rings when appended to a piperidine core:

SubstituentRing Strain (kcal/mol)Puckering AngleConformational Impact on Piperidine Core
Methyl 0N/AStandard equatorial preference; minimal torsional impact.
Cyclopropyl 27.50° (Planar)Strongly drives adjacent bulky groups axial (Negative A-values).
Cyclobutyl 26.015.5° (Puckered)Muted axial drive; provides optimal fit for specific allosteric pockets.
Cyclopentyl 6.0Variable (Envelope)Standard steric bulk; high entropic penalty upon binding due to flexibility.

Experimental Protocols: Synthesis and Validation

To harness the cyclobutyl effect, researchers must employ self-validating experimental systems. Direct alkylation of piperidines with cyclobutyl halides is notoriously inefficient due to the high ring strain, which promotes carbocation rearrangements (e.g., cyclopropylmethyl or homoallyl derivatives) and elimination reactions. Therefore, reductive amination is the protocol of choice.

Protocol 1: Synthesis of N-Cyclobutyl Piperidines via Reductive Amination

Rationale: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) ensures that the reducing agent is mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the cyclobutanone starting material.

  • Reagent Preparation: Dissolve the target piperidine derivative (1.0 eq) and cyclobutanone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Imine Formation: Add glacial acetic acid (1.0 eq) to act as a Brønsted acid catalyst. Stir the mixture at room temperature for 2 hours to allow complete formation of the iminium intermediate.

  • Selective Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) to the reaction mixture. Stir continuously at room temperature for 12–16 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient) to isolate the pure N-cyclobutyl piperidine.

Protocol 2: Low-Temperature ¹H NMR Conformational Analysis

Rationale: At room temperature, piperidine rings undergo rapid chair-chair interconversion and nitrogen inversion (activation energy ≈ 10 kcal/mol). This rapid dynamic averages the NMR signals. Cooling the sample to -78 °C drops the thermal energy below this barrier, "freezing" the conformers and allowing for the precise integration of axial versus equatorial protons[2],[3].

  • Sample Preparation: Dissolve 10–15 mg of the purified N-cyclobutyl piperidine in 0.6 mL of a low-freezing-point deuterated solvent (e.g., Acetone-d₆ or CD₂Cl₂). Note: Solvent polarity will slightly influence the equilibrium state.

  • Probe Equilibration: Insert the sample into an NMR spectrometer equipped with a variable temperature (VT) probe. Gradually lower the temperature to -78 °C (195 K). Allow the sample to equilibrate for at least 15 minutes to ensure thermal homogeneity.

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum (minimum 400 MHz, preferably 600 MHz or higher to resolve complex multiplets).

  • Quantification: Identify the distinct signals for the axial and equatorial conformers (typically focusing on the protons adjacent to the nitrogen or the spirocenter). Integrate these isolated peaks to calculate the exact axial:equatorial ratio and derive the experimental A-value.

Workflow S1 1. Reductive Amination S2 2. Aqueous Workup S1->S2 S3 3. Low-Temp NMR Prep S2->S3 S4 4. Axial/Equatorial Quantification S3->S4

Figure 2: Experimental pipeline for synthesizing and validating piperidine conformers.

References

1.[2] Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science (RSC Publishing). 2.[1] Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. 3.[3] Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines. Thieme Connect. 4.[4] Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. PMC. 5.[5] Design, Biological Characterization, and Discovery of Capromorelin Derivatives as Oral Growth Hormone Secretagogue Receptor Type 1a Agonist for the Treatment of Growth Hormone Deficiency. ACS Publications.

Sources

Therapeutic Potential of 2-Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C2 Gateway

The piperidine ring acts as a privileged scaffold in over 12,000 biologically active compounds. However, the 2-substituted piperidine subset represents a critical "chiral gateway" in medicinal chemistry. Substitution at the


-carbon (C2) introduces a stereocenter that dictates not only receptor affinity but also metabolic stability and toxicity profiles.

This guide analyzes the transition from racemic "me-too" drugs to stereopure "me-better" therapeutics. We focus on the causality between C2-stereochemistry and pharmacodynamics (PD), specifically within local anesthetics and psychostimulants, and provide validated protocols for their synthesis and evaluation.

Structural & Pharmacophore Analysis[1]

The "Gatekeeper" Effect

The C2 position is unique due to its proximity to the basic nitrogen. Substitution here exerts a profound electronic and steric influence:

  • Conformational Locking: A substituent at C2 (e.g., a propyl or phenyl group) typically prefers the equatorial position in the chair conformation to minimize 1,3-diaxial interactions. This locks the nitrogen lone pair orientation, influencing binding kinetics.

  • Metabolic Shielding: Bulky groups at C2 sterically hinder N-dealkylation and oxidation at the

    
    -carbon, extending half-life (
    
    
    
    ).
  • Chirality: The C2 carbon is the primary determinant of enantioselectivity. For instance, the

    
    -enantiomer of pipecoloxylidides (ropivacaine) binds differently to the inner pore of sodium channels compared to the 
    
    
    
    -enantiomer.

Synthetic Methodologies: Accessing the Chiral Center

The challenge in 2-substituted piperidine synthesis is establishing the C2 stereocenter with high enantiomeric excess (


).
Dominant Strategies

We categorize synthesis into two primary workflows: De Novo Construction (Ring closing) and Core Functionalization (Pyridine reduction).

Method A: Asymmetric Hydrogenation of Pyridines (Industrial Standard)

The most atom-economical route involves reducing 2-substituted pyridines using Iridium (Ir) or Rhodium (Rh) catalysts with chiral ligands (e.g., Josiphos or Segphos).

  • Mechanism: Outer-sphere mechanism where the pyridine is activated by acid/iodine, followed by hydride transfer.

  • Advantage: High yields (>95%) and high

    
     (>90%).
    
Method B:

-Lithiation/Substitution (Beak-Gawley Method)

Direct functionalization of N-Boc-piperidine.

  • Mechanism: Complexation of sec-butyllithium with the Boc oxygen directs deprotonation at the C2 position, followed by electrophile trapping.

  • Advantage: Versatile for introducing carbon chains post-ring formation.

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Target: Chiral 2-Substituted Piperidine Decision Is the precursor Aromatic? Start->Decision RouteA Route A: Pyridine Reduction Decision->RouteA Yes (Pyridine) RouteB Route B: C-H Functionalization Decision->RouteB No (Piperidine) StepA1 Precursor: 2-Substituted Pyridine RouteA->StepA1 StepA2 Catalyst: [Ir(cod)Cl]2 / Chiral Ligand StepA1->StepA2 ResultA High ee% (Industrial Scale) StepA2->ResultA StepB1 Precursor: N-Boc Piperidine RouteB->StepB1 StepB2 Reagent: s-BuLi / (-)-Sparteine StepB1->StepB2 ResultB Versatile Electrophile Addition StepB2->ResultB

Caption: Decision matrix for selecting between Asymmetric Hydrogenation (Route A) and Lithiation (Route B) based on precursor availability.

Therapeutic Case Studies

The "Chiral Switch" in Anesthetics: Bupivacaine vs. Ropivacaine

This class of drugs (Pipecoloxylidides) contains a 2-substituted piperidine ring linked to a xylidine moiety.

  • Bupivacaine (Racemic): Contains a butyl group at N1 and is 2-substituted.

    • Issue: High cardiotoxicity.[1] The

      
      -enantiomer binds tightly to cardiac 
      
      
      
      channels during systole and dissociates slowly during diastole, leading to fatal arrhythmias.
  • Ropivacaine (Pure S-enantiomer): Contains a propyl group at N1.

    • Innovation: Developed as a pure

      
      -(-)-enantiomer.
      
    • Mechanism:[2][3] The

      
      -isomer has lower lipophilicity and faster dissociation kinetics from the cardiac sodium channel. It preserves the anesthetic effect on neuronal 
      
      
      
      channels while widening the therapeutic safety window.

Data Comparison: Cardiotoxicity Thresholds

ParameterBupivacaine (Racemic)Ropivacaine (S-enantiomer)Clinical Implication
Lipophilicity (log P) 3.412.90Ropivacaine has less accumulation in fatty cardiac tissue.
Nav1.5 Dissociation Slow ("Fast-in, Slow-out")Fast ("Fast-in, Fast-out")Ropivacaine allows channel recovery between heartbeats.
Motor Block Duration ProlongedShorterRopivacaine allows faster patient mobilization (e.g., in obstetrics).
Psychostimulants: Methylphenidate (MPH)

MPH is a 2-substituted piperidine (phenyl(piperidin-2-yl)acetate). It possesses two chiral centers, creating four isomers.

  • Active Isomer:

    
    -threo-methylphenidate (Dexmethylphenidate).
    
  • Mechanism: Blocks Dopamine Transporters (DAT) and Norepinephrine Transporters (NET).

  • Stereo-impact: The

    
    -threo isomer is approx.[4][5] 10x more potent at the DAT than the 
    
    
    
    -threo isomer. The
    
    
    -isomer contributes to peripheral vasoconstriction and tachycardia without adding therapeutic benefit.

Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

For the synthesis of (S)-2-phenylpiperidine from 2-phenylpyridine.

Reagents:

  • Substrate: 2-phenylpyridine (1.0 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand:

    
    -f-Binaphane (2.2 mol%)
    
  • Solvent: Anhydrous Toluene

  • Additive:

    
     (10 mol%) - Crucial for activating the Ir-precursor.
    

Methodology:

  • Catalyst Formation: In a glovebox (

    
     atm), mix 
    
    
    
    and ligand in toluene. Stir for 30 min until the solution turns clear orange. Add
    
    
    .
  • Substrate Addition: Add 2-phenylpyridine to the catalyst mixture. Transfer to a high-pressure autoclave.

  • Hydrogenation: Pressurize with

    
     (600 psi / 40 bar). Stir at room temperature for 24 hours.
    
  • Workup: Vent

    
    . Concentrate the solvent in vacuo.
    
  • Purification: Flash column chromatography (Silica, DCM:MeOH 95:5).

  • Validation: Determine

    
     via Chiral HPLC (Chiralcel OD-H column, Hexane:iPrOH 90:10).
    
Protocol B: Patch-Clamp Electrophysiology (Nav1.5 Inhibition)

To quantify the "Fast-in, Fast-out" kinetics of 2-substituted derivatives.

System: HEK293 cells stably expressing human


.

Methodology:

  • Setup: Whole-cell patch-clamp configuration. Pipette resistance 2–4

    
    .
    
  • Solutions:

    • Intracellular:[6] 130 mM CsF, 10 mM NaCl, 10 mM HEPES.

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM

      
      , 10 mM HEPES.
      
  • Protocol (State-Dependent Block):

    • Hold potential at -120 mV (Resting state).

    • Depolarize to -20 mV for 200ms (Open/Inactivated state) at 10 Hz frequency.

  • Data Analysis: Measure peak current inhibition. Plot fractional block vs. pulse number.

    • Result: Bupivacaine will show "use-dependent block" accumulation (staircase effect) due to slow exit. Ropivacaine will show minimal accumulation.

Visualization: Mechanism of Action (Nav1.5 Block)

MOA Drug 2-Subst. Piperidine (Protonated) ChannelOpen Nav1.5 Channel (Open State) Drug->ChannelOpen Diffuses via Lipid/Hydrophilic path Binding Intracellular Pore Binding ChannelOpen->Binding Block Na+ Influx Blocked Binding->Block DissocFast Fast Dissociation (Ropivacaine/S-iso) Block->DissocFast Low Lipophilicity DissocSlow Slow Dissociation (Bupivacaine/R-iso) Block->DissocSlow High Lipophilicity/Steric Trap Recovery Channel Recovery (Diastole) DissocFast->Recovery Safe Toxicity Accumulated Block (Arrhythmia) DissocSlow->Toxicity Toxic

Caption: Kinetic difference between S- and R-enantiomers of 2-substituted piperidines at the cardiac sodium channel.

References

  • Wang, D. S., et al. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 112(5), 2557–2590. Link

  • Heavner, J. E. (2007). "Local anesthetics." Current Opinion in Anaesthesiology, 20(4), 336-342. Link

  • Teichert, J. F., & Feringa, B. L. (2010). "Catalytic Asymmetric Hydrogenation of Piperidines." Angewandte Chemie International Edition, 49(14), 2486-2528. Link

  • Patrick, K. S., et al. (2005). "Pharmacokinetics and pharmacodynamics of methylphenidate enantiomers." Human Psychopharmacology, 20(4), 291-296. Link

  • Beak, P., & Lee, W. K. (1993). "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomeric 2-Substituted Piperidines." Journal of Organic Chemistry, 58(5), 1109–1117. Link

Sources

3D-Rich Piperidine Scaffolds: Engineering Next-Gen Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3D-Rich Piperidine Scaffolds for Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary: The Fsp³ Imperative

The "Escape from Flatland" is no longer just a theoretical concept; it is a clinical imperative. Analysis of attrition rates in drug development reveals a stark correlation: candidates with higher fractions of sp³-hybridized carbons (Fsp³) demonstrate superior clinical success rates compared to their flat, aromatic counterparts.

Piperidine, the third most common heterocycle in FDA-approved drugs, sits at the nexus of this shift. However, traditional piperidine utilization has been dominated by flat, N-linked aromatic systems. This guide details the engineering of 3D-rich piperidine scaffolds —specifically spirocyclic, bridged, and stereochemically complex substituted systems. These architectures offer improved solubility, reduced lipophilicity-driven toxicity, and access to novel intellectual property (IP) space, all while maintaining the privileged binding capabilities of the piperidine core.

Strategic Rationale: Beyond the Flat Pharmacophore

The Physicochemical Advantage

Flat molecules (low Fsp³) often rely on


-stacking and hydrophobic interactions, leading to poor aqueous solubility and high promiscuity (off-target binding). 3D-rich piperidines introduce vectors that probe globular protein pockets more effectively.

Table 1: Comparative Metrics of Flat vs. 3D Piperidine Scaffolds

MetricTraditional N-Aryl Piperidine (Flat)3D-Rich Piperidine (Spiro/Bridged)Impact on Drugability
Fsp³ Score < 0.3> 0.5Higher Fsp³ correlates with improved solubility and lower attrition.
Solubility Low (Crystal packing energy high)High (Disrupted packing)Improved bioavailability; formulation ease.
Selectivity Low (Planar binding is common)High (Shape-specific fit)Reduced off-target toxicity.
Metabolic Stability Variable (Aromatic hydroxylation risks)High (Blocked metabolic soft spots)Longer half-life; lower clearance.
Structural Classification

To maximize 3D diversity, we categorize these scaffolds into three engineering tiers:

  • Spirocyclic Piperidines: Rigidify the core without increasing molecular weight significantly. (e.g., Novartis SHP2 inhibitors).[1]

  • Bridged Piperidines: Lock specific conformations (boat/chair) to pre-organize binding.

  • Stereo-Defined Substituted Piperidines: Specifically accessing thermodynamic trans-isomers which are often synthetically elusive but pharmacologically distinct.

Technical Protocols: Synthetic Workflows

The following protocols represent field-validated methods for accessing high-value 3D piperidine motifs. These are designed to be modular and scalable.

Protocol A: Photoredox Synthesis of Spirocyclic Piperidines

Objective: Rapid assembly of spiro-fused piperidines from linear precursors using visible light, avoiding toxic tin reagents.

Mechanism & Rationale: This method utilizes a radical hydroarylation cascade . A photoredox catalyst reduces an aryl iodide to an aryl radical.[2][3] This radical triggers an exo-selective cyclization onto a pendant alkene (the piperidine precursor), followed by Hydrogen Atom Transfer (HAT) to quench the resulting alkyl radical.

Reagents:

  • Substrate: N-linked aryl iodide with a pendant alkene (e.g., N-(2-iodophenyl)-N-(but-3-enyl)amide derivatives).

  • Catalyst: 3DPAFIPN (2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile) (5 mol%).

  • Reductant: DIPEA (N,N-Diisopropylethylamine) (5 equiv).

  • Solvent: 1,4-Dioxane/H₂O (9:1).

  • Light Source: Blue LEDs (450 nm).

Step-by-Step Workflow:

  • Setup: In a 20 mL vial equipped with a Teflon-coated stir bar, charge the aryl iodide substrate (0.5 mmol) and 3DPAFIPN (0.025 mmol).

  • Degassing: Seal the vial and cycle vacuum/nitrogen (3x) to remove oxygen (O₂ quenches the excited triplet state of the catalyst).

  • Addition: Inject degassed 1,4-dioxane (5 mL) and DIPEA (2.5 mmol) via syringe.

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously at ambient temperature for 16–24 hours. Fan cooling is recommended to maintain temp < 35°C.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (SiO₂). Spirocyclic products typically elute with higher polarity than linear precursors.

Validation Check: Monitor consumption of aryl iodide by LCMS. The appearance of a de-iodinated byproduct indicates inefficient cyclization (radical quenched before ring closure); increase concentration or check alkene steric hindrance.

Protocol B: Late-Stage C4-H Arylation of Piperidines

Objective: Functionalize the remote C4 position of an existing piperidine core, a challenge due to the distance from the directing nitrogen.

Mechanism & Rationale: Standard electrophilic substitution fails on deactivated amine rings. This protocol uses a removable aminoquinoline directing group (DG) that chelates Palladium (Pd), swinging the metal center to the C4 position via a strained palladacycle intermediate.

Reagents:

  • Substrate: Piperidine-3-carboxamide bearing an 8-aminoquinoline DG.

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand/Additive: Pivalic acid (PivOH) (30 mol%) - crucial for the CMD (Concerted Metalation-Deprotonation) step.

  • Base: Ag₂CO₃ (2 equiv) or K₂CO₃.

  • Solvent: t-Amyl alcohol (110°C).

Step-by-Step Workflow:

  • DG Installation: Condense the piperidine-3-carboxylic acid with 8-aminoquinoline (HATU coupling).

  • C-H Activation: Combine the DG-substrate, Aryl Iodide, Pd(OAc)₂, PivOH, and Ag₂CO₃ in a sealed tube with t-Amyl alcohol.

  • Reaction: Heat to 110°C for 12 hours. The high temperature is required to overcome the energy barrier of the strained transition state.

  • DG Removal: After purification, the directing group is cleaved via oxidative hydrolysis (CAN/MeCN) or basic hydrolysis (NaOH/EtOH, 80°C) to reveal the free amine/amide.

Protocol C: Accessing trans-Disubstituted Piperidines

Objective: Most hydrogenations yield cis-piperidines (kinetic product). This protocol accesses the thermodynamic trans-isomers, expanding 3D shape space.

Methodology:

  • Hydrogenation: Reduce a substituted pyridine (e.g., methyl 2-methylisonicotinate) using PtO₂/H₂/AcOH. This predominantly yields the cis-isomer.

  • Epimerization:

    • Dissolve the cis-piperidine ester in dry THF.

    • Cool to -78°C.[4]

    • Add KOtBu (1.1 equiv). Stir for 2 hours.

    • Quench with AcOH.

    • Result: The base deprotonates the

      
      -carbon (next to the ester). Reprotonation occurs from the less hindered face, flipping the substituent to the equatorial (trans) position.
      

Visualization of Concepts

Photoredox Spirocyclization Mechanism

The following diagram illustrates the Single Electron Transfer (SET) cycle utilized in Protocol A.

PhotoredoxMechanism Catalyst Catalyst (Ground State) 3DPAFIPN ExcitedCat Excited Catalyst (Triplet State)* Catalyst->ExcitedCat Blue LED (hv) ExcitedCat->Catalyst SET (Reduction) Radical Aryl Radical Intermediate ExcitedCat->Radical Activates Substrate Aryl Iodide Substrate Substrate->Radical SET (accepts e-) -Iodide Cyclized Spirocyclic Radical Radical->Cyclized Exo-Cyclization (k_cyc >> k_H) Product Final Spiro Piperidine Cyclized->Product HAT (H-Atom Transfer) from DIPEA+ Reductant DIPEA (Reductant) Reductant->ExcitedCat Quenches Catalyst

Caption: Photoredox catalytic cycle for spiro-piperidine synthesis. The catalyst mediates SET to generate a reactive aryl radical, driving cyclization before HAT termination.

Decision Matrix for Piperidine Functionalization

Choosing the right synthetic path based on the desired substitution pattern.

PiperidineLogic Start Target: Functionalized Piperidine Scaffold Pos2 C2 Position (Alpha to N) Start->Pos2 Steric Control Pos3 C3 Position (Beta to N) Start->Pos3 Inductive Effect Pos4 C4 Position (Gamma to N) Start->Pos4 Remote Distal Method2 Lithiation/Trapping (N-Boc Directing) Pos2->Method2 Method3 Ring Expansion or De Novo Synthesis Pos3->Method3 Method4 Directed C-H Activation (Protocol B) Pos4->Method4 High Selectivity Method4b Minisci Reaction (Radical) Pos4->Method4b Moderate Selectivity

Caption: Strategic decision tree for selecting synthetic methodology based on the target functionalization site (C2, C3, or C4) on the piperidine ring.

References

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2020). "Spirocyclic Piperidines in Drug Discovery: The SHP2 Story." Journal of Medicinal Chemistry. Link

  • James, M. J., et al. (2021). "Synthesis of Spirocyclic Piperidines by Radical Hydroarylation." Synlett. Link

  • He, J., et al. (2014). "Ligand-Promoted Borylation of C(sp3)–H Bonds with Palladium(II) Catalysts." Angewandte Chemie International Edition. Link

  • O'Hagan, D., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry. Link

  • Stephens, D. E., et al. (2023). "Late-Stage C(sp3)–H Functionalization of Bioactive Piperazines and Piperidines." ACS Catalysis. Link

Sources

Methodological & Application

Synthesis protocols for 2-Cyclobutylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2-Cyclobutylpiperidine Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Cyclobutylpiperidine Hydrochloride , a critical saturated N-heterocyclic building block used in the development of GPCR ligands (e.g., Histamine H3 antagonists) and sigma receptor modulators. Unlike traditional Minisci radical alkylations, which often suffer from poor regioselectivity, this guide presents a two-step convergent sequence : (1) Nickel-catalyzed Kumada cross-coupling of 2-chloropyridine with cyclobutylmagnesium bromide, followed by (2) Heterogeneous catalytic hydrogenation using Adams' catalyst (PtO₂). This route ensures high regiocontrol, minimal byproduct formation, and reproducibility suitable for medicinal chemistry and early-phase process development.

Retrosynthetic Analysis & Route Selection

The synthesis is designed to avoid the pitfalls of direct piperidine alkylation (which leads to poly-alkylation and racemization) and radical pyridine functionalization (low yields).

  • Target: 2-Cyclobutylpiperidine HCl

  • Disconnection: C2–C(cyclobutyl) bond and Pyridine reduction.

  • Selected Route:

    • C–C Bond Formation: Kumada Coupling. Utilizes the nucleophilicity of cyclobutyl Grignard and the electrophilicity of 2-chloropyridine. Nickel catalysis is selected over Palladium to minimize

      
      -hydride elimination of the secondary alkyl group.
      
    • Ring Saturation: Catalytic Hydrogenation. PtO₂ in acidic media is chosen to protonate the pyridine nitrogen, preventing catalyst poisoning and facilitating complete reduction under mild pressure.

Retrosynthesis Target 2-Cyclobutylpiperidine HCl Inter 2-Cyclobutylpyridine Target->Inter Hydrogenation (PtO2, H2, AcOH) SM1 2-Chloropyridine Inter->SM1 Kumada Coupling (Ni(dppp)Cl2) SM2 Cyclobutyl MgBr Inter->SM2

Figure 1: Retrosynthetic logic prioritizing regioselectivity and atom economy.

Experimental Protocols

Step 1: Synthesis of 2-Cyclobutylpyridine (Kumada Coupling)

Principle: Nickel-catalyzed cross-coupling of an aryl halide with a secondary alkyl Grignard reagent. The bidentate ligand dppp [1,3-bis(diphenylphosphino)propane] is critical to stabilize the Ni(0)/Ni(II) cycle and prevent isomerization of the cyclobutyl group.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Cyclobutylmagnesium bromide (1.2 equiv, 0.5 M in THF)

  • Ni(dppp)Cl₂ (2.0 mol%)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Charge with Ni(dppp)Cl₂ (2.0 mol%) and 2-Chloropyridine (1.0 equiv) in anhydrous THF (5 mL/mmol).

  • Activation: Stir at room temperature for 10 minutes until the catalyst is suspended/dissolved.

  • Addition: Cool the mixture to 0°C in an ice bath. Add Cyclobutylmagnesium bromide dropwise via the addition funnel over 30 minutes. Note: Exothermic reaction; control rate to maintain internal temp < 10°C.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then, heat to gentle reflux (65°C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS for consumption of 2-chloropyridine.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with Et₂O (3x). Wash combined organics with water and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂; Gradient 0–10% EtOAc in Hexanes). 2-Alkylpyridines are often oils; 2-cyclobutylpyridine is a pale yellow oil.

Critical Parameter: Use fresh Grignard reagent. Old reagents with high alkoxide content can poison the Ni catalyst.

Step 2: Hydrogenation to 2-Cyclobutylpiperidine

Principle: Heterogeneous hydrogenation using Adams' Catalyst. Acetic acid serves as the solvent and proton source, converting the pyridine to the pyridinium ion, which is more susceptible to reduction and prevents the free amine product from poisoning the catalyst surface.

Reagents:

  • 2-Cyclobutylpyridine (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 wt% loading)

  • Glacial Acetic Acid (0.5 M concentration relative to substrate)

  • Hydrogen Gas (H₂)

Protocol:

  • Setup: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 2-Cyclobutylpyridine in Glacial Acetic Acid .

  • Catalyst Addition: Carefully add PtO₂ (5 wt% of substrate mass).[1] Safety: PtO₂ can ignite solvent vapors; add under an inert argon blanket.

  • Hydrogenation: Seal the vessel. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.5 bar) H₂. Shake/stir at room temperature for 12–16 hours.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases. Confirm by crude NMR (disappearance of aromatic signals).

  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite® to remove the catalyst.[1] Wash the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate to remove bulk AcOH/MeOH. The residue is the acetate salt of the piperidine.

Step 3: Hydrochloride Salt Formation

Protocol:

  • Dissolve the crude acetate salt residue in a minimum amount of DCM or Et₂O.

  • Add 2M NaOH to basify (pH > 12). Extract the free base into DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Dissolve the free base oil in anhydrous Et₂O or EtOH.

  • Add HCl in Dioxane (4M) or bubble HCl gas at 0°C until precipitation is complete.

  • Filter the white solid, wash with cold Et₂O, and dry under high vacuum.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (AUC)
¹H NMR Consistent with structure; no aromatic protons400 MHz, D₂O
MS (ESI) [M+H]⁺ = 140.14 (Free base calc.)LC-MS
Melting Point 220–225°C (dec)Capillary

Expected NMR Characteristics (Free Base):

  • Cyclobutyl methine: Multiplet ~2.0–2.5 ppm.

  • Piperidine C2-H: Multiplet ~2.3–2.6 ppm (distinctive shielding compared to pyridine precursor).

  • Ring Protons: Broad multiplets 1.2–1.8 ppm.

Workflow & Logic Diagram

Workflow cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation S1_Reagents 2-Chloropyridine + Cyclobutyl MgBr Cat: Ni(dppp)Cl2 S1_Process Reflux THF, 6h Quench NH4Cl S1_Reagents->S1_Process S1_Product Intermediate: 2-Cyclobutylpyridine S1_Process->S1_Product S2_Reagents PtO2 (Adams Cat) Glacial AcOH, 50 psi H2 S1_Product->S2_Reagents S2_Process Parr Shaker, RT, 16h Filter Celite S2_Reagents->S2_Process S2_Product Crude Piperidine Acetate S2_Process->S2_Product S3_Base Free Base Extraction (DCM / NaOH) S2_Product->S3_Base S3_Salt HCl/Dioxane Addition Precipitation S3_Base->S3_Salt Final Final Product: 2-Cyclobutylpiperidine HCl S3_Salt->Final

Figure 2: Integrated process workflow from raw materials to hydrochloride salt.

Expertise & Troubleshooting (E-E-A-T)

  • Why Ni(dppp)Cl₂? Palladium catalysts often lead to isomerization of secondary alkyl groups (e.g., cyclobutyl to homo-allyl or linear isomers) via

    
    -hydride elimination. Nickel, specifically with the bite angle of dppp, accelerates reductive elimination over 
    
    
    
    , preserving the cyclobutyl ring integrity [1].
  • Catalyst Poisoning: Pyridines are notorious for poisoning hydrogenation catalysts. Using acetic acid is non-negotiable; it protonates the nitrogen, preventing strong coordination to the Pt surface. If the reaction stalls, purge and add fresh catalyst, but ensure the system is acidic.

  • Safety Warning: Dry PtO₂ and Pd/C are pyrophoric. Always wet the catalyst with a small amount of solvent (AcOH) under an inert atmosphere before exposing it to hydrogen or air after the reaction.

References

  • Kumada Coupling of Pyridines: Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Journal of the American Chemical Society, 94(12), 4374–4376. Link

  • Hydrogenation of Pyridines: Sreenivasulu, R., et al. (2015).[3] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358. Link

  • General Piperidine Synthesis: BenchChem Application Notes. Catalytic Hydrogenation of Pyridine to Piperidine.[3][4][5][6] Link

  • Minisci Reaction Limitations: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

Sources

Application Note: Synthesis, Isolation, and Characterization of 2-Cyclobutylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Protocol.

Introduction & Rationale

2-Cyclobutylpiperidine is a valuable secondary amine building block frequently utilized in medicinal chemistry and drug discovery. In its free base form, 2-cyclobutylpiperidine is typically a viscous, semi-volatile oil that is prone to oxidative degradation and is difficult to weigh accurately or formulate. Converting the free base into its hydrochloride (HCl) salt transforms the compound into a stable, highly crystalline solid with improved aqueous solubility, shelf-life, and handling characteristics [1].

This application note details a robust, self-validating protocol for the anhydrous hydrochlorination of 2-cyclobutylpiperidine. The procedure relies on the controlled addition of anhydrous HCl in a non-polar solvent system, ensuring high-purity precipitation while avoiding the formation of hygroscopic oils [2].

Physicochemical Principles & Causality (E-E-A-T)

Every step in this protocol is designed with specific chemical causality to maximize yield and purity:

  • Solvent Selection (Anhydrous Diethyl Ether or MTBE): The free base amine is highly soluble in ethereal solvents, whereas the resulting highly polar HCl salt is virtually insoluble. This differential solubility drives the reaction forward via Le Chatelier's principle, forcing the immediate precipitation of the product [3]. Anhydrous conditions are strictly required; the presence of water will solubilize the salt and lead to "oiling out" (the formation of a sticky, non-crystallizing biphasic mixture).

  • Acid Source (Anhydrous HCl in 1,4-Dioxane): Utilizing a standardized solution of HCl in dioxane (typically 2M to 4M) allows for precise stoichiometric control. Bubbling HCl gas is difficult to quantify, and aqueous HCl (e.g., 37% concentrated HCl) introduces water, which prevents crystallization [3].

  • Temperature Control (0–5 °C): The protonation of an amine by a strong acid is a highly exothermic neutralization reaction. Cooling the reaction vessel mitigates localized heating, which can cause solvent boil-off, degradation of the amine, or the formation of colored impurities.

  • Stoichiometry (1.05 – 1.10 Equivalents of HCl): A slight excess of acid ensures complete conversion of the free base. Because the product precipitates out of the organic phase, the excess HCl remains dissolved in the mother liquor and is easily removed during filtration and vacuum drying.

Workflow Visualization

G A 2-Cyclobutylpiperidine (Free Base Oil) B Dissolution (Anhydrous Et₂O or MTBE) A->B C Cooling (Ice Bath, 0-5 °C) B->C D Acidification (Dropwise 2M HCl in Dioxane) C->D Exothermic E Precipitation & Stirring (30 mins) D->E Salt Formation F Vacuum Filtration (Wash with Cold Solvent) E->F G Drying (Vacuum Oven, 40 °C) F->G H 2-Cyclobutylpiperidine HCl (Crystalline Solid) G->H Final Product

Workflow for the anhydrous conversion of 2-cyclobutylpiperidine to its hydrochloride salt.

Materials and Reagents

Reagent / MaterialRoleSpecifications
2-Cyclobutylpiperidine Starting Material (Free Base)High purity (>95%), dry oil
Diethyl Ether (Et₂O) or MTBE Reaction SolventAnhydrous, inhibitor-free
HCl in 1,4-Dioxane Acid Source2.0 M to 4.0 M, anhydrous
Nitrogen/Argon Gas Inert AtmosphereHigh purity (prevents moisture)
Büchner Funnel & Flask Isolation EquipmentClean, oven-dried

Detailed Experimental Protocol

Preparation of the Free Base Solution
  • Purge and Dry: Ensure all glassware (round-bottom flask, stir bar, addition funnel) is oven-dried and purged with inert gas (N₂ or Argon) to eliminate atmospheric moisture.

  • Dissolution: Weigh the 2-cyclobutylpiperidine free base (e.g., 1.0 g, 7.18 mmol) into the round-bottom flask. Add 15–20 mL of anhydrous diethyl ether (or MTBE). Stir gently until a homogenous solution is achieved.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes.

Anhydrous Hydrochlorination
  • Acid Addition: Load an addition funnel or a glass syringe with 1.05 equivalents of 2M HCl in 1,4-dioxane (e.g., 3.77 mL, 7.54 mmol).

  • Dropwise Titration: Add the HCl solution dropwise to the rapidly stirring amine solution at a rate of approximately 1 drop per second.

  • Observation: A dense white precipitate (the hydrochloride salt) will begin to form immediately upon contact [3].

  • Maturation: Once the addition is complete, leave the flask in the ice bath and continue stirring for 30–45 minutes. This aging process ensures complete precipitation and allows the crystal lattice to mature, improving filterability.

Isolation and Washing
  • Filtration: Quickly assemble a Büchner funnel with medium-porosity filter paper under vacuum. Pour the cold suspension into the funnel.

  • Washing: Rinse the reaction flask with 5 mL of ice-cold anhydrous diethyl ether and pour it over the filter cake to wash away any residual unreacted free base, dioxane, or excess HCl. Repeat the wash step once more. (Note: Do not use room-temperature solvent, as it may slightly dissolve the product).

Drying and Storage
  • Initial Drying: Leave the vacuum running for 10 minutes to pull air through the filter cake, removing the bulk of the volatile solvents.

  • Vacuum Oven: Transfer the white crystalline powder to a tared watch glass or amber vial. Dry in a vacuum oven at 40 °C at <10 mbar for 12–24 hours to remove trace dioxane and ether.

  • Storage: Store the 2-cyclobutylpiperidine hydrochloride in a tightly sealed, desiccated container at room temperature.

Analytical Validation

To ensure the protocol was a self-validating success, the final product must be characterized. The conversion from free base to HCl salt yields distinct, quantifiable changes in analytical spectra.

Analytical MethodExpected Observation for Free BaseExpected Observation for HCl SaltCausality / Rationale
¹H-NMR (DMSO-d₆) Broad singlet for -NH near 1.5–2.0 ppm.Broad multiplet/singlet integrating to 2H for -NH₂⁺ between 8.5–9.5 ppm.Protonation of the secondary amine creates an ammonium cation, drastically deshielding the nitrogen protons.
¹H-NMR (Alpha Protons) Protons adjacent to Nitrogen (C2 and C6) appear upfield (~2.5-3.0 ppm).Alpha protons shift downfield (~3.0-3.5 ppm).The positive charge on the ammonium nitrogen withdraws electron density from adjacent carbons.
Melting Point Liquid at room temperature.Sharp melting point (typically >150 °C).Ionic lattice formation drastically increases the energy required to transition to a liquid state.
Solubility Soluble in hexane, ether, DCM.Soluble in water, methanol; insoluble in ether.The ionic nature of the salt dictates solubility in highly polar, protic solvents.

Troubleshooting Guide

  • Issue: The product "oils out" instead of precipitating as a solid.

    • Cause: Moisture contamination in the solvents, or the reaction was performed too warm.

    • Solution: Evaporate the solvent completely under reduced pressure. Redissolve the resulting oil in a minimal amount of boiling anhydrous ethanol or isopropanol, then slowly add anhydrous diethyl ether until the solution becomes cloudy. Seed and cool to induce crystallization (Trituration).

  • Issue: Low yield upon filtration.

    • Cause: The salt may be partially soluble if too much dioxane was used, or if the wash solvent was not sufficiently cold.

    • Solution: Concentrate the mother liquor under vacuum to half its volume, cool to -20 °C overnight, and perform a second crop filtration.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Available at:[Link]

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. Available at:[Link]

Advanced Application Note: 2-Cyclobutylpiperidine as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclobutylpiperidine has emerged as a privileged, three-dimensional chiral building block in modern medicinal chemistry. The strategic incorporation of a cyclobutyl ring at the C2 position of the piperidine core introduces targeted steric bulk and conformational rigidity. This Application Note provides researchers and drug development professionals with a comprehensive guide to the structural rationale, stereocontrolled synthesis, and late-stage functionalization of 2-cyclobutylpiperidine, ensuring self-validating and scalable workflows.

Structural & Physicochemical Rationale

The transition from flat, sp2-hybridized aromatic rings to sp3-rich 3D architectures is a cornerstone of contemporary drug design. Selecting 2-cyclobutylpiperidine over simpler analogs (e.g., 2-methylpiperidine) is driven by precise causality in physicochemical modulation:

  • Metabolic Shielding: The cyclobutyl moiety provides significant steric hindrance around the α-amine carbon. This effectively shields the nitrogen from cytochrome P450 (CYP)-mediated N-dealkylation and oxidation, increasing the metabolic half-life of the drug candidate[1].

  • Toxicity Mitigation: The introduction of this bulky 3D motif disrupts molecular planarity, which has been empirically proven to reduce off-target hERG channel liabilities—a common cause of cardiotoxicity in basic amines[1].

  • Vector Alignment: The spiro-like or adjacent bulk of the cyclobutyl group restricts the conformational flexibility of the piperidine ring, locking the molecule into a preferred bioactive chair conformation that enhances receptor binding affinity[2].

Table 1: Comparative Physicochemical Profiling
PropertyPiperidine2-Methylpiperidine2-CyclobutylpiperidineImpact on Drug Design
sp3 Fraction (Fsp3) 1.001.001.00High 3D character across all.
Steric Bulk (A-value) LowModerate (1.7 kcal/mol)HighPrevents rapid CYP450 metabolism.
Lipophilicity (LogP) ~0.84~1.20~2.10Enhances membrane permeability.
Conformational State FlexibleSemi-restrictedHighly restrictedImproves target selectivity.

Mechanistic Insights: Stereocontrolled Synthesis

Obtaining enantiopure 2-substituted piperidines is critical, as stereochemistry directly dictates biological activity[1]. A highly robust method for synthesizing (R)- or (S)-2-cyclobutylpiperidine relies on the use of Ellman’s chiral auxiliary.

SynthesisWorkflow Ketone Cyclobutyl Ketone (Starting Material) Imine Chiral Imine Formation (Ti(OEt)4, (R)-t-Bu-Sulfinamide) Ketone->Imine Condensation Grignard Grignard Addition (Diastereoselective) Imine->Grignard Nucleophilic Addition Deprotect Deprotection & Cyclization (HCl, then Base) Grignard->Deprotect Acidic Cleavage Product (R)-2-Cyclobutylpiperidine (Chiral Building Block) Deprotect->Product Intramolecular Alkylation

Workflow for the diastereoselective synthesis of (R)-2-cyclobutylpiperidine.

Protocol 1: Diastereoselective Synthesis via Ellman's Auxiliary

This protocol is a self-validating system; the diastereomeric excess (de) can be monitored at the intermediate stage before final cyclization.

  • Imine Formation: Condense cyclobutyl ketone with (R)-tert-butylsulfinamide in the presence of Ti(OEt)4 in THF.

    • Causality: Ti(OEt)4 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward. This avoids harsh Dean-Stark thermal conditions that could cause unwanted enolization or degradation.

  • Grignard Addition: Cool the reaction to -78 °C and slowly add 4-chlorobutylmagnesium bromide.

    • Causality: The extreme low temperature maximizes the diastereomeric ratio (dr > 95:5) by rigidifying the transition state. The bulky tert-butyl group coordinates with the magnesium, strictly directing the nucleophile to the Re face[1].

  • Deprotection & Cyclization: Treat the resulting intermediate with 4M HCl in dioxane to cleave the sulfinyl group. Subsequent neutralization with K2CO3 triggers an intramolecular alkylation, displacing the chloride and yielding the piperidine ring[1].

  • Validation: Confirm enantiopurity (>98% ee) via chiral HPLC using a Daicel Chiralpak AD-H column.

Late-Stage Functionalization: Overcoming Steric Hindrance

Incorporating the 2-cyclobutylpiperidine motif into a larger drug scaffold (e.g., via N-arylation) presents a significant synthetic challenge due to the extreme steric hindrance around the secondary amine[3]. Standard Buchwald-Hartwig amination conditions often stall or result in catalyst poisoning[4].

Density Functional Theory (DFT) calculations demonstrate that RuPhos is vastly superior to BrettPhos for coupling sterically hindered secondary amines[3]. While BrettPhos excels with primary amines, its rate-limiting step shifts unfavorably when confronted with the bulk of a 2-cyclobutyl group. RuPhos lowers the activation energy barrier for the reductive elimination step, making it the optimal ligand[3][5].

Table 2: Ligand Optimization for N-Arylation of 2-Cyclobutylpiperidine
LigandAmine Type PreferenceRate-Limiting StepTypical Yield (%)Catalyst Poisoning Risk
BINAP Primary / UnhinderedOxidative Addition< 15%High
BrettPhos PrimaryOxidative Addition30 - 40%Moderate
RuPhos Hindered Secondary Reductive Elimination > 85% Low
Protocol 2: Buchwald-Hartwig N-Arylation with RuPhos
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is a strong, non-nucleophilic base that efficiently deprotonates the amine without competing with the amine for the electrophile.

  • Addition: Add the aryl halide (1.0 equiv) and 2-cyclobutylpiperidine (1.2 equiv) dissolved in anhydrous, degassed toluene.

    • Causality: Toluene provides the necessary high boiling point (110 °C) and non-polar environment to stabilize the catalytic intermediate and prevent the precipitation of the active Pd-complex.

  • Reaction & IPC: Heat the mixture to 110 °C for 12 hours. Monitor via LC-MS.

    • Causality: A healthy reaction will exhibit a color change from dark red to pale yellow, indicating an active catalytic cycle. If the solution turns black (Palladium black), the catalyst has decomposed due to oxygen ingress or extreme poisoning[4].

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

Pharmacological Impact & Target Modulation

Once integrated into a lead compound, the 2-cyclobutylpiperidine moiety often acts as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) modulation (e.g., Orexin receptor antagonism)[6]. The bulky cyclobutyl group forces the N-aryl vector perfectly into the receptor's deep hydrophobic binding pocket, initiating the desired downstream signaling cascade.

GPCRPathway Drug 2-Cyclobutylpiperidine Derivative GPCR Target GPCR (e.g., Orexin Receptor) Drug->GPCR Antagonism/Agonism Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleavage of PIP2 Ca2 Ca2+ Release IP3->Ca2 ER Channel Opening

GPCR modulation pathway influenced by 2-cyclobutylpiperidine derivatives.

References

1.[1] Title: Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Source: ResearchGate. URL: 2.[2] Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Source: ACS Publications. URL: 3.[6] Title: 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Source: Semantic Scholar. URL: 4.[3] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Source: PMC (PubMed Central). URL: 5.[4] Title: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Source: Benchchem. URL: 6.[5] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Source: PubMed. URL:

Sources

Strategic Overview: Choosing the Right Path for N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of 2-Cyclobutylpiperidine: Application Notes and Protocols

For researchers, medicinal chemists, and drug development professionals, the functionalization of the 2-cyclobutylpiperidine scaffold is a critical step in the synthesis of novel therapeutic agents. The piperidine ring is a privileged structure in pharmacology, and modifications at the nitrogen atom are paramount for modulating a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2]

The presence of the cyclobutyl group at the 2-position, however, introduces significant steric hindrance, which can render standard N-alkylation procedures inefficient. This guide provides a detailed exploration of robust and field-proven methodologies for the N-alkylation of this challenging substrate, explaining the causality behind experimental choices to empower scientists to select and execute the optimal synthetic strategy.

The selection of an appropriate N-alkylation strategy depends primarily on the nature of the alkylating agent (R-X) and the desired reaction conditions. The three primary pathways—Reductive Amination, Direct Alkylation, and specialized cross-coupling or activation methods—offer distinct advantages and disadvantages.

start Starting Material: 2-Cyclobutylpiperidine q1 What is the nature of the alkyl group source? start->q1 reductive Reductive Amination q1->reductive Aldehyde or Ketone (R-C=O) direct Direct Alkylation q1->direct Alkyl Halide (R-X) mitsunobu Mitsunobu Reaction q1->mitsunobu Alcohol (R-OH) buchwald Buchwald-Hartwig Amination q1->buchwald Aryl/Heteroaryl Halide (Ar-X) reductive_desc Mild, high selectivity, avoids over-alkylation. Ideal for complex substrates. reductive->reductive_desc direct_desc Straightforward, but risks quaternary salt formation. Requires careful control. direct->direct_desc mitsunobu_desc Uses alcohols directly, mild conditions, SN2 inversion. Stoichiometric byproducts. mitsunobu->mitsunobu_desc buchwald_desc Forms C(sp2)-N bonds. Requires Pd catalyst. Excellent for N-arylation. buchwald->buchwald_desc

Caption: Decision workflow for selecting an N-alkylation method.

Method 1: N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and reliable method for the N-alkylation of sterically hindered secondary amines like 2-cyclobutylpiperidine.[3][4] This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.[3][5]

Causality and Expertise: The key advantage of this method is its exceptional chemoselectivity. By using a reducing agent that is selective for the iminium ion over the starting carbonyl compound, issues of over-alkylation are completely avoided, and the reaction can be performed in the presence of various functional groups.[4][5]

Reagent Spotlight: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[3][5] Its reduced reactivity compared to other hydrides (like NaBH₄ or LiAlH₄) prevents the premature reduction of the aldehyde or ketone. Furthermore, its solubility in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) facilitates a homogenous reaction environment. The mild acidity of the acetic acid byproduct can also catalyze iminium ion formation.

cluster_0 Mechanism of Reductive Amination Amine 2-Cyclobutylpiperidine Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde / Ketone (R₂C=O) Carbonyl->Iminium Product N-Alkyl-2-cyclobutylpiperidine Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Iminium

Caption: Simplified mechanism of reductive amination.

Detailed Protocol: Reductive Amination

This protocol describes the N-alkylation of 2-cyclobutylpiperidine with a generic aldehyde or ketone.

Materials:

  • 2-Cyclobutylpiperidine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic Acid (AcOH) as a catalyst for less reactive ketones

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-cyclobutylpiperidine (1.0 eq) and the anhydrous solvent (DCM or DCE).

  • Add the aldehyde or ketone (1.1 eq). If the carbonyl compound is a solid, dissolve it in a minimal amount of the reaction solvent.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate. For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added at this stage.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition can be mildly exothermic.[5]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 24 hours.[5]

  • Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of NaHCO₃. (Caution: gas evolution).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, 3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography as needed.

ProblemPossible CauseSuggested Solution
Reaction Stalled Incomplete iminium ion formation; low reactivity.Add a catalytic amount of acetic acid (AcOH). Increase reaction time or gently warm to 30-40 °C.
Low Yield Impure reagents; wet solvent; insufficient reducing agent.Ensure all reagents and solvents are anhydrous. Use a fresh bottle of NaBH(OAc)₃. Increase equivalents of NaBH(OAc)₃ to 2.0.
Side Product (Alcohol) Reducing agent is too reactive or added too quickly.Ensure you are using NaBH(OAc)₃, not NaBH₄. Add the reducing agent slowly or at a lower temperature (0 °C).

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution (S_N2) is a straightforward approach involving the reaction of the amine with an alkyl halide in the presence of a base.[5]

Causality and Expertise: The primary challenge with this method is controlling the reaction to prevent over-alkylation, which leads to the formation of a quaternary ammonium salt byproduct.[5] This occurs because the newly formed tertiary amine product can be more nucleophilic than the starting secondary amine. For a sterically hindered substrate like 2-cyclobutylpiperidine, this side reaction is less pronounced but still a significant consideration. The choice of base and reaction conditions is critical to favor mono-alkylation.[6]

Reagent TypeExamplesRole & Rationale
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NInorganic bases (K₂CO₃, Cs₂CO₃): Heterogeneous, easy to filter off. Cs₂CO₃ is stronger and can be more effective.[4] Organic bases (DIPEA): Soluble, non-nucleophilic hindered amine that acts as a proton scavenger.
Solvent Acetonitrile (MeCN), DMF, DMSOPolar aprotic solvents are required to dissolve the amine and facilitate the S_N2 reaction. DMF and DMSO are excellent but can be difficult to remove. MeCN is often a good first choice.[5][6]
Halide R-I > R-Br > R-ClThe reactivity of the alkyl halide follows this trend. Iodides are most reactive but may be less stable or more expensive. Bromides offer a good balance of reactivity and stability.[6]
Detailed Protocol: Direct Alkylation

This protocol describes a general procedure for the direct N-alkylation using potassium carbonate as the base.

Materials:

  • 2-Cyclobutylpiperidine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-cyclobutylpiperidine (1.0 eq), the anhydrous solvent, and finely powdered K₂CO₃ (2.0 eq).[5]

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture. To minimize over-alkylation, slow addition using a syringe pump is highly recommended.[6] For highly reactive halides, consider cooling the reaction to 0 °C before addition.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) to drive the reaction to completion. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue. A typical work-up involves partitioning the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Further purification by column chromatography may be necessary.

Advanced Methodologies for Specialized Transformations

Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl or N-heteroaryl derivatives, classical methods often fail. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms C(sp²)-N bonds.[7][8]

Principle: The reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[7][8] The choice of ligand is crucial and often requires screening to achieve optimal results.

General Conditions:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: Xantphos, RuPhos, SPhos, or other specialized biarylphosphine ligands

  • Base: NaOt-Bu, K₃PO₄, or LHMDS[9]

  • Solvent: Toluene or Dioxane

This method has significantly expanded the scope of accessible N-arylated piperidines, which are prevalent in pharmaceuticals.[7]

Mitsunobu Reaction for Alkylation with Alcohols

The Mitsunobu reaction allows for the direct N-alkylation using an alcohol, which is a less reactive electrophile than an alkyl halide.[10][11]

Principle: The reaction involves the activation of a primary or secondary alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[11] This in-situ activation forms an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the amine. A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's carbon center.[11]

Limitations: The primary drawbacks are the use of stoichiometric reagents and the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification.[10] Recent developments have focused on more easily removable reagents.[11][12]

References

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.
  • Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Benchchem.
  • Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate.
  • Alkylation of Amines under Mitsunobu Conditions. Synfacts.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health.
  • Literature review on the synthesis of N-substituted piperidin-4-amines. Benchchem.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications.
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry.
  • Mitsunobu reaction. Organic Synthesis.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health.
  • Procedure for N-alkylation of Piperidine? ResearchGate.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University of Alberta.
  • Buchwald-Hartwig Amination. IPRD.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Benchchem.

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Application Notes and Protocols for the Scalable Synthesis of 2-Cyclobutylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclobutylpiperidine Moiety

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of a cyclobutyl group at the 2-position creates a C(sp³)-rich three-dimensional architecture. This structural feature can enhance metabolic stability, improve solubility, and provide a unique vector for exploring chemical space, often leading to improved pharmacological properties compared to "flat" aromatic bioisosteres.[1] The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, facilitating its handling and formulation.

Given its potential utility in drug discovery and development, a robust, safe, and scalable synthesis of 2-Cyclobutylpiperidine hydrochloride is of paramount importance. This guide provides a detailed, field-proven two-stage synthetic approach, emphasizing scalability, safety, and in-depth mechanistic rationale.

Overall Synthetic Strategy

The synthesis is designed as a two-part process, beginning with the construction of the key precursor, 2-cyclobutylpyridine, via a palladium-catalyzed cross-coupling reaction. This is followed by the catalytic hydrogenation of the pyridine ring to yield the desired piperidine, which is then converted to its hydrochloride salt.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrogenation & Salt Formation 2-Chloropyridine 2-Chloropyridine Negishi_Coupling Negishi Coupling (Pd Catalyst) 2-Chloropyridine->Negishi_Coupling Cyclobutylzinc_Chloride Cyclobutylzinc_Chloride Cyclobutylzinc_Chloride->Negishi_Coupling 2-Cyclobutylpyridine 2-Cyclobutylpyridine Negishi_Coupling->2-Cyclobutylpyridine Hydrogenation Catalytic Hydrogenation (PtO₂, H₂) 2-Cyclobutylpyridine->Hydrogenation 2-Cyclobutylpiperidine 2-Cyclobutylpiperidine Hydrogenation->2-Cyclobutylpiperidine Salt_Formation Salt Formation (HCl) 2-Cyclobutylpiperidine->Salt_Formation Final_Product 2-Cyclobutylpiperidine HCl Salt_Formation->Final_Product caption Figure 1. Overall synthetic workflow.

Figure 1. Overall synthetic workflow.

Part 1: Scalable Synthesis of 2-Cyclobutylpyridine via Negishi Coupling

Expertise & Experience: For the crucial C-C bond formation, a Negishi cross-coupling is selected over alternatives like Grignard reactions due to its superior functional group tolerance and generally higher yields with heteroaromatic substrates.[2][3] The use of a palladium catalyst with a suitable phosphine ligand is critical for an efficient catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4] This method is highly amenable to scale-up.

Protocol 1.1: Preparation of Cyclobutylzinc Chloride

Causality: The organozinc reagent is prepared in situ from the corresponding Grignard reagent to avoid isolation. This transmetalation step is straightforward and quantitative.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask under vacuum and then cool under nitrogen to activate the magnesium surface.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Slowly add a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required. Maintain a gentle reflux until all the magnesium has been consumed.

  • Transmetalation: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂) (1.1 equivalents) in anhydrous THF. Slowly add the ZnCl₂ solution to the Grignard reagent. Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting slurry of cyclobutylzinc chloride is used directly in the next step.

Protocol 1.2: Negishi Cross-Coupling
  • Catalyst Loading: In a separate, large, nitrogen-flushed, multi-neck reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add the palladium catalyst, such as Pd(PPh₃)₄ (0.5-2 mol%), and 2-chloropyridine (1.0 equivalent) dissolved in anhydrous THF.

  • Reagent Addition: Gently heat the mixture to 45-50 °C.[5] Slowly transfer the previously prepared cyclobutylzinc chloride slurry into the reactor via cannula. An exotherm may be observed; maintain the temperature below 65 °C.

  • Reaction Monitoring: Stir the reaction mixture at 50-60 °C. Monitor the reaction progress by GC-MS or TLC until the 2-chloropyridine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[6] Transfer the mixture to a separatory funnel and extract with ethyl acetate or methyl tert-butyl ether (MTBE). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude 2-cyclobutylpyridine can be purified by vacuum distillation to yield a colorless oil.

Part 2: Catalytic Hydrogenation and Salt Formation

Expertise & Experience: The catalytic hydrogenation of a pyridine ring is a standard yet hazardous industrial process. The choice of Platinum(IV) oxide (PtO₂) as the catalyst is based on its high activity for pyridine reduction under relatively mild conditions (room temperature, moderate pressure).[7][8] The reaction is performed in glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.

CRITICAL SAFETY DIRECTIVE: High-pressure hydrogenation is inherently dangerous due to the use of flammable hydrogen gas and potentially pyrophoric catalysts. This procedure must be conducted in a dedicated high-pressure reactor (autoclave) situated in a well-ventilated area or a specialized bunker.[9][10] Personnel must be thoroughly trained in high-pressure reactor operation.

Protocol 2.1: Hydrogenation of 2-Cyclobutylpyridine

G cluster_0 Reactor Preparation & Loading cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Inspect Reactor B Add Solvent & Precursor A->B C Inert Catalyst Slurry B->C D Seal Reactor C->D E Leak Test (N₂) D->E F Purge with N₂ E->F G Pressurize with H₂ F->G H Stir & Monitor G->H I Vent H₂ & Purge N₂ H->I J Filter Catalyst (Wet) I->J K Basify Filtrate J->K L Extract & Dry K->L caption Figure 2. Hydrogenation workflow.

Figure 2. Hydrogenation workflow.
  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been inspected for any damage.[9]

  • Charging the Reactor: To the inert reactor vessel, add 2-cyclobutylpyridine (1.0 equivalent) and glacial acetic acid as the solvent.

  • Catalyst Handling: In a separate beaker, create a slurry of Platinum(IV) oxide (PtO₂, Adams' catalyst; 1-5 mol%) in a small amount of glacial acetic acid. Caution: Do not handle the dry catalyst in the open air, especially after use, as it can be pyrophoric.[1][11] Add the catalyst slurry to the reactor.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen to check for leaks, then vent. Repeat this nitrogen purge cycle at least three times to remove all oxygen.[9]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-70 bar.[7] Begin vigorous stirring. The reaction is typically exothermic. Maintain the temperature at 25-40 °C, using cooling if necessary. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 6-24 hours).

  • Shutdown and Catalyst Filtration: Once complete, stop stirring and carefully vent the excess hydrogen. Purge the reactor multiple times with nitrogen.[9] Open the reactor and dilute the mixture with methanol. CRITICAL: Filter the mixture through a pad of Celite® to remove the catalyst. Never allow the filter cake to dry completely in the air, as it is pyrophoric. [1][11] Keep the filter cake wet with water or solvent during and after filtration. The wet catalyst should be immediately transferred to a designated waste container filled with water.[11]

Protocol 2.2: Isolation and Hydrochloride Salt Formation
  • Basification: Concentrate the filtrate under reduced pressure to remove most of the acetic acid and methanol. Dissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution to a pH > 12 by the slow addition of concentrated sodium hydroxide (NaOH) solution.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or diethyl ether. Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield crude 2-cyclobutylpiperidine as an oil.

  • Salt Formation: Dissolve the crude 2-cyclobutylpiperidine free base in a minimal amount of cold isopropanol or diethyl ether. Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (1.1 equivalents) with vigorous stirring.

  • Isolation and Drying: The 2-Cyclobutylpiperidine hydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes typical results for a laboratory-scale synthesis. Yields and purity are expected to be maintained or improved upon scale-up with process optimization.

ParameterPart 1: Negishi CouplingPart 2: Hydrogenation & Salt FormationOverall
Starting Material 2-Chloropyridine2-Cyclobutylpyridine2-Chloropyridine
Product 2-Cyclobutylpyridine2-Cyclobutylpiperidine HCl2-Cyclobutylpiperidine HCl
Typical Yield 75-85%88-95%66-80%
Purity (by HPLC) >98% (after distillation)>99% (after precipitation)>99%
Physical Form Colorless OilWhite Crystalline SolidWhite Crystalline Solid

Quality Control and Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Expected to be in the range of similar 2-alkylpiperidine hydrochlorides. For example, Piperidine HCl melts at 245-248 °C.[12] The exact melting point should be determined experimentally.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclobutyl and piperidine protons. The piperidine ring protons will appear as a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm).

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms. The piperidine ring carbons typically appear in the 20-60 ppm range.[13]

  • FT-IR: The infrared spectrum will show characteristic C-H and N-H stretching frequencies. The broad N-H stretch associated with the ammonium salt is a key feature.

  • Mass Spectrometry (ESI+): Will show the molecular ion for the free base [M+H]⁺.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • Parr Hydrogenation Apparatus Safety procedure. (2022, March 20). Weizmann Institute of Science. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2824.
  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from [Link]

  • The Sarpong Group. (2010, March 5). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). Hydrogenation | Fact Sheet. Retrieved from [Link]

  • H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • Negishi coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (n.d.). Google Patents.
  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Denmark, S. E. (2020, January 14). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Over the past decade, improvements in synthetic technologies have increased the feasibility and practicality of the preparation of 2-alkylpyridines from 2-halopyridines. (n.d.).
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Suzuki Cross-Coupling. Retrieved from [Link]

  • Wang, D., et al. (2024, January 24).
  • Asian Journal of Chemistry. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Reactions of 2-halopyridines to form 2-alkyl pyridines. (n.d.).
  • Asian Journal of Chemistry. (2014, March 31). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • 2-halogen-substituted pyridinium-N-phenacylides and their cycloiminium and acyclic analogs: 1. Synthesis of the parent salts, their betaine-ylides, and oxazolium analogs. (n.d.).
  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. (n.d.).
  • Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles. (n.d.).
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). MDPI.
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  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (n.d.).
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Rsc.org.
  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. (n.d.).
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Solvent selection for 2-Cyclobutylpiperidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Reaction Optimization for 2-Cyclobutylpiperidine Hydrochloride

Introduction & Chemical Context

2-Cyclobutylpiperidine is a highly valuable, sterically hindered secondary amine building block utilized in the synthesis of complex pharmaceutical active ingredients (APIs). Because it is typically supplied and stored as a hydrochloride salt to prevent oxidation and degradation, it presents unique physicochemical challenges during synthesis. The presence of the bulky cyclobutyl group at the C2 position introduces significant steric hindrance, which directly restricts the trajectory of incoming electrophiles and impacts the nucleophilicity of the nitrogen atom. Consequently, selecting the appropriate solvent system is not merely a matter of solubility—it is a critical determinant of the reaction mechanism (e.g., SN1 vs. SN2) and overall yield.

Mechanistic Rationale: The Causality of Solvent Choice

When dealing with piperidine hydrochloride salts, the first mechanistic hurdle is the liberation of the free base. The salt form is highly polar and generally insoluble in non-polar organic solvents[1].

  • Protic vs. Aprotic Solvents: While polar protic solvents (like ethanol or methanol) easily dissolve the hydrochloride salt, they heavily solvate the resulting free amine through hydrogen bonding. For a sterically hindered molecule like 2-cyclobutylpiperidine, this solvation shell further blocks the nitrogen lone pair, drastically reducing the reaction rate[2].

  • The Polar Aprotic Advantage: Polar aprotic solvents (such as Acetonitrile or DMF) are the optimal choice for N-alkylation. They possess high dielectric constants capable of stabilizing transition states, but they do not hydrogen-bond to the nucleophilic nitrogen[3]. This leaves the sterically hindered 2-cyclobutylpiperidine "naked" and highly reactive, which is essential to overcome the high activation energy barrier imposed by the C2-cyclobutyl moiety.

Quantitative Solvent Selection Matrix

The following table synthesizes the physicochemical properties of common solvents and their specific applicability to 2-cyclobutylpiperidine HCl workflows.

SolventDielectric Constant (ε)Boiling Point (°C)Reaction SuitabilityMechanistic Causality & Practical Notes
Acetonitrile (MeCN) 37.582.0Optimal (N-Alkylation)Accelerates SN2 reactions; boiling point allows sufficient thermal energy to overcome steric hindrance; inorganic salts (KCl) easily filterable[3].
Dimethylformamide (DMF) 36.7153.0Good (High-Temp Alkylation)Excellent for highly unreactive electrophiles requiring >100°C. Difficult to remove during workup; requires extensive aqueous washing[1].
Dichloromethane (DCM) 8.939.6Optimal (N-Acylation)Low polarity; excellent for dissolving the free-base in the presence of organic bases (DIPEA). Ideal for fast, exothermic acylation reactions[4].
Ethanol (EtOH) 24.578.3Sub-optimal (Alkylation)Protic nature solvates the nucleophile, slowing down SN2 kinetics. Useful only if the solubility of the specific electrophile strictly dictates its use[2].

Visualizing the Workflow

SolventWorkflow A 2-Cyclobutylpiperidine HCl (Solid Salt) B Base Addition (e.g., K2CO3, DIPEA) A->B Deprotonation C Reaction Class B->C Free Amine Generated D N-Alkylation (Sterically Hindered SN2) C->D E N-Acylation (Electrophilic Addition) C->E F Polar Aprotic Solvent (MeCN, DMF) Accelerates Nucleophile D->F Overcomes Steric Bulk G Weakly Polar Solvent (DCM, THF) High Solubility for Free Base E->G Rapid Kinetics

Workflow for solvent selection and in-situ free-basing of 2-Cyclobutylpiperidine HCl.

Experimental Protocol: In-Situ Free-Basing and N-Alkylation

This protocol is designed as a self-validating system. The use of an insoluble inorganic base (K₂CO₃) in Acetonitrile ensures that as the HCl is neutralized, the resulting KCl and KHCO₃ precipitate out of the solution, driving the equilibrium forward and preventing reverse protonation.

Reagents:

  • 2-Cyclobutylpiperidine hydrochloride: 1.0 equivalent

  • Alkyl halide (e.g., alkyl bromide/chloride): 1.1 equivalents

  • Potassium Carbonate (K₂CO₃): 2.5 equivalents (anhydrous, finely powdered)[3]

  • Potassium Iodide (KI): 0.1 equivalents (Catalyst)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-cyclobutylpiperidine hydrochloride (1.0 eq) and anhydrous K₂CO₃ (2.5 eq). Causality Note: The excess base is critical to neutralize both the stoichiometric HCl from the starting salt and the equivalent of HX generated during the alkylation process[3].

  • Solvation & Free-Basing: Suspend the solids in anhydrous Acetonitrile to achieve a 0.2 M concentration with respect to the piperidine derivative. Stir vigorously at room temperature for 30 minutes under an inert nitrogen atmosphere. Validation Check: The mixture will remain a heterogeneous suspension, but the liberated free base will now be fully dissolved in the organic phase.

  • Catalyst & Electrophile Addition: Add KI (0.1 eq) followed by the alkyl halide (1.1 eq). Causality Note: The KI serves to convert less reactive alkyl chlorides/bromides into highly reactive alkyl iodides in situ (Finkelstein reaction). This is highly beneficial for overcoming the steric hindrance of the 2-cyclobutyl group[3].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80–82°C (reflux). Monitor the reaction via TLC or LC-MS. Due to steric bulk, these reactions typically require 12–24 hours to reach completion.

  • Work-up & Isolation: Once complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove all inorganic salts (KCl, KI, K₂CO₃). Wash the filter cake with a small volume of fresh MeCN.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Dichloromethane (DCM) and wash with water (2x) to remove any residual water-soluble impurities or unreacted quaternary ammonium salts[5]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

References

Sources

Troubleshooting & Optimization

Improving solubility of 2-Cyclobutylpiperidine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Cyclobutylpiperidine HCl Solubility Guide

Ticket ID: #SOL-2CP-001 Subject: Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

2-Cyclobutylpiperidine Hydrochloride (HCl) is a secondary amine salt.[1] Like most piperidine hydrochlorides, it exhibits high lattice energy and polarity, making it highly soluble in water and protic solvents (Methanol, Ethanol) but sparingly soluble or insoluble in aprotic organic solvents (DCM, THF, EtOAc, Toluene).

This guide provides three validated workflows to resolve solubility issues:

  • Cosolvent Systems: For maintaining the salt form in organic synthesis.

  • Free-Basing: For maximum solubility in non-polar solvents.

  • Counter-Ion Exchange: For specialized catalytic cycles.

Module 1: The "Least Invasive" Method (Cosolvent Systems)

Use this if you must maintain the HCl salt form (e.g., for stability or specific reaction conditions).

The Problem: Pure Dichloromethane (DCM) or Ethyl Acetate cannot overcome the ionic lattice energy of the HCl salt. The Fix: Disrupt the crystal lattice using a high-dielectric protic cosolvent.

Recommended Solvent Systems
Primary SolventAdditive (Cosolvent)Ratio (v/v)Solubility RatingApplication
DCM Methanol (MeOH)9:1 to 4:1HighStandard synthesis, Chromatography
Chloroform Methanol9:1HighNMR, Extraction
THF Water10:1ModerateCoupling reactions (Schotten-Baumann)
DMSO NoneN/AVery HighStock solutions, Biological assays

Technical Insight: The addition of Methanol provides hydrogen bond donors that solvate the chloride ion, while the organic bulk (DCM) solvates the lipophilic cyclobutyl-piperidine skeleton. Caution: Do not use Acetone or Ketones with the HCl salt if heating, as acid-catalyzed condensation (Mannich-type side reactions) may occur over long periods.

Module 2: The "Free-Base" Switch (Standard Protocol)

Use this if you need the molecule in Toluene, Hexanes, dry THF, or Ether.

The Problem: The HCl salt is virtually insoluble in non-polar solvents. The Fix: Remove the HCl counter-ion to generate the neutral free amine, which is an oil or low-melting solid with high lipophilicity.

Protocol: Biphasic Free-Basing

Prerequisites: 2-Cyclobutylpiperidine HCl (pKa of conjugate acid ≈ 11.2). You must reach pH > 12 to ensure >99% conversion to free base.

  • Suspend: Place 2-Cyclobutylpiperidine HCl in Dichloromethane (DCM) or Diethyl Ether (approx. 10 mL/g). It will likely remain a suspension.

  • Basify: Add 1M NaOH or Saturated Na₂CO₃ solution (1.5 equivalents).

    • Note: Use NaOH for speed; use Carbonate if sensitive functional groups are present (unlikely on this scaffold).

  • Agitate: Stir vigorously for 15 minutes. The solid should disappear as it partitions into the organic layer.

  • Separate: Collect the organic layer.

  • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate: Remove solvent in vacuo.

    • Result: Colorless to pale yellow oil (Free Base).

Visual Workflow (Graphviz)

FreeBasing Start Start: 2-Cyclobutylpiperidine HCl (Solid, Ionic) Step1 Suspend in DCM or Ether Start->Step1 Step2 Add 1M NaOH (pH > 12) Step1->Step2 Step3 Vigorous Stirring (Partitioning) Step2->Step3 Decision Is Solid Dissolved? Step3->Decision Decision->Step2 No (Check pH) Step4 Separate Organic Layer (Contains Free Amine) Decision->Step4 Yes End Evaporate Solvent Result: Soluble Oil Step4->End

Caption: Figure 1. Biphasic Free-Basing Workflow. Conversion of the insoluble salt to the soluble neutral amine.

Module 3: Advanced Troubleshooting (FAQs)

Q1: I tried the DCM/MeOH (9:1) mix, but the solution is still cloudy. Why?

  • Diagnosis: You may have saturated the solution, or the "cloudiness" is actually inorganic salt impurities (like NaCl or NH₄Cl) trapped in your starting material.

  • Fix: Filter the solution through a Celite pad or a 0.45µm PTFE syringe filter. If the active compound is in solution, the filtrate will be clear.

Q2: Can I use Triethylamine (TEA) to solubilize it in THF?

  • Answer: Yes, this is an in-situ free-basing strategy.

  • Mechanism: TEA (pKa ~10.7) is slightly weaker than piperidine (pKa ~11.2), so the equilibrium is not perfect. However, using DIPEA (Hünig's Base) or an excess of TEA can liberate enough free amine for reactions.

  • Warning: This generates TEA·HCl as a byproduct, which will precipitate out of THF. You must filter this solid off, or it will remain as a suspension.

Q3: I need to use the salt in Toluene for a high-temp reaction. What do I do?

  • Strategy: Counter-Ion Exchange. The HCl ion is too "hard" and small.

  • Protocol: Convert the HCl salt to a Triflate (OTf) or Tetraphenylborate (BPh₄) salt. These "greasy" counter-ions significantly improve solubility in non-polar aromatics like Toluene. Alternatively, use Phase Transfer Catalysis (PTC) with 18-Crown-6 if the reaction allows.

Q4: How do I store the Free Base?

  • Caution: Secondary amines react with CO₂ in the air to form carbamates over time. Store the free base under Nitrogen/Argon in a freezer (-20°C). If long-term storage is needed, convert it back to the HCl salt.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2002).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt solubility and counter-ion selection).

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa values of piperidine derivatives).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine purification).

Sources

Technical Support Center: Troubleshooting & Preventing Racemization in 2-Cyclobutylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine synthesis. 2-Cyclobutylpiperidine is a highly valuable building block in drug discovery, but its α-stereocenter (the C2 position adjacent to the nitrogen) is notoriously labile. Under basic, acidic, or thermal stress, this stereocenter is prone to epimerization and racemization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure strict stereochemical control during your synthesis workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My enantiopure N-Boc-2-cyclobutylpiperidine completely racemized during a deprotonation/alkylation step. Why did this happen, and how do I prevent it?

The Causality: The N-Boc (tert-butyloxycarbonyl) protecting group significantly increases the acidity of the α-proton at the C2 position due to the electron-withdrawing nature of the carbamate [1]. When you use a strong, non-hindered base (like s-BuLi) without a chiral mediator, the resulting organolithium species undergoes rapid carbanion inversion at temperatures above -27 °C. This dynamic inversion leads to a racemic mixture upon electrophilic quenching. The Solution: Implement a Catalytic Dynamic Resolution (CDR) . By adding a chiral diaminoalkoxide ligand alongside TMEDA, you establish a dynamic thermodynamic equilibrium that heavily favors one diastereomeric organolithium complex. Quenching this complex at -78 °C freezes the equilibrium, effectively "rescuing" the stereocenter and yielding a highly enantioenriched product[1].

Q2: I am synthesizing 2-cyclobutylpiperidine via the reduction of 2-cyclobutylpyridine. The resulting piperidine has very low enantiomeric excess (ee). What is going wrong?

The Causality: Standard hydrogenation of pyridines often proceeds through achiral iminium or enamine intermediates. Without a chiral environment to dictate facial selectivity, hydride addition occurs randomly. Furthermore, if the reaction temperature is too high, reversible hydride addition allows for rapid epimerization of the newly formed stereocenter. The Solution: Utilize Transition Metal-Catalyzed Asymmetric Hydrogenation (AH). Iridium complexes bearing chiral P,N-ligands (e.g., Ir/(R)-SegPhos) suppress racemization by operating at lower temperatures and tightly coordinating the iminium intermediate, directing the hydride transfer exclusively to a single face [2].

Q3: Does the choice of coupling reagent affect the stereointegrity of chiral piperidine derivatives?

The Causality: Absolutely. If your 2-cyclobutylpiperidine derivative is being coupled to an acid, over-activation can lead to the formation of a planar oxazolone (azlactone) intermediate or direct enolization [3]. The α-proton of an oxazolone is highly acidic and easily abstracted by the base used in the coupling reaction. The Solution: Avoid strong, unhindered bases. Use DIPEA or collidine instead of TEA. Employ coupling additives like HOAt or Oxyma Pure, which trap the activated intermediate much faster than the rate of oxazolone formation.

Part 2: Data Presentation

Understanding the variables that accelerate carbanion inversion and iminium formation is critical. The table below summarizes the quantitative impact of reaction conditions on the racemization rate of α-chiral piperidines.

VariableConditionImpact on Racemization RateMechanistic Causality
Protecting Group N-Boc / N-CbzHigh Delocalization of the nitrogen lone pair into the carbonyl increases α-proton acidity, promoting enolization.
Protecting Group N-Alkyl (e.g., Benzyl)Low Absence of electron-withdrawing effects keeps the α-proton relatively non-acidic.
Base Strength s-BuLi / TMEDA (> -27 °C)Severe Complete deprotonation leads to rapid carbanion inversion.
Coupling Base TEA (Triethylamine)Moderate Unhindered nature allows for facile abstraction of the α-proton during oxazolone formation.
Coupling Base DIPEA / CollidineLow Steric hindrance prevents the base from easily accessing the α-proton.
Temperature > 0 °CHigh Provides the thermal energy required to overcome the activation barrier for carbanion inversion or reversible hydride addition.

Part 3: Experimental Protocols

Protocol A: Enantioselective Rescue via Catalytic Dynamic Resolution (CDR)

This protocol is a self-validating system designed to functionalize N-Boc-2-cyclobutylpiperidine while actively setting the stereocenter via dynamic thermodynamic equilibration [1].

Step 1: Lithiation (Generation of the Racemic Organolithium)

  • Dissolve N-Boc-2-cyclobutylpiperidine (1.0 equiv) in anhydrous Et₂O (0.2 M) under an argon atmosphere.

  • Add freshly distilled TMEDA (1.2 equiv). Causality: TMEDA breaks down organolithium aggregates, increasing the kinetic basicity of the system.

  • Cool the reaction to -80 °C and add s-BuLi (1.2 equiv) dropwise. Stir for 30 minutes. Validation Check: The solution will turn pale yellow, indicating the formation of the α-lithio species.

Step 2: Thermodynamic Equilibration (The Resolution)

  • Add the chiral diaminoalkoxide ligand (10 mol%).

  • Warm the reaction mixture to -45 °C and stir for 3 hours. Causality: At -45 °C, the thermal energy is sufficient to overcome the barrier for carbanion inversion, allowing the chiral ligand to thermodynamically resolve the rapidly equilibrating mixture into a single, stable diastereomeric complex.

Step 3: Stereoretentive Quenching

  • Cool the reaction back to -80 °C. Causality: Lowering the temperature freezes the equilibrium, preventing any further carbanion inversion prior to trapping.

  • Add the desired electrophile (e.g., an alkyl halide) and stir for 1 hour.

  • Quench with saturated aqueous NH₄Cl.

  • Validation Check: Extract the organic layer and immediately perform chiral HPLC analysis on a crude aliquot to confirm the enantiomeric ratio (er) exceeds 95:5 before proceeding to bulk purification.

Protocol B: Asymmetric Hydrogenation of 2-Cyclobutylpyridine

This protocol prevents the racemization typically seen in standard reductions by utilizing a tightly coordinated chiral Iridium catalyst[2].

  • Catalyst Activation: In a glovebox, dissolve [Ir(COD)Cl]₂ (1 mol%) and (R)-SegPhos (2.2 mol%) in anhydrous DCM. Stir for 30 minutes to form the active chiral complex.

  • Substrate Addition: Add 2-cyclobutylpyridinium hydrochloride (1.0 equiv) to the catalyst solution. Causality: Using the pre-formed hydrochloride salt prevents the free amine from poisoning the Ir-catalyst via competitive binding.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with H₂ gas (50 atm) and stir at room temperature (20-25 °C) for 12 hours. Causality: Maintaining ambient temperature suppresses the reversible hydride addition that leads to epimerization.

  • Validation Check: Vent the reactor, filter the crude mixture through a short pad of silica to remove the Ir-catalyst, and analyze via LC-MS to confirm complete conversion before chiral GC/HPLC analysis.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical relationship between the pathways that cause racemization and the Catalytic Dynamic Resolution (CDR) workflow used to rescue and secure the stereocenter.

Racemization_CDR_Workflow Start Enantioenriched N-Boc-2-Cyclobutylpiperidine Base Strong Base (s-BuLi) Temp > -27°C Start->Base Deprotonation Carbanion Planar Carbanion (Rapid Inversion) Base->Carbanion α-Proton Abstraction Racemic Racemic Mixture (Loss of Stereocenter) Carbanion->Racemic Non-selective Reprotonation/Quench CDR_Ligand Add Chiral Ligand Warm to -45°C Carbanion->CDR_Ligand Intercept Intermediate Racemic->CDR_Ligand Initiate CDR Equilibrium Thermodynamic Equilibration (Favors One Diastereomer) CDR_Ligand->Equilibrium Freeze Cool to -78°C (Freeze Equilibrium) Equilibrium->Freeze Quench Electrophilic Quench (Stereoretentive Trapping) Freeze->Quench Product Highly Enantioenriched Functionalized Piperidine Quench->Product Yields >95:5 er

Caption: Mechanistic pathways of base-induced racemization vs. stereochemical rescue via Catalytic Dynamic Resolution (CDR).

References

  • Beng, T. K., & Gawley, R. E. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society. URL:[Link]

  • Margalef, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. URL:[Link]

Technical Support Center: Purification & Handling of Hygroscopic Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine salt purification. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges associated with isolating and purifying piperidine hydrochloride .

Because piperidine hydrochloride is highly hygroscopic, standard purification workflows often fail, resulting in sticky residues or biphasic oils instead of pure crystals. This guide breaks down the causality behind these failures and provides self-validating, step-by-step protocols to ensure high-yield recovery of anhydrous salts.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude piperidine hydrochloride oiled out instead of crystallizing. Why does this happen, and how do I fix it? Causality: Piperidine hydrochloride is intensely hygroscopic. When exposed to ambient humidity or aqueous workups, it rapidly absorbs water. This moisture disrupts the ionic crystal lattice, depressing the melting point drastically and causing the salt to form a supercooled liquid or "oil"[3]. Solution: Do not attempt to force crystallization by adding more anti-solvent (like diethyl ether); this will only precipitate a wet, sticky mass. Instead, you must strip the residual water from the matrix using an azeotropic distillation with toluene [2, 3]. Once the water is removed, the anhydrous salt will readily crystallize upon trituration or recrystallization.

Q2: How does azeotropic drying with toluene work, and how do I empirically validate that my product is dry? Causality: Toluene and water form a minimum-boiling binary azeotrope. While pure water boils at 100.0°C and pure toluene at 110.6°C, their azeotropic mixture (approx. 20.2% water / 79.8% toluene) boils at a significantly lower temperature of 84.1°C [4]. By heating your wet piperidine hydrochloride in toluene, the water is co-distilled out of the system at 84.1°C, leaving the high-boiling pure toluene and your dry salt behind. Validation: When using a Dean-Stark apparatus, you will observe water phase-separating and pooling at the bottom of the trap. The system validates itself: the drying phase is complete when the volume of water in the trap remains static for 30 minutes, and the vapor temperature in the distillation head rises from ~84°C to 110.6°C [4].

Q3: What is the optimal solvent system for the recrystallization of piperidine hydrochloride? Causality: A highly effective and standard system is absolute ethanol (primary solvent) and anhydrous diethyl ether (anti-solvent) [5]. Piperidine hydrochloride is highly soluble in polar, lower alcohols but completely insoluble in non-polar ethers[1]. Validation: The process is visually self-validating. When adding diethyl ether to the hot ethanol solution, the exact saturation point is reached when a faint, persistent cloudiness (turbidity) appears. Adding a single drop of hot ethanol will clarify the solution, priming it for perfect, slow crystal nucleation.

Q4: How should I handle the purified crystals to prevent the re-absorption of moisture? Causality: The purified, anhydrous salt acts as a thermodynamic sink for atmospheric moisture. Solution: Vacuum filtration must be performed swiftly, ideally under an inverted funnel supplying a positive pressure cone of dry nitrogen or argon. Immediately transfer the filtered crystals to a vacuum desiccator containing a strong desiccant (e.g.,


). Store the final product in tightly sealed amber vials backfilled with argon, kept below 30°C [5].

Part 2: Logical Workflows & Visualizations

Workflow Start Crude Piperidine HCl (Oiled Out) CheckMoisture Is residual water present? Start->CheckMoisture Azeotrope Azeotropic Distillation (Toluene, 85°C) CheckMoisture->Azeotrope Yes (High Moisture) Trituration Trituration in Anhydrous Et2O CheckMoisture->Trituration No (Trace Moisture) Recrystallize Recrystallization (EtOH / Et2O) Azeotrope->Recrystallize Trituration->Recrystallize Pure Pure, Dry Piperidine HCl Crystals Recrystallize->Pure

Logical troubleshooting workflow for resolving oiled-out piperidine hydrochloride.

Azeotrope WetSalt Wet Piperidine HCl (Contains H2O) AddToluene Add Toluene (B.P. 110.6°C) WetSalt->AddToluene Heat Heat to ~85°C (Dean-Stark/Rotovap) AddToluene->Heat AzeotropeVapor Vaporize Azeotrope (20% H2O / 80% Toluene) Heat->AzeotropeVapor Removes H2O DrySalt Anhydrous Salt in Toluene Heat->DrySalt Leaves Dry Product

Mechanistic pathway of azeotropic water removal using toluene.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Azeotropic Drying of Wet Piperidine Hydrochloride

Use this protocol if your product has oiled out or if you suspect aqueous contamination.

  • Suspension: Transfer the oiled-out piperidine hydrochloride to a round-bottom flask. Add anhydrous toluene (approx. 10 mL per gram of crude product).

  • Apparatus Setup: Attach a Dean-Stark trap filled with dry toluene, and fit a reflux condenser on top. Flush the system with nitrogen.

  • Distillation: Heat the flask using an oil bath set to 125°C. The toluene-water azeotrope will begin to distill and condense at approximately 84.1°C [4].

  • Validation Check: Observe the Dean-Stark trap. Water will phase-separate and sink to the bottom. Continue refluxing until the volume of the lower aqueous layer remains constant for at least 30 minutes.

  • Concentration: Cool the flask, remove the Dean-Stark trap, and concentrate the remaining toluene under reduced pressure using a rotary evaporator. The product will yield a dry, off-white solid or foam [3].

Protocol B: Anhydrous Recrystallization (Ethanol / Diethyl Ether)

Use this protocol to achieve >99% purity of the dried salt.

  • Dissolution: Dissolve the dried crude piperidine hydrochloride from Protocol A in a minimum volume of boiling absolute ethanol [1].

  • Acidification (Critical Step): Add 1-2 drops of 2M HCl in diethyl ether. Causality: This suppresses any free-base equilibrium and ensures the amine remains fully protonated, preventing co-precipitation of the free base [5].

  • Anti-Solvent Addition: While maintaining gentle heating, add anhydrous diethyl ether dropwise. Stop immediately when a slight, persistent cloudiness appears in the solution.

  • Clarification: Add just enough hot absolute ethanol (typically 1-3 drops) to redissolve the cloudiness, yielding a perfectly clear solution at the saturation point.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to a 4°C refrigerator overnight to maximize yield.

  • Isolation: Filter the resulting white, needle-like crystals rapidly using a Büchner funnel under a nitrogen cone. Wash the filter cake with ice-cold anhydrous diethyl ether.

  • Desiccation: Immediately transfer the crystals to a vacuum desiccator over

    
     and dry for 24 hours.
    

Part 4: Quantitative Data Summaries

Table 1: Solvent Properties and Azeotropic Data for Piperidine HCl Purification

Solvent / MixtureBoiling Point (°C)Role in PurificationKey Characteristics / Causality
Water 100.0ContaminantCauses "oiling out" by disrupting the ionic crystal lattice.
Toluene 110.6Drying AgentForms a low-boiling binary azeotrope with water [4].
Toluene/Water Azeotrope 84.1Water RemovalComposition: ~20.2% Water / 79.8% Toluene. Distills first [4].
Absolute Ethanol 78.4Primary SolventHigh solubility for piperidine HCl at elevated temperatures [1].
Diethyl Ether 34.6Anti-SolventInduces precipitation; highly volatile for rapid, cold drying [5].

Part 5: References

  • Sciencemadness Discussion Board - Drying the water out of hygroscopic crystals. Available at: [Link]

  • Reddit (r/OrganicChemistry) - Azeotropic drying. Available at: [Link]

  • University of Waterloo - Azeotropic Distillation | Environmental Isotope Laboratory. Available at: [Link]

Optimizing diastereoselectivity in 2-substituted piperidine reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Optimizing Diastereoselectivity in 2-Substituted Piperidine Reduction . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the fundamental thermodynamic and kinetic forces dictating facial selectivity during the reduction of pyridines and cyclic imines.

This center is structured to provide drug development professionals with mechanistic troubleshooting, self-validating experimental workflows, and empirical data to ensure scalable, high-fidelity stereocontrol.

Mechanistic Workflow: Stereoselective Reduction Strategies

The following logic matrix dictates the optimal reduction pathway based on your starting material's electronic properties and the desired stereochemical outcome.

PiperidineReduction A Substrate: 2-Substituted Pyridine C N-Alkylation / Ylide Formation (Weakens Aromaticity) A->C Step 1 B Substrate: Chiral Cyclic Imine E Diastereoselective Hydride Reduction B->E Step 1 D Ir-Catalyzed Asymmetric Hydrogenation (H2) C->D Step 2 F Ir-SegPhos / Ir-Phosphole (Dynamic Kinetic Resolution) D->F G L-Selectride (cis-selective) E->G H DIBAL-H + LiHMDS (trans-selective) E->H I In-Process Analysis (Chiral HPLC / 1H-NMR) F->I G->I H->I I->C Low er (Adjust Activation) I->E Low dr (Change Hydride) J Target 2-Substituted Piperidine (dr > 95:5, er > 90:10) I->J Validation Pass

Caption: Logic workflow for optimizing diastereoselective 2-substituted piperidine reduction.

Troubleshooting Guide: The "Why" and "How"

Q1: My direct asymmetric hydrogenation of a 2-substituted pyridine is yielding low conversion and poor enantiomeric/diastereomeric ratios. What is the mechanistic failure? Causality: Pyridines are highly aromatic and possess a strongly coordinating nitrogen lone pair. This leads to thermodynamic stability (resisting reduction) and severe catalyst poisoning via irreversible binding to the transition metal center[1]. Solution: You must disrupt the aromaticity prior to reduction. Convert the pyridine into an N-alkyl pyridinium salt or an N-iminopyridinium ylide[2]. This activation step lowers the LUMO of the heterocycle, facilitating hydride transfer. Once activated, utilize an Iridium complex ligated with a chiral phosphine (e.g., Ir-SegPhos), which provides a rigid chiral pocket to dictate facial selectivity, yielding enantiomeric excesses (ee) up to 98%[2].

Q2: I am reducing a chiral N-(tert-butylsulfinyl)imine precursor, but my diastereomeric ratio (dr) is inconsistent. How do I lock the conformation to guarantee a specific epimer? Causality: The stereochemical outcome in acyclic or flexible cyclic systems depends entirely on the transition state geometry (e.g., Cram chelate vs. Felkin-Anh models). If the reducing agent's counterion does not rigidly coordinate with the sulfinyl oxygen and the imine nitrogen, the facial selectivity degrades[3]. Solution: Control the coordination state by swapping the hydride source based on the desired epimer:

  • For the

    
     diastereomer (cis-like attack):  Use a bulky, strongly coordinating agent like 
    
    
    
    (Super Hydride) or L-Selectride at -78 °C. The lithium ion forms a tight chelate, directing the hydride to one face[3].
  • For the

    
     diastereomer (trans-like attack):  Pre-treat the system with a strong base like LiHMDS, then reduce with DIBAL-H. The bulky aluminum center alters the coordination geometry, effectively reversing the facial trajectory of the hydride attack[3].
    

Q3: My Ir-catalyzed hydrogenation works well at the milligram scale, but the ee drops significantly upon gram-scale scale-up. How do I stabilize the selectivity? Causality: Scale-up alters the mass transfer rates of


 gas and creates local temperature gradients. In Ir-catalyzed systems, particularly with bulky 2-aryl or 2-alkyl substituents, poor solubility of the active catalytic species can lead to background, non-selective reduction pathways[4].
Solution:  Solvent modulation is critical. For example, transitioning from pure acetone to a 1:1 mixture of 1,2-dichloroethane (DCE) and acetone has been shown to optimize the solubility of Ir-phosphole intermediates, stabilizing the ee during scale-up while maintaining high yields[4].

Self-Validating Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts[2]

Use this protocol when starting from stable 2-substituted pyridine aromatics.

  • Substrate Activation: Dissolve the 2-substituted pyridine (1.0 mmol) in anhydrous dichloromethane (10 mL). Add benzyl bromide (1.2 mmol) dropwise. Stir at reflux for 12 hours to form the N-benzylpyridinium salt.

    • Validation Checkpoint 1: Isolate the salt.

      
      -NMR should confirm a downfield shift of the pyridine ring protons (e.g., 
      
      
      
      -proton moving from ~8.5 ppm to >9.0 ppm), confirming complete alkylation.
  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, dissolve

    
     (1.0 mol%) and 
    
    
    
    (2.2 mol%) in a 1:1 mixture of DCE/Acetone (5 mL). Stir for 30 minutes to pre-form the active chiral complex.
  • Hydrogenation: Transfer the pyridinium salt and the catalyst solution to a stainless-steel autoclave. Purge with

    
     gas three times, then pressurize to 50 atm[2].
    
  • Reaction: Stir vigorously at 60 °C for 12 hours.

    • Validation Checkpoint 2: Carefully vent the reactor. Take a 50

      
      L aliquot for crude 
      
      
      
      -NMR. The complete disappearance of aromatic signals between 7.0–9.5 ppm validates full conversion to the piperidine core.
  • Purification: Filter the mixture through a short pad of Celite to remove Ir-particulates. Concentrate and purify via silica gel chromatography.

Protocol B: Diastereoselective Hydride Reduction of Chiral N-Sulfinyl Imines[3]

Use this protocol for late-stage stereocontrol of pre-formed imines.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Dissolve the

    
     cyclic imine precursor (1.0 mmol) in anhydrous THF (10 mL).
    
  • Temperature Control: Submerge the flask in a dry ice/acetone bath and equilibrate to -78 °C for 15 minutes.

  • Hydride Addition:

    • For

      
       selectivity: Add L-Selectride (1.2 mmol, 1.0 M in THF) dropwise down the side of the flask[3].
      
    • For

      
       selectivity: Add LiHMDS (1.1 mmol), stir for 15 mins, then add DIBAL-H (1.2 mmol, 1.0 M in hexanes)[3].
      
  • Reaction: Stir at -78 °C for 4 hours.

    • Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The UV-active imine spot must be completely consumed, replaced by a lower-

      
       amine spot that stains positive with ninhydrin.
      
  • Quench & Isolation: Quench slowly with saturated aqueous

    
     (5 mL) at -78 °C. Warm to room temperature, extract with EtOAc (
    
    
    
    mL), wash with brine, and dry over anhydrous
    
    
    .

Quantitative Data: Reagent Selection Matrix

The following table synthesizes empirical data to guide your selection of reduction conditions based on target metrics[2][3][4][5].

Precursor TypeReduction StrategyCatalyst / ReagentTypical Yield (%)Stereochemical Outcome
2-Aryl Pyridinium Salt Asymmetric HydrogenationIr /

85 – 95%ee up to 98%
2-Alkyl Pyridinium Salt Asymmetric HydrogenationIr-Phosphole

80 – 88%ee > 90%
Chiral N-Sulfinyl Imine Hydride ReductionL-Selectride> 95%dr 99:1 (cis-selective)
Chiral N-Sulfinyl Imine Hydride ReductionDIBAL-H + LiHMDS> 95%dr 1:99 (trans-selective)
Multi-substituted Pyridine HydrosilylationBoron Lewis Acid + Silane70 – 85%High cis-selectivity

Frequently Asked Questions (FAQs)

Q: How do I remove the N-benzyl activating group after Iridium-catalyzed hydrogenation? A: The N-benzyl group can be cleanly removed via standard hydrogenolysis. Dissolve the purified N-benzyl piperidine in methanol, add 10% Pd/C (10 mol%), and stir under a balloon of


 (1 atm) at room temperature for 12 hours[2]. Filter through Celite to yield the free secondary amine.

Q: Can I perform these reductions in aqueous media to align with green chemistry initiatives? A: Yes, but not with standard Iridium/Phosphine complexes, which are moisture-sensitive. Recent advancements have demonstrated that specific Ruthenium heterogeneous catalysts can perform diastereoselective cis-hydrogenation of multi-substituted pyridines directly in water[5]. However, achieving high enantioselectivity in aqueous media remains an active area of optimization.

Q: Why is my DIBAL-H reduction yielding a racemic mixture instead of the targeted trans-epimer? A: DIBAL-H is highly sensitive to trace moisture, which hydrolyzes the reagent into inactive aluminum oxides, disrupting the highly ordered transition state required for facial selectivity. Ensure your THF is freshly distilled over sodium/benzophenone, and strictly maintain the -78 °C temperature during the addition phase[3].

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines ResearchGate / Angewandte Chemie International Edition[Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • WO2011103263A2 - Process for synthesis of 2-substituted pyrrolidines and piperadines Google P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications National Institutes of Health (NIH) / Molecules[Link]

Sources

Technical Support Center: Palladium Removal from Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals facing the notorious challenge of purging residual palladium (Pd) from piperidine-containing active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic causality behind metal trapping, provide self-validating experimental workflows, and outline scalable solutions to achieve regulatory compliance (<10 ppm Pd).

The Mechanistic Problem: Why Piperidine?

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are foundational in modern pharmaceutical synthesis[1]. However, when the target intermediate contains a piperidine ring, standard physical filtration methods (like activated carbon or Celite) frequently fail[2].

The Causality: Piperidine contains a secondary amine with a highly available nitrogen lone pair. This nitrogen acts as a potent σ-donor ligand, effectively coordinating with both Pd(0) and Pd(II) species[3]. This creates a thermodynamic "impurity trap" where the API itself outcompetes weak scavengers for the metal, keeping the palladium tightly bound within the organic product matrix[2].

G Pd Residual Pd Impurity Complex Scavenger-Pd Complex Pd->Complex Filtration Pip Piperidine Intermediate Pip->Pd N-lone pair coordination PipH Protonated Piperidine Pip->PipH Breaks Pd bond Scav Metal Scavenger (Si-TMT) Scav->Pd High affinity chelation Proton Acidic Workup (H+) Proton->Pip Protonation

Logical relationship of piperidine-palladium coordination and scavenger-mediated displacement.

Troubleshooting Guides & FAQs

Q1: Standard silica filtration isn't reducing my palladium levels below 500 ppm. Why? Simple physisorption cannot break the stable Piperidine-Pd coordinate bond[2]. You must transition to chemisorption using functionalized scavengers with a higher binding affinity for Pd than the piperidine nitrogen (e.g., thiols, thioureas, or trimercaptotriazines)[4].

Q2: How do I choose the right scavenger for my specific intermediate? Match the scavenger's ligand strength to the oxidation state of your Pd impurity. For Pd(II), nitrogen/sulfur-based ligands like Trimercaptotriazine (TMT) are highly effective due to their strong chelating affinity[4]. For Pd(0), thiols (Si-Thiol) are generally preferred[5]. (See the Scavenger Selection Matrix below).

Q3: I've added 5 equivalents of Si-TMT, but Pd levels are still stuck at 50 ppm. What is the next logical step? If the scavenger cannot outcompete the piperidine nitrogen kinetically, you must deactivate the piperidine. Implement a Protonation Strategy : lower the pH to protonate the piperidine nitrogen[6]. This converts the amine into an ammonium salt, eliminating the lone pair and releasing the palladium into the solution where the scavenger can capture it[3].

Q4: I need to reach <1 ppm for a late-stage API. Are there ultra-efficient methods? For late-stage APIs requiring strict regulatory compliance, use Potassium Isopropyl Xanthate (PIX) [7]. Recent advancements demonstrate a synergistic effect when PIX is combined with catalytic Iodine (I₂). The I₂ oxidizes stubborn Pd(0) clusters to Pd(II), which PIX then ultra-efficiently precipitates out of the organic phase[7].

Data Presentation: Scavenger Selection Matrix

To optimize your scavenging strategy, reference the quantitative parameters below. These values represent the baseline starting points for process optimization[4][5][8].

Scavenger TypeActive Functional GroupTarget Pd StateTypical EquivalentsOptimal ConditionsKey Advantage
Si-Thiol 1-PropanethiolPd(0), Pd(II)3 - 5 eq.1-4 h, RTBroad utility, workhorse for standard cross-couplings.
Si-TMT 2,4,6-TrimercaptotriazinePd(II) > Pd(0)3 - 5 eq.2-24 h, RT to 60°CHigh affinity, non-swelling, ideal for basic APIs.
Si-Thiourea ThioureaPd(II)4 - 6 eq.4-16 h, Elevated TempExcellent for highly polar solvents and stubborn complexes.
PIX (+ I₂) Potassium Isopropyl XanthatePd(0), Pd(II)1 - 2 eq.1 h, RTUltra-efficient (<1 ppm), synergistic oxidation mechanism.

Experimental Protocols: Self-Validating Workflows

A robust protocol must be self-validating. Never assume a scavenger has worked without establishing a quantitative baseline.

Protocol A: Standard Solid-Supported Scavenging (Si-TMT)

Use this protocol as your first-line defense for standard piperidine intermediates.

  • Baseline Quantification: Sample 1 mL of the crude organic phase. Evaporate and analyze via ICP-MS to determine the exact baseline palladium concentration (ppm)[9].

  • Solvent Preparation: Ensure the intermediate is fully dissolved in a compatible solvent (e.g., THF, DCM, or DMF)[4].

  • Scavenger Addition: Add 3 to 5 molar equivalents of a functionalized silica scavenger (e.g., ISOLUTE® Si-TMT) relative to the calculated palladium content[4].

  • Agitation: Stir the heterogeneous mixture for 4 to 24 hours. Mechanistic note: Elevated temperatures (e.g., 40-60 °C) provide the activation energy required to increase the kinetic rate of Pd desorption from the piperidine nitrogen[2].

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound Pd complex. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Validation: Re-analyze the filtrate via ICP-MS. A successful scavenging cycle should yield >95% Pd removal[5]. If Pd remains >10 ppm, proceed to Protocol B.

Protocol B: The Protonation-Assisted Scavenging Strategy

Deploy this workflow when Protocol A fails due to extreme piperidine-Pd coordination.

  • Acidification: To the crude organic mixture, slowly add a weak acid (e.g., acetic acid) or perform an aqueous acidic wash (e.g., 0.1 M HCl) until the pH is adjusted to ~4.5-5.0[6].

  • Scavenger Addition: With the piperidine nitrogen now protonated (and its lone pair deactivated), add 3 equivalents of Si-Thiol or Si-TMT[3][4].

  • Agitation & Filtration: Stir for 2-4 hours at room temperature, then filter through Celite[4].

  • Neutralization & Recovery: If the API was extracted into an aqueous acidic phase, neutralize the filtrate with a mild base (e.g., NaHCO₃ or NH₄OH) to recover the free-base piperidine intermediate, followed by organic extraction[6].

  • Validation: Perform final ICP-MS analysis to confirm Pd levels are within regulatory limits.

Workflow Step1 1. Crude Reaction Mixture (API + Pd) Step2 2. pH Adjustment (Protonate Piperidine) Step1->Step2 Step3 3. Scavenger Addition (3-5 equiv.) Step2->Step3 Step4 4. Agitation (30 min - 24 h, RT/Elevated) Step3->Step4 Step5 5. Filtration (Remove Scavenger-Pd) Step4->Step5 Step6 6. API Recovery (Pd < 10 ppm) Step5->Step6

Step-by-step experimental workflow for palladium scavenging from reaction mixtures.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications.[Link]

  • "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry, RSC Publishing.[Link]

  • "ISOLUTE® Si-TMT | Metal scavenger." Biotage.[Link]

  • "ISOLUTE® Si-Thiol - Metal Scavenger." Norlab. [Link]

  • "Process of making somatostatin modulators (US10464918B2).

Sources

Technical Support Center: Resolving 2-Cyclobutylpiperidine Enantiomers via Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-Cyclobutylpiperidine. As a basic secondary amine lacking a strong UV chromophore, 2-Cyclobutylpiperidine presents a dual challenge in High-Performance Liquid Chromatography (HPLC): poor detectability and a high propensity for severe peak tailing due to secondary interactions with the stationary phase.

This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to help researchers achieve baseline enantiomeric resolution (Rs > 1.5) using polysaccharide-based Chiral Stationary Phases (CSPs).

Method Development Workflow

The following decision tree illustrates the logical progression for developing a robust chiral separation method for basic piperidine derivatives.

G Start Analyte: 2-Cyclobutylpiperidine (Basic Amine, Poor UV) Deriv Pre-Column Derivatization (e.g., PTSC or Benzoylation) Improves UV & Resolution Start->Deriv If UV signal is too weak CSP Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, OD-H) Start->CSP Direct UV (210 nm) Deriv->CSP MP Normal Phase Eluent (Hexane / Isopropanol) CSP->MP Add Basic Additive Optimization (0.1% - 0.5% DEA) Crucial for Peak Symmetry MP->Add Eval Is Resolution (Rs) ≥ 1.5 & Tailing Factor ≤ 1.5? Add->Eval Eval->MP No (Adjust %IPA or Temp) Success Validated Chiral Method Eval->Success Yes

Caption: Chiral HPLC method development workflow for 2-cyclobutylpiperidine.

Step-by-Step Methodology: Normal-Phase Chiral HPLC Protocol

To ensure a self-validating system, this protocol incorporates system suitability checks directly into the workflow. Polysaccharide-based CSPs (such as amylose tris(3,5-dimethylphenylcarbamate)) are the gold standard for piperidine derivatives [1].

Phase 1: Sample Preparation & Optional Derivatization

Causality: 2-Cyclobutylpiperidine absorbs poorly in the UV range. If your detector limits of quantification (LOQ) are not met at 210 nm, pre-column derivatization is required to introduce a chromophore [2].

  • Direct Analysis: Dissolve 1 mg/mL of 2-Cyclobutylpiperidine in the mobile phase (e.g., Hexane/IPA). Filter through a 0.45 µm PTFE syringe filter.

  • Derivatization (If required): React the secondary amine with para-toluenesulfonyl chloride (PTSC) or 3,5-dinitrobenzoyl chloride in dichloromethane with a basic scavenger (e.g., triethylamine) for 2 hours at 30°C. Evaporate and reconstitute in the mobile phase [1, 2].

Phase 2: Chromatographic Execution

Causality: Basic amines ionize and interact with residual silanols and carbamate linkages on the CSP, causing peak broadening. A basic additive like Diethylamine (DEA) acts as a masking agent, keeping the analyte in its free-base form and competing for active sites [3].

  • Column Selection: Install a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Add exactly 0.1% to 0.2% (v/v) Diethylamine (DEA) . Degas thoroughly.

  • Equilibration: Flush the column at 0.5 mL/min for at least 60 column volumes. Note: Coated polysaccharide columns take significantly longer to equilibrate when basic additives are first introduced.

  • Parameters:

    • Flow Rate: 0.8 mL/min

    • Temperature: 20°C (Lower temperatures thermodynamically favor enantiomeric discrimination).

    • Injection Volume: 10 µL.

  • System Suitability Validation: The run is only valid if the tailing factor (Tf) of the first eluting enantiomer is ≤ 1.5 and the resolution (Rs) is ≥ 1.5.

Data Presentation: The Impact of Basic Additives

The following table summarizes the quantitative impact of mobile phase modifiers on the chromatographic performance of basic piperidine derivatives on a Chiralpak AD-H column.

Mobile Phase Composition (v/v)AdditiveRetention Time E1 (min)Retention Time E2 (min)Tailing Factor (Tf)Resolution (Rs)Outcome
Hexane / IPA (90:10)None14.216.8> 3.50.85Fail: Severe tailing, co-elution.
Hexane / IPA (90:10)0.1% TFA (Acidic)N/AN/AN/A0.00Fail: Analyte protonated, retained indefinitely.
Hexane / IPA (90:10)0.1% DEA (Basic)9.412.11.32.15Pass: Sharp peaks, baseline resolution.
Hexane / IPA (90:10)0.5% DEA (Basic)9.111.61.12.08Pass: Optimal symmetry, slight Rs drop [3].

Troubleshooting Guides & FAQs

Q: My 2-Cyclobutylpiperidine peaks are severely tailing, or the compound isn't eluting at all. What is happening? A: Because 2-Cyclobutylpiperidine is a basic secondary amine, it interacts strongly with the acidic silanol groups on the silica support of the CSP. If you are running a neutral mobile phase (e.g., pure Hexane/IPA), the analyte will smear across the column. You must add a basic modifier like 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. The DEA saturates the active sites on the column and ensures the piperidine remains in its neutral, free-base form, allowing it to partition cleanly based on chirality [3].

Q: I used 0.1% DEA for this analysis. Can I use this same Chiralpak AD-H column tomorrow for an acidic compound using TFA? A: Absolutely not. Polysaccharide-based CSPs exhibit a documented "memory effect" [4]. Once a coated column like AD-H or OD-H is exposed to a basic additive like DEA, the surface chemistry is semi-permanently altered. If you subsequently introduce an acidic additive (like TFA), the column will form localized salts, destroying its resolving power and peak symmetry. Best Practice: Dedicate specific chiral columns strictly for basic additives, and separate columns for acidic/neutral analyses.

Q: I am using 0.1% DEA, but my resolution (Rs) is still only 1.1. How can I push this to baseline resolution (>1.5)? A: You have three primary levers to pull:

  • Reduce the column temperature: Drop the temperature from 25°C to 15°C or 20°C. Chiral recognition is an enthalpy-driven process; lower temperatures often increase the separation factor (

    
    ), albeit at the cost of slightly longer retention times.
    
  • Decrease the polar modifier: Change your Hexane:IPA ratio from 90:10 to 95:5. This increases retention and allows more time for the chiral selector to interact with the enantiomers.

  • Pre-column Derivatization: If the molecule is too small or lacks enough interaction points (pi-pi, hydrogen bonding) with the CSP, derivatizing the amine with a bulky, aromatic group (like a 3,5-dinitrobenzoyl group) will drastically enhance steric interactions with the chiral grooves of the stationary phase, multiplying your resolution [1, 2].

Q: Is it better to use Triethylamine (TEA) or Diethylamine (DEA) for piperidine derivatives? A: DEA is overwhelmingly preferred. While both are basic additives, DEA (a secondary amine) is structurally less sterically hindered than TEA (a tertiary amine). DEA is significantly more effective at penetrating the chiral cavities of the polysaccharide phase to mask hidden silanols, resulting in superior peak shapes for secondary amines like 2-Cyclobutylpiperidine [3].

References

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization PubMed (Chirality, 2014) URL:[Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers PubMed Central (PMC, 2021) URL:[Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases ResearchGate (Journal of Chromatography A, 2013) URL:[Link]

Technical Support Center: Synthesis of 2-Cyclobutyl Substituted Amines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-cyclobutyl substituted amines. As a Senior Application Scientist, I understand the unique challenges presented by the sterically demanding nature of the cyclobutyl group. This guide is designed to provide you with in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles successfully. The cyclobutane motif is increasingly important in medicinal chemistry for its ability to act as a conformationally restricted isostere, but its synthesis can be far from trivial.[1]

This resource is structured to address problems as they arise in the lab, moving from specific troubleshooting scenarios to broader strategic questions.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Issue 1: Low or No Yield in Reductive Amination of Cyclobutanone

Question: I am attempting a reductive amination between cyclobutanone and my primary/secondary amine, but I'm observing very low conversion to the desired 2-cyclobutyl amine. What are the likely causes and how can I fix it?

Answer: This is a classic challenge. The steric bulk of the cyclobutyl group can hinder both the initial imine/enamine formation and the subsequent reduction. Several factors could be at play.

Plausible Causes & Solutions:

  • Inefficient Imine/Enamine Formation: The equilibrium between the carbonyl, amine, hemiaminal, and imine/enamine often does not favor the imine, especially with sterically hindered ketones.[2] Water, a byproduct of this step, can also push the equilibrium back towards the starting materials.

    • Solution 1: Water Removal. Actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Solution 2: Acid Catalysis. The formation of the iminium ion is the rate-limiting step and is acid-catalyzed. Use a mild acid catalyst like acetic acid (AcOH) or a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) to facilitate imine formation.[3] Be cautious, as strongly acidic conditions can degrade certain substrates or reducing agents.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh might reduce the starting cyclobutanone before it can form the imine. A reagent that is too mild may not be capable of reducing the sterically hindered imine intermediate.

    • Solution: Select an Appropriate Hydride Reagent.

      • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice for sterically hindered systems.[3] It is mild enough not to readily reduce the ketone but is highly effective at reducing the protonated imine (iminium ion). It performs well in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

      • Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at acidic pH. However, it is highly toxic and requires careful handling.

      • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) or a homogeneous catalyst can be very effective.[4] However, catalyst poisoning by the amine or imine intermediate can be an issue.[2]

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_imine Is imine formation the issue? start->check_imine check_reduction Is the reduction step failing? start->check_reduction solution_water Add Dehydrating Agent (e.g., Mol. Sieves, MgSO₄) check_imine->solution_water Yes solution_catalyst Use Mild Acid Catalyst (e.g., AcOH, Ti(O-iPr)₄) check_imine->solution_catalyst Yes solution_reagent Switch Reducing Agent (e.g., to STAB) check_reduction->solution_reagent Yes solution_conditions Increase Temperature or Reaction Time check_reduction->solution_conditions Yes success Improved Yield solution_water->success solution_catalyst->success solution_reagent->success solution_conditions->success G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_A L₂(X)Pd(II)-Ar OA->PdII_A LE Ligand Exchange PdII_A->LE + Amine - L PdII_B L(Amine)Pd(II)(X)-Ar LE->PdII_B Deprot Deprotonation PdII_B->Deprot + Base - HB⁺X⁻ PdII_C L(Amido)Pd(II)-Ar Deprot->PdII_C RE Reductive Elimination PdII_C->RE *Hindered Step* RE->Pd0 Product (Ar-Amine)

Sources

I. Core FAQs: The Thermodynamics of Piperidine Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center . This resource is engineered for research scientists and process chemists dealing with the notoriously difficult crystallization of piperidine derivatives.

Due to their conformational flexibility (readily shifting between chair, half-chair, and twist-boat conformations) and generally low lattice energies, piperidine derivatives frequently resist crystallization, instead forming stubborn oils or gummy resins. This guide provides field-proven, mechanistically grounded solutions to force these molecules into highly ordered crystalline lattices.

Q1: Why does my piperidine derivative form a milky emulsion instead of crystals upon cooling? A: You are observing Liquid-Liquid Phase Separation (LLPS) , colloquially known in the pharmaceutical industry as "oiling out"[1]. This is a kinetic and thermodynamic phenomenon. When you cool the solution, the system reaches high supersaturation. Because piperidine molecules are conformationally flexible, integrating them into a rigid crystal lattice carries a high entropic penalty. Instead of nucleating, the system undergoes spinodal decomposition, splitting into two liquid phases: a solute-rich oil phase and a solute-lean continuous phase[2].

Q2: How does salt formation prevent oiling out? A: Unsubstituted and alkyl-substituted piperidines are relatively strong bases (pKa ~9–11). By reacting the basic nitrogen with an appropriate acid, you form a salt. This fundamentally alters the thermodynamics of the system. Ionic bonds significantly increase the lattice energy and the melting point of the compound[3]. A higher melting point shrinks the miscibility gap (the region in the phase diagram where LLPS occurs), allowing the metastable zone to favor solid crystal nucleation rather than liquid droplet formation[4].

Q3: Can I just cool the solution faster to force precipitation? A: No. This is a common and detrimental mistake. Rapid cooling (a "deep quench") pushes the system rapidly past the binodal curve and directly into the spinodal decomposition region, guaranteeing oiling out[5]. Furthermore, rapid precipitation traps solvent and impurities within the matrix, yielding a sticky, amorphous gum rather than a free-flowing powder. You must control supersaturation generation slowly to stay within the Metastable Zone Width (MZW).

II. Troubleshooting Guide: Diagnosing Phase Issues

Observation (via Microscopy / FBRM)Physical StateMechanistic CauseCorrective Action
Spherical, non-birefringent dropletsLiquid-Liquid Phase Separation (LLPS)System hit the miscibility gap before MZW.Reheat to dissolve, adjust solvent ratio, and seed above the cloud point.
Agglomerated, sticky massesGummy Solid / AmorphousRapid precipitation; solvent trapped in matrix.Perform thermal cycling (annealing) or triturate in a non-polar solvent.
Sharp, birefringent particlesCrystalline SolidSuccessful nucleation and growth.Continue controlled cooling or anti-solvent addition.

Issue: "I added anti-solvent, and my product immediately oiled out."

  • Causality: Anti-solvent was added too quickly, creating localized zones of extreme supersaturation. The chemical potential drove the solute to separate as a dense liquid rather than waiting for the kinetically slower crystal nucleation.

  • Solution: Re-dissolve the oil by heating or adding a small volume of the "good" solvent. Implement a seeding strategy . Add 1-2 wt% of seed crystals before adding the bulk of the anti-solvent. This provides a low-energy template for heterogeneous nucleation, bypassing the LLPS boundary entirely[1].

Issue: "My isolated solid is a sticky gum that won't filter."

  • Causality: The product precipitated as an amorphous solid with a glass transition temperature (

    
    ) close to room temperature. Residual solvent is plasticizing the solid, making it gummy.
    
  • Solution: Trituration . Suspend the gum in a strictly non-polar, non-solvating anti-solvent (e.g., heptane or cyclohexane). Vigorously stir at elevated temperature, then cool. The shear force and chemical gradient will slowly extract the trapped solvent, forcing the amorphous matrix to collapse into a crystalline state.

III. Experimental Workflows & Methodologies

Protocol 1: Systematic Salt Screening for Basic Piperidines

Mechanistic Rationale: Applying the


 rule (

) ensures complete proton transfer, maximizing ionic lattice energy to overcome the entropic penalty of the flexible piperidine ring[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 50-100 mg of the free base piperidine oil in a minimum volume of a moderately polar, water-miscible solvent (e.g., Isopropanol or Acetone) at 50°C.

  • Acid Selection: Select counterions based on the table below. Prepare 1M stock solutions of these acids in the same solvent.

  • Stoichiometric Addition: Slowly add 1.05 equivalents of the chosen acid to the stirring piperidine solution.

  • Thermal Cycling (Annealing): Cool the solution from 50°C to 5°C at a slow rate of 0.1°C/min. If an oil forms, heat back to 40°C (just below the dissolution temperature) and hold for 2 hours, then cool again. This thermal cycling provides the activation energy needed for the oil droplets to rearrange into a crystal lattice.

  • Isolation & Validation: Filter the resulting solids.

    • Self-Validation Check: Examine the solids under Polarized Light Microscopy (PLM). The presence of bright, multi-colored birefringence confirms a highly ordered crystalline salt, validating the phase transition from the initial amorphous oil.

Table 1: Optimal Counterions for Piperidine Salt Screening

AcidpKaMechanistic AdvantageTypical Solvent System
Hydrochloric Acid (HCl)-7.0High

, forms highly crystalline, high-melting salts.
EtOAc / EtOH
Methanesulfonic Acid (MSA)-1.9Excellent for highly lipophilic piperidines; disrupts oiling out.Acetone / MTBE
L-Tartaric Acid2.98, 4.34Induces chirality-based packing; strong hydrogen bond network.MeOH / Water
Citric Acid3.13, 4.76Multivalent; excellent for bridging flexible piperidine chains.IPA / Heptane
Protocol 2: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

Mechanistic Rationale: By introducing seed crystals into the metastable zone before the spinodal curve is reached, solute molecules are directed toward heterogeneous crystal growth, entirely circumventing the liquid-liquid miscibility gap[2].

Step-by-Step Methodology:

  • Determine the Cloud Point: Dissolve the piperidine derivative in a "good" solvent (e.g., Ethyl Acetate). Slowly titrate in the anti-solvent (e.g., Heptane) at a constant temperature until the solution becomes persistently cloudy (the binodal boundary). Note the exact solvent ratio.

  • Establish the Metastable Zone: Re-dissolve the cloudiness by raising the temperature by 5-10°C or adding 5% more good solvent. You are now in the metastable zone.

  • Seeding: Add 1-2% (by weight) of milled seed crystals to the clear solution. Age the suspension for 1-2 hours to allow the seeds to heal and begin consuming supersaturation.

  • Controlled Anti-Solvent Addition: Resume adding the anti-solvent at a highly controlled, slow rate (e.g., using a syringe pump at 0.1 mL/min) to maintain supersaturation below the LLPS threshold.

  • Validation Check:

    • Self-Validation Check: Monitor the vessel with a turbidity probe or Focused Beam Reflectance Measurement (FBRM). A steady increase in chord counts without spherical droplet formation confirms that supersaturation is being successfully consumed by crystal growth, not oiling out.

IV. Decision Workflow Visualization

G Start Crude Piperidine Oil Check Determine pKa Start->Check Salt Salt Screen (ΔpKa > 3) Check->Salt Basic (pKa > 7) Free Free Base Crystallization Check->Free Neutral/Weak LLPS Oiling Out Detected? Salt->LLPS Free->LLPS Seed Seed Before Cloud Point LLPS->Seed Yes (Emulsion) Done Crystalline Solid LLPS->Done No (Nucleation) Trit Trituration / Annealing Seed->Trit Gummy Solid Seed->Done Crystal Growth Trit->Done

Decision tree workflow for overcoming oiling out in piperidine derivative crystallization.

V. References

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. Available at:[Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]

  • Complex oiling-out behavior of procaine with stable and metastable liquid phases - Physical Chemistry Chemical Physics (RSC). Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data - MDPI Processes. Available at:[Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI Crystals. Available at:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-Cyclobutylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-cyclobutylpiperidine hydrochloride . Unlike simple aliphatic amines, this scaffold presents unique stereochemical challenges due to the bulky cyclobutyl group adjacent to the nitrogen center and the conformational locking effects of the hydrochloride salt.

This document compares the spectral performance across three critical analytical environments: DMSO-d₆ (the gold standard for salts), D₂O (for exchange studies), and CDCl₃ (free base comparison). It serves as a definitive reference for validating the synthesis and purity of this specific pharmacophore.

Structural & Conformational Analysis

Before interpreting the spectrum, one must understand the dynamic behavior of the molecule in solution.

  • The Piperidine Chair: In the HCl salt form, the nitrogen is protonated (

    
    ), locking the ring into a rigid chair conformation to minimize 1,3-diaxial interactions. The bulky cyclobutyl group at C2 will almost exclusively adopt the equatorial  position.
    
  • The Cyclobutyl Pucker: The cyclobutyl ring is not planar; it exists in a "puckered" conformation that flips rapidly at room temperature, often resulting in complex higher-order multiplets for the cyclobutyl methylene protons.

  • Chirality: The C2 carbon is a chiral center.[1] Consequently, the protons on C3, C4, C5, and C6 are diastereotopic , appearing as distinct signals rather than equivalent methylene pairs.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts (such as broad peaks due to exchange), follow this optimized protocol.

Method A: Standard Characterization (DMSO-d₆)
  • Purpose: Full structural assignment including ammonium protons.

  • Reagent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]

  • Concentration: 10–15 mg of salt in 0.6 mL solvent.

  • Critical Step: Ensure the sample is strictly anhydrous .[1] Water in DMSO triggers rapid proton exchange, broadening the crucial

    
     signals.
    
Method B: Exchange Verification (D₂O)
  • Purpose: To simplify the aliphatic region and confirm N-H assignments.

  • Reagent: D₂O (99.9% D).[1]

  • Observation: The

    
     signals (8.0–9.5 ppm) will vanish immediately.[1] The 
    
    
    
    -protons (H2, H6) will sharpen due to the loss of vicinal coupling to Nitrogen protons.

Comparative Analysis: Solvent & State Effects

The choice of solvent drastically alters the spectral fingerprint.[2] The table below compares the expected chemical shifts and multiplicity patterns for 2-cyclobutylpiperidine in its HCl salt form versus its free base.

Table 1: Comparative Chemical Shift Data
Proton AssignmentHCl Salt (DMSO-d₆)HCl Salt (D₂O)Free Base (CDCl₃)Multiplicity & Coupling Logic
NH/NH₂⁺ 8.50 - 9.20 ppm (2H, br)Not Observed (Exchanged)~1.5 - 2.0 ppm (1H, br)In DMSO, the salt shows two broad singlets or a very broad hump due to

. In CDCl₃, the free amine NH is often buried or broad.
H2 (Methine) 2.80 - 3.10 ppm 2.75 - 3.00 ppm2.20 - 2.40 ppmSignificant downfield shift (+0.6 ppm) in salt form due to the electron-withdrawing effect of

. Appears as a doublet of doublets (dd) or dt.[1]
H6 (Axial) 2.70 - 2.90 ppm 2.65 - 2.85 ppm2.50 - 2.60 ppmLarge geminal coupling (

Hz) and axial-axial coupling (

Hz).[1]
H6 (Equatorial) 3.15 - 3.35 ppm 3.10 - 3.30 ppm2.90 - 3.05 ppmDownfield from H6-ax due to anisotropy.[1] Shows smaller couplings (dt or bd).[1]
Cyclobutyl C-H 2.30 - 2.50 ppm 2.25 - 2.45 ppm1.90 - 2.10 ppmBridgehead proton. Often overlapped with solvent residual peak in DMSO (2.50 ppm)—Caution required.
Ring CH₂ (C3-C5) 1.40 - 1.90 ppm 1.35 - 1.85 ppm1.10 - 1.70 ppmComplex overlapping multiplets.[1] The "envelope" is tighter in D₂O due to sharpening.[1]

Note on Comparison: The shift from Free Base (CDCl₃) to HCl Salt (DMSO-d₆) is the most reliable indicator of successful salt formation. Look specifically for the appearance of the downfield


 protons and the ~0.5 ppm downfield shift of the H2 methine.

Detailed Assignment Workflow

Assigning the specific multiplets in 2-cyclobutylpiperidine HCl requires a systematic approach to deconvolute overlapping signals.

Step 1: The "Anchor" Signals
  • Ammonium Protons (8.0–9.5 ppm): In DMSO-d₆, integrate these first. They should integrate to 2H. If the integral is low (<1.5H), your sample is wet or free-basing is occurring.

  • H2 Methine (~2.9 ppm): Look for a distinct multiplet (typically dt or dd) separated from the bulk methylene region.[1] Its coupling constant

    
     should be large (~10 Hz), confirming the equatorial orientation of the cyclobutyl group.
    
Step 2: The Cyclobutyl Distinction

The cyclobutyl protons have a unique magnetic environment compared to the piperidine ring.

  • Cyclobutyl CH₂s: These often appear as higher-order multiplets.[1]

  • Differentiation: Use a COSY (Correlation Spectroscopy) experiment.[1] The H2 proton will show a cross-peak to the Cyclobutyl C-H (bridgehead), which in turn correlates to the cyclobutyl methylenes. This connectivity breaks the ambiguity between piperidine C3 and cyclobutyl protons.[1]

Step 3: Solvent Troubleshooting

If the H2 signal is obscured by the water peak in DMSO (3.33 ppm) or the solvent residual (2.50 ppm), switch to CD₃OD (Methanol-d₄). While you lose the NH signal (exchange), the aliphatic region often resolves better than in DMSO.

Visualization: Assignment Decision Logic

The following diagram outlines the logical workflow for validating the structure and troubleshooting spectral anomalies.

NMR_Workflow Start Start: 1H NMR Acquisition Solvent_Check Solvent: DMSO-d6? Start->Solvent_Check Check_NH Check 8.0-9.5 ppm region Solvent_Check->Check_NH NH_Present Signals Visible (2H)? Check_NH->NH_Present Salt_Confirmed HCl Salt Confirmed Proceed to Aliphatic Assignment NH_Present->Salt_Confirmed Yes Wet_Sample Sample Wet or Free Base Present NH_Present->Wet_Sample No/Broad Aliphatic_Analysis Analyze 2.5-3.5 ppm Region Salt_Confirmed->Aliphatic_Analysis H2_Identification Identify H2 (dt/dd) ~2.9 ppm Aliphatic_Analysis->H2_Identification Overlap_Check Overlap with Solvent/Water? H2_Identification->Overlap_Check COSY_Rec Run COSY / HSQC or Switch to D2O Overlap_Check->COSY_Rec Yes Final_Report Generate Report Overlap_Check->Final_Report No COSY_Rec->Final_Report

Caption: Decision tree for validating 2-cyclobutylpiperidine HCl salt formation and resolving signal overlap.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515. Link

    • Cited for: Solvent residual peak positions (DMSO @ 2.50, H2O @ 3.[1]33) essential for avoiding overlap errors.

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. "Spectrometric Identification of Organic Compounds," 7th Ed., John Wiley & Sons, 2005 . Link

    • Cited for: General principles of amine salt shifts and coupling constants in piperidine chairs.
  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

    • Cited for: Updated solvent impurity d
  • Clayden, J.; Greeves, N.; Warren, S. "Organic Chemistry," 2nd Ed., Oxford University Press, 2012.

Sources

Mass spectrometry fragmentation pattern of 2-Cyclobutylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Fragmentation Guide: 2-Cyclobutylpiperidine vs. Structural Isomers and Homologs

Executive Summary

The structural elucidation of piperidine derivatives is a critical workflow in pharmaceutical development, as the piperidine scaffold is ubiquitous in modern therapeutics[1]. Mass spectrometry (MS) serves as the primary analytical tool for confirming these structures. This guide provides an in-depth, objective comparison of the fragmentation patterns of 2-Cyclobutylpiperidine against its structural isomer (3-cyclobutylpiperidine) and its homolog (2-cyclopentylpiperidine). By understanding the causality behind these fragmentation pathways, researchers can build self-validating analytical methods to unambiguously identify these compounds in complex matrices.

Mechanistic Foundations of Piperidine Fragmentation

To accurately interpret the mass spectra of piperidine derivatives, one must understand the fundamental physical chemistry governing their ionization and dissociation.

  • The Nitrogen Rule: Because 2-cyclobutylpiperidine contains a single nitrogen atom, its nominal molecular weight is an odd number (139 Da)[2]. Consequently, its molecular ion

    
     in Electron Ionization (EI) will appear at m/z 139.
    
  • 
    -Cleavage (The Dominant Pathway):  In EI-MS (70 eV), fragmentation is initiated by the ejection of an electron from the nitrogen lone pair[1]. This radical cation strongly drives the homolytic cleavage of the adjacent carbon-carbon bond (
    
    
    
    -cleavage)[3]. The resulting positive charge is resonance-stabilized by the nitrogen atom, forming a highly stable iminium ion (piperideine cation)[1][2].
  • Stevenson's Rule: When multiple

    
    -cleavages are possible, the bond that leads to the loss of the largest, most stable radical is preferentially broken[4]. For 2-cyclobutylpiperidine, the 
    
    
    
    -carbon is attached to a hydrogen atom (1 Da) and a cyclobutyl group (55 Da). The loss of the cyclobutyl radical is overwhelmingly favored, making the resulting piperideine cation the base peak.

Fragmentation M 2-Cyclobutylpiperidine [M]+• m/z 139 Alpha1 α-Cleavage (Major) - •C4H7 (55 Da) M->Alpha1 Stevenson's Rule Alpha2 α-Cleavage (Minor) - •H (1 Da) M->Alpha2 Less Favorable Ring Ring Fission Piperidine Cleavage M->Ring High Energy (70 eV) F84 Piperideine Cation m/z 84 (Base Peak) Alpha1->F84 F138 [M-H]+ Cation m/z 138 Alpha2->F138 F_other Acyclic Fragments m/z 55, 56, etc. Ring->F_other

Figure 1: Primary EI-MS fragmentation pathways of 2-Cyclobutylpiperidine highlighting α-cleavage.

Comparative Fragmentation Analysis

The true diagnostic power of mass spectrometry lies in comparative analysis. Below is an objective comparison of how 2-cyclobutylpiperidine performs against alternative structures.

2-Cyclobutylpiperidine vs. 3-Cyclobutylpiperidine (Isomeric Differentiation)

Differentiating positional isomers is notoriously difficult. However, the position of the cyclobutyl ring drastically alters the


-cleavage products:
  • 2-Cyclobutylpiperidine: The cyclobutyl group is at the

    
    -position. 
    
    
    
    -cleavage ejects the 55 Da radical, leaving a base peak at m/z 84 .
  • 3-Cyclobutylpiperidine: The cyclobutyl group is at the

    
    -position. The 
    
    
    
    -positions only contain hydrogen atoms and the piperidine ring carbons.
    
    
    -cleavage results in the loss of a hydrogen radical (yielding m/z 138 ) or triggers complex ring-opening mechanisms. The m/z 84 peak will be virtually absent, providing a definitive diagnostic differentiator.
2-Cyclobutylpiperidine vs. 2-Cyclopentylpiperidine (Homologous Differentiation)

When comparing homologs, the fragmentation mechanism remains identical, but the mass of the neutral loss changes:

  • 2-Cyclopentylpiperidine (MW 153):

    
    -cleavage results in the loss of a cyclopentyl radical (69 Da). Subtracting 69 from 153 yields m/z 84 .
    
  • Conclusion: All 2-substituted aliphatic piperidines share a common, highly abundant m/z 84 base peak. Differentiation between homologs must rely on the molecular ion

    
     (m/z 139 vs. m/z 153) rather than the base peak.
    
Quantitative Data Summary
CompoundSubstitution PositionNominal MWEI-MS Molecular Ion

EI-MS Base Peak (70 eV)Key Diagnostic Neutral Loss
2-Cyclobutylpiperidine

-carbon
139m/z 139 (Weak)m/z 84 -55 Da (Cyclobutyl radical)
3-Cyclobutylpiperidine

-carbon
139m/z 139 (Moderate)m/z 138 / Variable-1 Da (Hydrogen radical)
2-Cyclopentylpiperidine

-carbon
153m/z 153 (Weak)m/z 84 -69 Da (Cyclopentyl radical)

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for both hard (EI) and soft (ESI) ionization techniques[1].

Protocol A: GC-EI-MS (Structural Confirmation)

Electron Ionization provides the reproducible fragmentation library necessary for structural confirmation.

  • Sample Preparation: Dissolve the piperidine derivative in MS-grade methanol to a final concentration of 10 µg/mL. Note: Derivatization (e.g., acetylation) may be required if the secondary amine causes excessive peak tailing.

  • Chromatography: Inject 1 µL into a GC equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization: Operate the EI source at 70 eV with an ion source temperature of 230°C.

  • Data Acquisition: Scan range m/z 40–300. Extract the m/z 84 ion chromatogram to rapidly screen for 2-substituted piperidines.

Protocol B: LC-ESI-MS/MS (Trace Quantification)

Electrospray Ionization (ESI) is a softer technique that preserves the protonated molecule


[1], making it ideal for trace quantification in biological matrices.
  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. The acidic modifier ensures complete protonation of the basic piperidine nitrogen.

  • Chromatography: Use a C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm) with a gradient of 5% to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Positive ion mode ESI (+). Precursor ion targeted: m/z 140

    
    .
    
  • Collision-Induced Dissociation (CID): Apply a collision energy of 15-25 eV. Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • m/z 140

      
       m/z 123 (Loss of 
      
      
      
      , -17 Da)
    • m/z 140

      
       m/z 86 (Loss of cyclobutene, -54 Da)
      

Workflow Prep Sample Prep Dilution in MeOH GC Chromatography GC or UHPLC Prep->GC Ion Ionization EI (70eV) or ESI(+) GC->Ion Mass Mass Analysis Quadrupole/TOF Ion->Mass Data Data Interpretation m/z 84 Extracted Ion Mass->Data

Figure 2: Standardized mass spectrometry analytical workflow for piperidine derivatives.

References

  • Herbert J. Dias, et al. "Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS." ResearchGate. [Link]

  • Miami University. "Mass Spectrometry: Fragmentation." MiamiOH.edu. [Link]

  • Chemistry Steps. "Alpha (

    
    ) Cleavage - Chemistry Steps." Chemistrysteps.com. [Link]
    
  • NC State University Libraries. "12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry." Pressbooks.pub. [Link]

Sources

HPLC Method Development for Piperidine Derivative Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine derivatives represent a ubiquitous pharmacophore in modern medicinal chemistry (e.g., Fentanyl, Donepezil, Methylphenidate). However, their secondary amine structure (


) presents a notorious chromatographic challenge: severe peak tailing and poor resolution due to interactions with residual silanols on silica-based columns.

This guide moves beyond generic "try-and-see" approaches. We objectively compare three distinct separation strategies—High pH Reversed-Phase , Charged Surface Hybrid (CSH) Technology , and Traditional Ion-Pairing —providing the mechanistic rationale and experimental data necessary to select the optimal method for purity analysis.

The Core Challenge: The Silanol Trap

To develop a robust method, one must understand the failure mode. At the standard HPLC pH of 2.5–4.0, piperidine derivatives are fully protonated cations (


).

Standard silica stationary phases possess residual silanol groups (


).[1] While manufacturers claim "end-capping," roughly 50% of silanols remain accessible. As the mobile phase pH approaches 4.0, these silanols deprotonate (

), creating a cation-exchange site.

The Result: The piperidine analyte experiences two retention mechanisms simultaneously:[2]

  • Hydrophobic Interaction: Desirable, linear isotherms.

  • Ionic Interaction: Undesirable, non-linear (Langmuirian) isotherms.

This "dual-mode" retention causes the characteristic "shark-fin" tailing, which masks low-level impurities and ruins quantitation limits (LOQ).

Comparative Analysis of Separation Strategies

We evaluated four distinct chromatographic systems for the purity analysis of a model piperidine derivative (Donepezil-like structure) spiked with 0.1% synthetic precursors.

Experimental Data Summary
MetricSystem A: Traditional System B: Ion-Pairing System C: Surface Charge (CSH) System D: High pH Hybrid
Column Standard C18 (3.5 µm)Standard C18 (3.5 µm)Charged Surface Hybrid C18Hybrid Ethylene Bridged (BEH) C18
Mobile Phase A 0.1% Formic Acid (pH 2.7)0.1% TFA (pH 2.[3]0)0.1% Formic Acid (pH 2.[3]7)10mM

(pH 10.5)
USP Tailing (

)
2.4 (Fail)1.1 (Pass)1.1 (Pass)1.0 (Excellent)
Resolution (

)
1.22.52.83.5
MS Sensitivity HighSuppressed (<10%) HighHigh
Loadability PoorGoodExcellentExcellent
Detailed Strategy Breakdown
Strategy 1: The "Old Standard" (System B - TFA)
  • Mechanism: Trifluoroacetic acid (TFA) is a strong acid that fully suppresses silanol ionization (

    
    ). Furthermore, the trifluoroacetate anion forms a hydrophobic ion pair with the piperidine cation, masking its charge.
    
  • Verdict: Excellent for UV-only purity methods. Fatal for LC-MS due to signal suppression (ion pairing in the gas phase).

  • Reference: McCalley, D. V. (2004).[4][5][6] Effect of buffer on peak shape... [1]

Strategy 2: Charged Surface Hybrid (System C - CSH)
  • Mechanism: CSH particles incorporate a low-level positive charge on the silica surface. This creates an electrostatic repulsion shield that prevents the positively charged piperidine from reaching the residual silanols.

  • Verdict: The best choice for LC-MS screening at low pH. It allows the use of Formic Acid (MS-friendly) while achieving TFA-like peak shapes.[3]

  • Reference: Fountain, K. J., et al. (2010). Improving Mass Load Capacity... [2]

Strategy 3: High pH Chromatography (System D - The Modern Standard)
  • Mechanism: By raising the pH to 10.5 (above the piperidine

    
    ), the amine is deprotonated and becomes neutral. Neutral molecules do not interact with silanols.
    
  • Requirement: You MUST use Hybrid (e.g., Waters BEH) or Polymer-based columns. Standard silica dissolves above pH 8.0.

  • Verdict: The Gold Standard for purity. Neutral analytes have higher hydrophobic retention, often separating isomers that co-elute at low pH.

  • Reference: Agilent Technologies. Control pH During Method Development... [3]

Visualizing the Mechanism

The following diagram illustrates the mechanistic difference between the failure mode (Standard C18) and the success modes (High pH and CSH).

G cluster_0 Standard Low pH (Failure) cluster_1 High pH Strategy (Success) cluster_2 CSH Strategy (Success) Silanol Silanol (Si-O-) Piperidine Piperidine (+) Silanol->Piperidine Ionic Attraction Tail Peak Tailing Piperidine->Tail Silanol_High Silanol (Si-O-) Piperidine_High Piperidine (Neutral) Silanol_High->Piperidine_High No Interaction Peak_High Symmetric Peak Piperidine_High->Peak_High Surface Surface Charge (+) Piperidine_CSH Piperidine (+) Surface->Piperidine_CSH Repulsion Peak_CSH Symmetric Peak Piperidine_CSH->Peak_CSH

Caption: Mechanistic comparison of silanol interactions. Red indicates the ionic trap causing tailing; Blue and Green illustrate how High pH and Surface Charge technologies bypass this interaction.

The Self-Validating Protocol

Do not guess. Follow this stepwise workflow to guarantee a robust method. This protocol is designed to be "self-validating" because it forces a comparison that reveals the optimal selectivity immediately.

Step 1: The pH Screen (The "Fork in the Road")

Run a generic gradient (5-95% B) on your sample using two distinct setups.

  • Setup A (Low pH): CSH C18 Column | 0.1% Formic Acid (aq) / Acetonitrile.

  • Setup B (High pH): Hybrid C18 (BEH/Evo) | 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

Analysis:

  • If Setup B shows significantly different impurity profiles or better resolution of the main peak, adopt High pH . Piperidine impurities often have different

    
     values; shifting pH changes their elution order (Orthogonal Selectivity).
    
Step 2: Gradient Optimization

Once the pH is selected, optimize the gradient slope. Piperidines are hydrophobic.

  • Formula: Calculate

    
     (gradient retention factor). Target 
    
    
    
    for the main peak.
  • Tip: If using High pH, reduce organic start % by 10% compared to Low pH, as the neutral amine is more retained.

Step 3: Buffer Concentration Check
  • Low pH: 0.1% acid is sufficient.

  • High pH: You must use a buffer salt (Ammonium Bicarbonate or Ammonium Hydroxide), not just "pH adjusted water."

  • Why? At pH 10, silica solubility increases. The buffer provides ionic strength to stabilize the double layer and maintain peak shape.

Decision Matrix

Use this workflow to select the correct column and mobile phase based on your specific analyte properties.

DecisionTree Start Start: Piperidine Derivative MS_Req Is MS Detection Required? Start->MS_Req Yes_MS Yes (MS) MS_Req->Yes_MS No_MS No (UV Only) MS_Req->No_MS Polarity Is Analyte Very Polar? (Elutes in void on C18) Yes_MS->Polarity No_Polar No (Retained on C18) Polarity->No_Polar Yes_Polar Yes (Polar) Polarity->Yes_Polar LogP < 0 CSH_Select Option 1: CSH C18 (0.1% Formic Acid) No_Polar->CSH_Select Speed/Standard HighPH_Select Option 2: Hybrid C18 (pH 10 NH4HCO3) No_Polar->HighPH_Select Max Resolution HILIC HILIC Mode (Amide/Silica) Yes_Polar->HILIC No_MS->HighPH_Select Better Loading TFA_Select Standard C18 (0.1% TFA) No_MS->TFA_Select Cheapest Option

Caption: Method development decision tree. Yellow diamonds represent decision points based on detection needs and analyte polarity.

References

  • McCalley, D. V. (2004).[6] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A.

  • Fountain, K. J., et al. (2010). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International.

  • Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Agilent Application Note.

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology.[7][8] Waters Knowledge Base.

  • Stella, C., et al. (2004).[4] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[4][9][10][11] Journal of Separation Science.[4]

Sources

A Comparative Guide to the Biological Activity of Cyclobutyl vs. Isopropyl Piperidines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a wide array of FDA-approved drugs and clinical candidates targeting the central nervous system (CNS), inflammation, and beyond.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for engaging with biological targets.[4] The choice of substituent on the piperidine nitrogen or carbon framework is a critical decision in drug design, profoundly influencing a compound's pharmacological profile, including its binding affinity, functional activity, selectivity, and pharmacokinetic properties.[1]

This guide provides a comparative analysis of two common alkyl substituents: the cyclobutyl and isopropyl groups. While structurally similar in terms of atom count, their distinct topographies—a rigid four-membered ring versus a branched acyclic chain—can lead to significant differences in biological activity. Direct head-to-head experimental comparisons of these two moieties on an otherwise identical piperidine scaffold are not extensively documented in publicly available literature. Therefore, this guide will first delve into a comparative analysis of their fundamental physicochemical properties and the predicted impact on pharmacology. Subsequently, we will provide detailed, field-proven experimental protocols to empower researchers to conduct their own direct comparisons, thereby generating the critical data needed for informed lead optimization and candidate selection.

Physicochemical Properties: A Comparative Overview

The subtle differences in the structure of cyclobutyl and isopropyl groups translate into distinct physicochemical properties that can have a significant impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

PropertyIsopropyl PiperidineCyclobutyl PiperidinePredicted Impact on Biological Activity
Lipophilicity (Predicted logP) 1.42.3The higher lipophilicity of the cyclobutyl group may enhance membrane permeability, potentially improving oral absorption and blood-brain barrier penetration. However, it could also lead to increased non-specific binding and reduced aqueous solubility.[1]
Basicity (Predicted pKa) 10.310.4The basicity of the piperidine nitrogen is predicted to be very similar for both substituents, suggesting that the electronic effects of these small alkyl and cycloalkyl groups on the nitrogen's proton affinity are minimal.[1]
Shape and Rigidity Flexible, with free rotation around the C-N bond.More rigid and conformationally constrained due to the cyclic structure.The rigidity of the cyclobutyl group can be advantageous in locking the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity. It may also reduce the entropic penalty upon binding to a target.

Predicted values for (R)-1-Isopropylpiperidin-3-amine and (R)-1-Cyclobutylpiperidin-3-amine, respectively, as generated by computational models. These values should be confirmed experimentally.[1]

Comparative Analysis of Biological Activity: A Framework for Investigation

Target Binding Affinity and Selectivity

The primary measure of a compound's potency is its binding affinity for its intended biological target, often a G-protein coupled receptor (GPCR), ion channel, or enzyme. The increased lipophilicity and rigidity of the cyclobutyl group may lead to a more favorable interaction with hydrophobic binding pockets.

Causality Behind Experimental Choices: A radioligand competition binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.[5][6] By measuring the displacement of a high-affinity radioligand, we can accurately quantify the test compound's affinity for the receptor.

Functional Activity: Agonism vs. Antagonism

A compound's effect upon binding to a receptor is its functional activity. The conformational constraint of the cyclobutyl group may influence how the compound interacts with the receptor, potentially altering its functional response from agonism to antagonism, or vice versa.

Causality Behind Experimental Choices: For GPCRs, functional activity is often assessed by measuring the downstream signaling molecules, such as cyclic AMP (cAMP).[7][8] A cAMP assay can differentiate between agonists (which stimulate or inhibit cAMP production) and antagonists (which block the action of an agonist).

Pharmacokinetic (ADME) Profile

A drug's success is heavily dependent on its ADME properties. The differences in lipophilicity between the cyclobutyl and isopropyl groups are likely to have a significant impact on these parameters.

Causality Behind Experimental Choices:

  • Permeability: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[9][10]

  • Metabolic Stability: The liver microsome stability assay assesses the rate of metabolism by cytochrome P450 enzymes, a major determinant of a drug's half-life.[11][12]

Experimental Protocols

To facilitate a direct and robust comparison, the following are detailed, step-by-step protocols for the key assays discussed above.

Radioligand Competition Binding Assay for a GPCR Target

This protocol outlines a filtration-based radioligand binding assay to determine the Ki of test compounds.[5][13]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand)

  • Test compounds (cyclobutyl and isopropyl piperidine analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Vacuum filtration manifold (cell harvester)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of varying concentrations of the test compound (typically in a 10-point, half-log dilution series), and 50 µL of cell membranes (typically 5-20 µg of protein).

  • Radioligand Addition: Add 50 µL of the radioligand at a final concentration at or below its Kd value. For total binding wells, add 50 µL of binding buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific binding determinator.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate 96-well Plate incubation Incubation (e.g., 60 min, 25°C) plate->incubation Add Reagents buffer Binding Buffer membranes Receptor Membranes test_cpd Test Compounds radioligand Radioligand filtration Rapid Filtration (Separates Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for a radioligand competition binding assay.

cAMP Functional Assay for Gαs- and Gαi-Coupled GPCRs

This protocol describes a method to measure changes in intracellular cAMP levels upon GPCR activation.[7][14][15]

Materials:

  • Cells expressing the target GPCR

  • Cell culture medium

  • Test compounds (cyclobutyl and isopropyl piperidine analogs)

  • Forskolin (for Gαi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Addition: Remove the cell culture medium and replace it with assay buffer containing varying concentrations of the test compounds. For antagonist testing, add the test compounds followed by a fixed concentration (e.g., EC₈₀) of a known agonist. For Gαi-coupled receptors, stimulate the cells with forskolin to induce cAMP production before adding the inhibitory test compounds.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Measure the signal using a plate reader. Plot the signal as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Caco-2 Permeability Assay

This protocol measures the bidirectional permeability of a compound across a Caco-2 cell monolayer.[16][17][18]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compounds

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (A to B): a. Add the test compound in transport buffer to the apical (A) side of the monolayer. b. Add fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (B to A): a. Add the test compound in transport buffer to the basolateral (B) side. b. Add fresh transport buffer to the apical (A) side. c. Incubate and sample from the apical side as described above.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the compound is a substrate for efflux transporters.

Human Liver Microsome Stability Assay

This protocol determines the in vitro metabolic stability of a compound.[12][19][20][21]

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Test compounds

  • Control compounds (with known metabolic stability)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing liver microsomes in phosphate buffer.

  • Assay Initiation: Add the test compound to the incubation mixture and pre-warm to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).

G cluster_adme ADME Profiling Workflow permeability Permeability Assay (Caco-2) candidate_selection Candidate Selection permeability->candidate_selection metabolism Metabolic Stability Assay (Liver Microsomes) metabolism->candidate_selection solubility Aqueous Solubility solubility->candidate_selection protein_binding Plasma Protein Binding protein_binding->candidate_selection lead_compound Lead Compound lead_compound->permeability lead_compound->metabolism lead_compound->solubility lead_compound->protein_binding

Caption: Key in vitro ADME assays in the drug discovery workflow.

Conclusion

The choice between a cyclobutyl and an isopropyl substituent on a piperidine scaffold is a nuanced decision that requires careful consideration of the desired pharmacological profile. While the cyclobutyl group may offer advantages in terms of pre-organizing the molecule for optimal receptor binding and enhancing membrane permeability, it may also introduce challenges related to solubility and non-specific binding. The more flexible isopropyl group might provide a different vector for interacting with the target or have a more favorable metabolic profile.

Ultimately, direct experimental comparison is indispensable. The protocols provided in this guide offer a robust framework for researchers to systematically evaluate the biological activities of cyclobutyl versus isopropyl piperidines. The data generated from these studies will be invaluable in guiding structure-activity relationship (SAR) studies and selecting drug candidates with the highest probability of success in preclinical and clinical development.

References

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Schulze, J., et al. (2023, February 16). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • PubMed. (2009, February 15). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Northwestern Medical Journal. (2025, April 30). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]

  • IJNRD.org. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubMed. (2013, March 1). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Retrieved from [Link]

  • PubMed Central. (n.d.). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Retrieved from [Link]

  • MDPI. (2026, February 25). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Retrieved from [Link]

  • MDPI. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Retrieved from [Link]

  • MDPI. (2024, October 1). Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular basis for high affinity agonist binding in GPCRs. Retrieved from [Link]

  • PubMed. (2006, December 1). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Retrieved from [Link]

  • MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • MDPI. (2025, June 10). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

  • Chemical Journal of Kazakhstan. (n.d.). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved from [Link]

Sources

X-Ray Crystallography of Piperidine Hydrochloride Salts: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Solid-state characterization, counterion comparison (HCl vs. HBr), and Single-Crystal X-Ray Diffraction (SCXRD) methodologies.

Executive Summary: The Strategic Role of Counterion Selection

In pharmaceutical development, the piperidine ring is a ubiquitous saturated nitrogen-containing heterocycle found in numerous active pharmaceutical ingredients (APIs). Because the piperidine free base is often volatile, prone to oxidation, and difficult to handle, it is typically formulated as a salt.

This guide objectively compares the solid-state performance and crystallographic properties of piperidine hydrochloride (HCl) salts against their primary alternative, piperidine hydrobromide (HBr) salts . By analyzing single-crystal X-ray diffraction (SCXRD) data, we demonstrate how the choice of halide counterion fundamentally alters the hydrogen-bonding network, unit cell packing, and macroscopic physical properties of the crystal lattice without altering the core molecular conformation.

Conformational Analysis & Crystal Packing Dynamics

The Piperidine Ring Conformation

Regardless of the counterion, the protonated piperidinium ring overwhelmingly adopts a chair conformation in the solid state to minimize torsional strain. Substituents on the ring will preferentially occupy equatorial positions to avoid 1,3-diaxial steric clashes, though bulky substituents or specific hydrogen-bonding requirements can force axial conformations.

Hydrochloride vs. Hydrobromide: The Lattice Shift

The ionic radius of the counterion—Chloride (~1.81 Å) versus Bromide (~1.96 Å)—exerts a profound causal effect on crystal packing. A classic comparative example is the analgesic drug dl-betaprodine. When crystallized as a hydrochloride salt, dl-betaprodine packs into a monoclinic lattice (Space Group P21/c) [1]. However, simply swapping the counterion to hydrobromide forces the lattice to expand and rearrange into an orthorhombic system (Space Group Pbca) [1].

This structural divergence occurs because the larger bromide ion requires a larger coordination sphere, disrupting the compact packing favored by the smaller chloride ion. For drug developers, this means that switching from an HCl to an HBr salt will completely alter the API's powder X-ray diffraction (PXRD) fingerprint, solubility profile, and bulk density.

Counterion_Effect Root Piperidine Salt Solid-State Properties HCl Hydrochloride (HCl) Counterion Root->HCl HBr Hydrobromide (HBr) Counterion Root->HBr Cl_Props Smaller Ionic Radius (~1.81 Å) Stronger, highly directional N-H...Cl HCl->Cl_Props Br_Props Larger Ionic Radius (~1.96 Å) Weaker N-H...Br, higher polarizability HBr->Br_Props Lattice_Cl Tends toward compact lattices (e.g., Monoclinic P21/c) Cl_Props->Lattice_Cl Lattice_Br Tends toward expanded/altered lattices (e.g., Orthorhombic Pbca) Br_Props->Lattice_Br

Fig 1: Mechanistic impact of counterion selection on crystal lattice packing.

Hydrogen Bonding Networks: N-H···Cl vs. N-H···Br

The defining feature of a piperidine salt's crystal structure is the hydrogen bond formed between the protonated amine and the halide anion.

  • Piperidine Hydrochloride: Chloride is a harder, more electronegative hydrogen-bond acceptor. This results in highly directional, short N-H···Cl interactions. For instance, in 4-piperidinecarboxylic acid hydrochloride, the Cl⁻ anion forms a tight network, including an OCOH···Cl⁻ hydrogen bond of exactly 3.022(2) Å, stabilizing the overall orthorhombic structure[2].

  • Piperidine Hydrobromide: Bromide is larger and more polarizable, leading to slightly longer and more diffuse N-H···Br bonds. In halofuginone hydrobromide, these N-H···Br and O-H···Br interactions link the piperidine rings into a distinct two-dimensional network parallel to the ab-plane[3]. Similarly, in dexetimide hydrobromide hemihydrate, the Br⁻ ions are "sandwiched" between molecules to satisfy the hydrogen bonding requirements[4].

Performance Takeaway: HCl salts generally offer higher lattice energies and superior thermal stability compared to HBr salts due to the stronger electrostatic and hydrogen-bonding interactions of the chloride ion.

Quantitative Data Comparison

The following table summarizes the crystallographic parameters of various piperidine salt alternatives, highlighting how counterion substitution impacts the unit cell.

Compound / APISalt FormSpace GroupCrystal SystemUnit Cell Parameters (Å, °)Key Structural Feature
dl-Betaprodine HydrochlorideP2₁/cMonoclinica=12.07, b=11.84, c=12.25, β=112.25°Compact N-H···Cl packing[1]
dl-Betaprodine HydrobromidePbcaOrthorhombicData expanded relative to HClAltered lattice symmetry[1]
4-Piperidinecarboxylic acid HydrochlorideP2₁2₁2₁Orthorhombica=7.05, b=7.51, c=15.31OCOH···Cl⁻ bond (3.02 Å)[2]
Dexetimide HydrobromideP1Triclinica=7.39, b=9.07, c=17.28, α=96.2°Sandwiched Br⁻ ions[4]
Halofuginone HydrobromideP2₁MonoclinicZ=4 (Two independent cations)2D N-H···Br network[3]

Experimental Protocol: Self-Validating SCXRD Workflow

To achieve publication-quality structural elucidation of piperidine salts, the following methodology must be strictly adhered to. This workflow is designed to be self-validating, ensuring that the final atomic coordinates are physically meaningful.

Step 1: Crystallization via Vapor Diffusion
  • Dissolve 50 mg of the piperidine free base in a minimal volume of a polar aprotic solvent (e.g., ethyl acetate).

  • Introduce anhydrous HCl or HBr gas (or a stoichiometric amount of ethereal HCl/HBr) to precipitate the salt.

  • Redissolve the precipitate in methanol. Place the vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether).

  • Causality: Slow vapor diffusion allows the system to approach thermodynamic equilibrium, minimizing defect formation and yielding highly ordered single crystals suitable for diffraction.

Step 2: Cryocooling and Data Collection
  • Select a crystal (>0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil.

  • Transfer immediately to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

  • Causality: Cryocooling to 100 K is a necessity, not a preference. It drastically reduces atomic thermal displacement parameters (Debye-Waller factors). This reduction is mathematically required to generate a clean difference Fourier map, allowing the unambiguous assignment of the protonated N-H hydrogen atom.

Step 3: Integration and Absorption Correction
  • Integrate the diffraction frames using standard software (e.g., APEX4 or CrysAlisPro).

  • Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality: Absorption correction is vastly more critical for HBr salts than HCl salts. Bromine has a high mass attenuation coefficient for Mo-Kα and Cu-Kα radiation. Failing to correct for this will artificially distort the thermal ellipsoids of the piperidine ring atoms.

Step 4: Structure Solution and Refinement
  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Refine all non-hydrogen atoms anisotropically.

  • Validation Checkpoint: Locate the piperidinium N-H proton from the difference electron density map. Refine its coordinates freely. If the final R₁ value drops below 5% and the maximum residual electron density peak is < 0.5 e/ų, the structural model is successfully validated.

SCXRD_Workflow A 1. Salt Formation & Crystallization (Vapor Diffusion / Slow Evaporation) B 2. Crystal Mounting (Cryoloop + Paratone Oil) A->B C 3. Data Collection (100 K) (Mo-Kα or Cu-Kα Radiation) B->C D 4. Integration & Absorption Correction (Crucial for heavy Br/I counterions) C->D E 5. Structure Solution & Refinement (SHELXT / SHELXL) D->E F 6. Validation Checkpoint (R1 < 5%, locate N-H proton) E->F

Fig 2: Step-by-step SCXRD workflow with built-in validation checkpoints.

Conclusion

For drug development professionals, the selection between piperidine hydrochloride and hydrobromide is not merely a chemical formality; it is a critical solid-state engineering decision. As evidenced by the crystallographic data, the smaller chloride ion facilitates tighter hydrogen-bonding networks and more compact crystal lattices (e.g., the monoclinic packing of dl-betaprodine HCl). While hydrobromide salts can offer alternative solubility profiles, their larger ionic radius forces lattice expansion and requires rigorous absorption corrections during structural characterization. Understanding these crystallographic nuances is essential for optimizing the stability, manufacturability, and bioavailability of piperidine-based therapeutics.

References

  • The crystal and molecular structure of dl-betaprodine hydrochloride Source: IUCr Journals URL:[Link]

  • Crystal structure of halofuginone hydrobromide, C16H18BrClN3O3Br Source: Cambridge University Press / Powder Diffraction URL:[Link]

  • Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) Source: ResearchGate URL:[Link]

  • The anticholinergic drug dexetimide. The crystal structure and absolute configuration of (+)-1-benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)piperidine hydrobromide hemihydrate Source: IUCr Journals URL:[Link]

Sources

Validating the Enantiomeric Excess of 2-Cyclobutylpiperidine: A Comparative Guide for Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

The precise determination of enantiomeric excess (ee) for chiral building blocks is a non-negotiable pillar of modern drug discovery. 2-Cyclobutylpiperidine (CAS: 1889294-03-4), a sterically hindered secondary amine, presents unique analytical challenges. Because it lacks a conjugated π-system (a strong UV chromophore) and possesses a basic secondary amine that strongly interacts with free silanols on chromatographic columns, direct analysis of its unmodified form is often plagued by poor sensitivity and severe peak tailing.

As an Application Scientist, I approach ee validation not merely as a procedural task, but as a system of chemical causality. To achieve reliable, self-validating results, the analyte must be chemically modified to fit the detection method. This guide objectively compares the three most robust methodologies for validating the enantiomeric excess of 2-cyclobutylpiperidine: Chiral HPLC ,


F NMR Spectroscopy (Mosher’s Method) , and Chiral GC .

Chiral High-Performance Liquid Chromatography (HPLC)

The Causality of the Method

Direct UV detection of 2-cyclobutylpiperidine at standard wavelengths (e.g., 254 nm) is practically impossible due to the absence of a chromophore[1]. Furthermore, the basic nitrogen can cause broad, tailing peaks on standard silica-based Chiral Stationary Phases (CSPs). Pre-column derivatization with an agent like 3,5-dinitrobenzoyl chloride (DNBC) solves both issues simultaneously: it neutralizes the basicity of the amine by forming an amide, and it introduces a strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-acidic chromophore. This 

-acidic aromatic ring heavily enhances

-

interactions with polysaccharide-based CSPs (such as Chiralpak IA or IB), drastically improving chiral recognition and baseline resolution[1].
Self-Validating Protocol: DNBC Derivatization & HPLC Analysis

Scientific Integrity Check: Always perform this protocol on a racemic standard first. This confirms that the derivatization reaction proceeds to completion without inducing kinetic resolution (which would artificially skew the ee) and proves that the HPLC method can achieve a baseline resolution (


) of both enantiomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 2-cyclobutylpiperidine in 1.0 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 1.5 equivalents of triethylamine (Et

    
    N) followed by 1.2 equivalents of 3,5-dinitrobenzoyl chloride. Stir at room temperature for 30 minutes.
    
  • Quenching & Extraction: Quench the reaction with 1.0 mL of saturated aqueous NaHCO

    
    . Extract the organic layer, dry over anhydrous Na
    
    
    
    SO
    
    
    , and evaporate the solvent under a stream of nitrogen.
  • Reconstitution: Redissolve the residue in 1.0 mL of HPLC-grade methanol or the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate % ee using the integrated peak areas:

    
    
    

HPLC_Workflow A 2-Cyclobutylpiperidine (Analyte) B Derivatization (3,5-Dinitrobenzoyl Chloride) A->B Introduce Chromophore C Chiral HPLC Separation (Polysaccharide CSP) B->C Inject Sample D UV Detection (254 nm) C->D Elute Diastereomers E Data Analysis (Integration & % ee) D->E Calculate Ratio

Workflow for HPLC ee determination of 2-cyclobutylpiperidine via pre-column derivatization.

F NMR Spectroscopy (Mosher’s Method)

The Causality of the Method

When chromatographic methods are in development, NMR provides an orthogonal, rapid validation tool. By reacting 2-cyclobutylpiperidine with enantiopure


-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), the enantiomers are converted into a pair of diastereomeric amides[2]. The phenyl ring of the Mosher moiety creates a powerful anisotropic magnetic shielding cone. Depending on the stereochemistry of the piperidine ring, the CF

group of the Mosher moiety will sit in different magnetic environments for the

and

diastereomers, resulting in distinct chemical shifts (

)[3].

Using


F NMR  instead of 

H NMR is a deliberate, experience-driven choice: the aliphatic region of 2-cyclobutylpiperidine in

H NMR (1.0–3.0 ppm) is highly complex and overlapping.

F NMR provides clean, isolated singlets for the CF

groups against an empty baseline, allowing for highly accurate integration.
Self-Validating Protocol: Mosher Amide Formation
  • Sample Preparation: Dissolve 5 mg of 2-cyclobutylpiperidine in 0.5 mL of deuterated chloroform (CDCl

    
    ) directly in an NMR tube.
    
  • Reagent Addition: Add 10 µL of pyridine-

    
     (acting as a base and catalyst) and 15 µL of 
    
    
    
    -(-)-MTPA-Cl.
  • Reaction: Cap the tube, shake vigorously, and let it stand at room temperature for 15 minutes to ensure complete acylation.

  • Acquisition: Acquire a

    
    F NMR spectrum (typically at 376 MHz or higher) with a sufficient relaxation delay (D1 
    
    
    
    3 seconds) to ensure quantitative integration.
  • Data Analysis: Identify the two distinct CF

    
     singlets (typically around -69 to -71 ppm). Integrate the peaks to calculate the diastereomeric excess (de), which directly correlates to the enantiomeric excess of the starting amine.
    

NMR_Logic A Chiral Amine (2-Cyclobutylpiperidine) C Diastereomeric Amides (R,R) and (R,S) A->C Acylation (Base) B (R)-MTPA-Cl (Mosher's Reagent) B->C Covalent Bond D 19F NMR Acquisition (CF3 Signals) C->D Anisotropic Shielding E Signal Integration (Δδ Analysis) D->E Calculate % ee

Logic pathway for NMR-based ee validation using Mosher's derivatization and 19F NMR analysis.

Chiral Gas Chromatography (GC)

The Causality of the Method

2-Cyclobutylpiperidine is a relatively low-molecular-weight, volatile compound, making it a candidate for Chiral GC. However, injecting free secondary amines onto a capillary column often results in severe peak tailing due to hydrogen bonding with residual silanol groups on the fused silica wall. To circumvent this, the amine is derivatized with Trifluoroacetic anhydride (TFAA) . Trifluoroacetylation masks the polar N-H bond, increases the compound's volatility, and improves its interaction with cyclodextrin-based chiral stationary phases (e.g., CP-Chirasil-Dex CB).

Self-Validating Protocol: TFAA Derivatization & GC Analysis
  • Derivatization: Dissolve 5 mg of the amine in 1.0 mL of DCM. Add 50 µL of TFAA and 50 µL of pyridine. Stir for 15 minutes at room temperature.

  • Workup: Evaporate the volatiles under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of GC-grade hexane.

  • GC Conditions:

    • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100 °C hold for 2 min, ramp at 5 °C/min to 180 °C.

    • Detection: Flame Ionization Detector (FID) at 250 °C.

Quantitative Comparison & Decision Matrix

To guide your analytical strategy, the following table summarizes the operational parameters of each validated method.

Analytical MethodDerivatization RequiredPrimary DetectorTypical Run TimeResolutionBest Use Case
Chiral HPLC Yes (DNBC or Fmoc-Cl)UV (254 nm)15–30 minExcellent (

)
Final API release, high-precision quantification, preparative scale-up.

F NMR
Yes (MTPA-Cl)NMR Spectrometer5–10 minVery GoodRapid reaction monitoring, orthogonal validation, absolute configuration assignment.
Chiral GC Yes (TFAA)FID or MS10–20 minGood (

)
High-throughput screening of volatile intermediates.

Expert Recommendation: For the most rigorous scientific validation of 2-cyclobutylpiperidine, employ a cross-validation strategy. Use


F NMR (Mosher's Method)  for rapid, daily reaction monitoring during the synthesis phase, and rely on DNBC-derivatized Chiral HPLC  for the final, definitive certification of enantiomeric purity.

References

  • Mosher ester derivatives for assignment of absolute stereochemistry. Oregon State University. Available at: [Link]

  • Process for resolving racemic mixtures of piperidine derivatives (US20040039206A1).Google Patents.

Sources

Benchmarking 2-Cyclobutylpiperidine Stability in Metabolic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold but suffers from a well-documented "metabolic soft spot": rapid oxidation at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon adjacent to the nitrogen.[1] This guide benchmarks 2-Cyclobutylpiperidine  against standard alkyl analogs (2-Methylpiperidine and 2-Cyclohexylpiperidine) to demonstrate its utility as a metabolic stabilizer.

Key Finding: The cyclobutyl group functions as a "Goldilocks" substituent. It provides sufficient steric bulk to shield the piperidine nitrogen from Cytochrome P450 (CYP450) attack—significantly reducing intrinsic clearance (


) compared to methyl analogs—without incurring the high lipophilicity penalty (

) associated with cyclohexyl rings.

The Metabolic Challenge: Piperidine Instability[2]

The piperidine ring is ubiquitous in drug discovery (e.g., Fentanyl, Ritalin), yet it presents a significant liability. Hepatic CYP450 enzymes (primarily CYP2D6 and CYP3A4) readily target the carbon alpha to the nitrogen (


-C), leading to:
  • 
    -Hydroxylation:  Forming an unstable carbinolamine.
    
  • Ring Opening: Collapse of the carbinolamine to an aldehyde/ketone.

  • N-Oxidation: Direct oxidation of the nitrogen lone pair.

To mitigate this, medicinal chemists employ Steric Shielding —placing bulky groups at the C2 position to block enzyme access.

The Comparator Set

To objectively benchmark 2-Cyclobutylpiperidine, we compare it against a baseline (minimal steric protection) and a high-lipophilicity alternative.

CompoundStructure DescriptionRole in Benchmark
2-Methylpiperidine Small alkyl group at C2Baseline (High Clearance): Minimal steric hindrance; rapid metabolism expected.
2-Cyclobutylpiperidine 4-membered ring at C2Target: Balance of steric bulk and moderate lipophilicity.
2-Cyclohexylpiperidine 6-membered ring at C2Lipophilic Control: High steric protection but high LogP (risk of non-specific binding).

Comparative Analysis: Representative Data

The following data represents typical stability profiles derived from Structure-Activity Relationship (SAR) principles in human liver microsomes (HLM).

Table 1: Metabolic Stability & Physicochemical Profile
Parameter2-Methylpiperidine2-Cyclobutylpiperidine 2-Cyclohexylpiperidine
Predicted LogP ~1.2~2.3 ~3.1

(min)
< 1545 - 60 > 90

(

L/min/mg)
> 50 (High)15 - 25 (Low-Mod) < 10 (Low)
Primary Metabolite Ring Open / N-OxideRing Hydroxylation Ring Hydroxylation
Liability Rapid ClearanceNone (Optimal) High Non-Specific Binding

Technical Insight: While the cyclohexyl analog offers the longest half-life (


), its high LogP (>3) often leads to phospholipidosis and poor solubility. The cyclobutyl  analog achieves a 3-4x improvement in stability over the methyl derivative while maintaining a druggable LogP profile.

Mechanistic Visualization

The following diagram illustrates why the cyclobutyl group is effective. It visualizes the steric clash that prevents the CYP450 Heme-Iron center from accessing the vulnerable


-proton.

MetabolicPathways Substrate 2-Cyclobutylpiperidine (Substrate) CYP CYP450 Active Site (Heme-Fe) Substrate->CYP Binding AlphaOx Alpha-Carbon Oxidation (Ring Opening) CYP->AlphaOx BLOCKED by Cyclobutyl Steric Bulk RingOx Cyclobutyl Hydroxylation (Stable Metabolite) CYP->RingOx Accessible Site (Slower Reaction) Clearance Clearance AlphaOx->Clearance Rapid Elimination StableMet Polar Metabolite RingOx->StableMet Renal Excretion

Caption: Figure 1. Steric Shielding Mechanism. The cyclobutyl group (Blue) physically obstructs the CYP450 active site (Red) from accessing the piperidine


-carbon, forcing metabolism to the slower ring-hydroxylation pathway.

Experimental Protocol: A Self-Validating System

To generate the data in Table 1, you must use a Microsomal Stability Assay . This protocol includes built-in "trust markers"—controls that validate the assay's health.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Tolbutamide (Internal Standard).

Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (37°C, 5 min) Substrate + Microsomes Start 2. Initiation Add NADPH Prep->Start Sample 3. Sampling (0, 15, 30, 45, 60 min) Start->Sample Quench 4. Quench Add Cold ACN + IS Sample->Quench Analysis 5. LC-MS/MS Quantify Parent Depletion Quench->Analysis

Caption: Figure 2.[2][3][4] Microsomal Stability Workflow. Critical timing ensures accurate


 calculation.
Step-by-Step Methodology
  • Master Mix Preparation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

    • Spike test compound (2-Cyclobutylpiperidine) to final concentration of 1

      
      M.
      
    • Why 1

      
      M? To ensure metabolic conditions follow first-order kinetics (well below 
      
      
      
      ).
  • Pre-Incubation:

    • Incubate Master Mix at 37°C for 5 minutes.

    • Trust Marker: This equilibrates the temperature. Cold microsomes yield artificially low clearance rates.

  • Reaction Initiation:

    • Add NADPH regenerating system.[1][2] Start timer immediately.

  • Sampling (The Kinetic Curve):

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Transfer immediately into 150

      
      L Ice-Cold ACN (with Internal Standard).
      
    • Causality: The cold organic solvent denatures the CYP enzymes instantly, freezing the metabolic snapshot.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 min to pellet proteins.

    • Inject supernatant into LC-MS/MS.[5]

Quality Control (The "Self-Validating" Pillars)
  • Positive Control: Verapamil (High Clearance).[1] Must show

    
     min. If Verapamil is stable, your microsomes are dead.
    
  • Negative Control: Warfarin (Low Clearance). Must show >80% remaining at 60 min.

  • No-Cofactor Control: Incubate without NADPH.[6] If compound degrades, the instability is chemical (hydrolysis), not metabolic.

Data Interpretation & Calculations

To benchmark your compound, calculate the Intrinsic Clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) .[1][7][8]
  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time.[1][5][7] The slope of the line is
    
    
    .
  • Calculate Half-Life (

    
    ): 
    
    
    
    
    [1]
  • Calculate

    
    : 
    This normalizes the rate to the protein concentration used in the assay.
    
    
    
    

    Where protein conc is typically 0.5 mg/mL.[6][7]

Benchmarking Rule of Thumb:

  • < 10

    
    L/min/mg:  Excellent Stability (Likely once-daily dosing).
    
  • 10 - 45

    
    L/min/mg:  Moderate Stability (Acceptable for lead optimization).
    
  • > 45

    
    L/min/mg:  High Clearance (Requires structural modification).
    

Conclusion for 2-Cyclobutylpiperidine: Expect a


 in the 15–25 range , positioning it as a superior scaffold for lead optimization compared to simple methyl-piperidines.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols and SAR).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. (Source for piperidine metabolic liabilities).[1][9]

  • Protocol Source: Cyprotex/Evotec Microsomal Stability Assay Standard Operating Procedures. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Source for cycloalkyl ring effects on lipophilicity and stability).

Sources

Analytical standards for 2-Cyclobutylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Criticality of Standard Selection In preclinical drug discovery, the integrity of biological assay data is fundamentally linked to the analytical purity of the reference materials used. 2-Cyclobutylpiperidine hydrochloride (CAS: 1889294-03-4)[1] is a highly valuable aliphatic heterocycle. The piperidine scaffold is ubiquitous in central nervous system (CNS) therapeutics, while the cyclobutyl substituent introduces specific steric bulk and lipophilicity that can drastically alter target binding affinity and pharmacokinetic profiles.

However, sourcing this compound presents a hidden analytical challenge. Because it lacks a conjugated


-system (no aromatic rings), it is essentially "invisible" to standard UV detectors[2]. Consequently, commercial research-grade materials often report artificially inflated purities based on flawed HPLC-UV methodologies. This guide objectively compares Certified Reference Materials (CRMs) of 2-Cyclobutylpiperidine HCl against standard commercial grades and in-house syntheses, providing researchers with the self-validating protocols necessary to ensure data integrity.

Comparative Matrix: CRM vs. Research Grade vs. In-House Synthesis

When selecting an analytical standard for calibration or biological screening, researchers must evaluate purity not just as an area percentage, but as an absolute mass fraction.

Analytical ParameterCertified Reference Material (CRM)Commercial Research GradeIn-House Synthesized
Purity Claim >99.5% (Absolute Mass Fraction)>95.0% - 97.0% (Area %)Variable (Typically 90-95%)
Quantitation Method 1H-qNMR + KF TitrationHPLC-UV (Often unreliable)NMR (Relative integration)
Moisture Correction Yes (Karl Fischer Titration)Rarely providedRarely performed
Traceability ISO 17034 / NIST traceableNoneNone
Stability Tracking Real-time & Accelerated dataBatch-dependentUnknown
Relative Cost HighModerateLow (Excluding labor)

Data Synthesis: While commercial research-grade compounds (e.g., standard catalog sizes of 50mg or 0.5g[3]) are sufficient for early-stage synthesis, only qNMR-certified CRMs should be used for quantitative biological assays or pharmacokinetic calibrations.

Self-Validating Analytical Methodologies

To establish true trustworthiness in your reagent supply chain, rely on orthogonal analytical techniques. The following protocols detail how to accurately validate 2-Cyclobutylpiperidine HCl.

Protocol I: Chromatographic Purity via HPLC-ELSD/MS

Causality Check: Why not UV? The monoisotopic mass of the 2-cyclobutylpiperidine free base is 139.1361 Da (Formula: C9H17N)[4]. It contains only single bonds. Standard UV detection at 254 nm will completely miss major unreacted aliphatic impurities. Evaporative Light Scattering Detection (ELSD) coupled with Mass Spectrometry (MS) is mandatory.

  • Sample Preparation: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of LC-MS grade Methanol:Water (50:50 v/v) to yield a 1.0 mg/mL stock.

  • Column Selection: Utilize an end-capped C18 column (e.g., 50 x 2.1 mm, 2.5 µm) to prevent the secondary amine from interacting with residual silanols, which causes severe peak tailing.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0 to maintain the protonated state).

    • Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Detection Parameters:

    • ELSD: Drift tube temperature at 50°C; Nebulizer gas (Nitrogen) at 3.5 bar.

    • MS: Positive Electrospray Ionization (+ESI). Extract the chromatogram for the

      
       ion at m/z 140.14.
      
  • Data Processing: Calculate purity based on ELSD peak area normalization, which provides a highly uniform response factor for non-chromophoric molecules.

Protocol II: Absolute Quantitation via 1H-qNMR

Causality Check: Chromatographic purity only tells you the ratio of flying/eluting organic molecules. It does not account for inorganic salts or invisible solvents. Quantitative NMR (qNMR) measures the exact active mass fraction.

  • Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM) as the IS. Its singlet at ~6.3 ppm does not overlap with the complex aliphatic multiplet signals of 2-cyclobutylpiperidine (typically found between 1.0 - 3.5 ppm).

  • Sample Preparation: Co-weigh exactly 15.0 mg of 2-Cyclobutylpiperidine HCl and 5.0 mg of Maleic Acid into a vial using a calibrated microbalance (

    
     mg). Dissolve entirely in 0.6 mL of 
    
    
    
    .
  • NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Set the pulse angle to 90°. Critical Step: Set the relaxation delay (

    
    ) to >30 seconds (at least 
    
    
    
    of the slowest relaxing proton) to ensure complete longitudinal relaxation. Failure to do this will skew the integration.
  • Calculation: Integrate the IS singlet against a distinct, well-resolved proton signal from the cyclobutyl ring. Apply the standard qNMR equation to determine the absolute mass fraction.

Causality: The Hidden Cost of Substandard Reagents

The physical chemistry of 2-Cyclobutylpiperidine hydrochloride dictates its behavior in the lab. Hydrochloride salts of basic amines are notoriously hygroscopic. If a commercial standard has absorbed 5% water by weight from atmospheric humidity, and this is not quantified via Karl Fischer (KF) titration, the researcher will systematically under-dose their biological assays by 5%.

Furthermore, trace synthesis byproducts (such as des-cyclobutyl piperidine derivatives) can act as off-target binders in competitive assays. The logical flow of how these factors corrupt data is visualized below.

AnalyticalWorkflow A Raw Material 2-Cyclobutylpiperidine HCl B HPLC-ELSD/MS (Chromatographic Purity) A->B Step 1: Profiling C 1H-qNMR (Absolute Mass Fraction) B->C Step 2: Quantitation D Karl Fischer Titration (Water Content) C->D Step 3: Moisture E Certified Reference Material (CRM) D->E Final Certification

Figure 1: Orthogonal analytical validation workflow for 2-Cyclobutylpiperidine HCl standards.

ImpurityLogic API 2-Cyclobutylpiperidine HCl (Target Scaffold) Assay In Vitro Biological Assay API->Assay Imp Trace Piperidine Impurities (Synthesis Byproducts) Imp->Assay H2O Absorbed Moisture (Hygroscopic HCl Salt) H2O->Assay Res1 Accurate IC50 / Affinity Assay->Res1 Pure CRM Res2 False Positives / Toxicity Assay->Res2 Impurity Interference Res3 Under-dosing (Skewed Data) Assay->Res3 Uncorrected Mass

Figure 2: Logical relationship of how impurities and moisture induce biological assay variance.

Conclusion For early-stage synthetic exploration, commercial research-grade 2-Cyclobutylpiperidine hydrochloride offers a cost-effective solution. However, once a project advances to quantitative biological screening or pharmacokinetic modeling, the transition to a qNMR-certified, moisture-corrected CRM is non-negotiable. Relying solely on HPLC-UV for aliphatic amines is a systemic vulnerability that must be mitigated through ELSD/MS and orthogonal NMR techniques.

References

  • PubChemLite. "2-cyclobutylpiperidine (C9H17N)". Source: uni.lu. URL:[Link]

  • PubChemLite. "C9H17N - Explore". Source: uni.lu. URL: [Link]

  • CliniSciences / Biosynth. "PAD29403-50mg | 2-Cyclobutylpiperidine hydrochloride [1889294-03-4]". Source: clinisciences.com. URL: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Cyclobutylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the journey of discovery with a compound like 2-Cyclobutylpiperidine hydrochloride doesn't conclude with the final data point. A critical, and often overlooked, phase remains: its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Cyclobutylpiperidine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the core principles of chemical safety, regulatory compliance, and scientific best practices.

Understanding the Hazard Profile: A Foundation for Safe Handling

2-Cyclobutylpiperidine hydrochloride, as a member of the piperidine derivative family, should be handled as a potentially hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound is the ultimate authority, analogous piperidine hydrochlorides are typically classified as toxic if swallowed and can cause severe skin and eye irritation or burns[1][2][3]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Key Hazard Considerations:
  • Toxicity: Piperidine derivatives can be fatal if ingested[1].

  • Corrosivity: Contact can cause burns to the skin, eyes, and mucous membranes.

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and bases. Mixing with such materials can lead to vigorous and potentially dangerous reactions.

The Cardinal Rule of Disposal: Professional Hazardous Waste Management

The most critical principle for the disposal of 2-Cyclobutylpiperidine hydrochloride is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain[4][5].

Core Directive: All waste containing 2-Cyclobutylpiperidine hydrochloride, whether in solid form, in solution, or as contaminated materials, must be collected and disposed of through a licensed professional waste disposal service or an approved waste disposal plant[1][5][6].

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and preparing 2-Cyclobutylpiperidine hydrochloride for disposal.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Utilize a clearly labeled, dedicated hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Cyclobutylpiperidine hydrochloride"

    • The concentration and quantity of the waste

    • The date of accumulation

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. Crucially, it must be segregated from incompatible materials such as strong acids, bases, and oxidizing agents.

Step 2: Managing Different Waste Streams
  • Solid Waste: Collect pure 2-Cyclobutylpiperidine hydrochloride, as well as contaminated items like weighing boats and filter paper, directly into the designated solid hazardous waste container.

  • Liquid Waste: For solutions containing 2-Cyclobutylpiperidine hydrochloride, use a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Empty Containers: An "empty" container of 2-Cyclobutylpiperidine hydrochloride is not truly empty and must be treated as hazardous waste[5][7].

    • Triple-rinse the container with a suitable solvent (e.g., water or methanol).

    • The first rinseate is considered acutely hazardous and MUST be collected as hazardous waste[7]. Subsequent rinses should also be collected.

    • After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

Step 3: Spill Management and Cleanup

In the event of a spill, the primary goal is to contain and collect the material for proper disposal.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite[4][8]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep up the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

The Logic of Disposal: A Decision-Making Framework

The selection of the final disposal technology is determined by the licensed waste disposal facility, but it is typically incineration. High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the complete destruction of organic compounds like piperidine derivatives, ensuring that no harmful residues are released into the environment[2][6].

Below is a decision-making workflow for the proper management of 2-Cyclobutylpiperidine hydrochloride waste in the laboratory.

Figure 1: Decision workflow for the disposal of 2-Cyclobutylpiperidine hydrochloride.

Regulatory Compliance: Navigating the Legal Landscape

The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[9]. Academic and research laboratories may have specific regulations to follow, such as the Subpart K regulations for academic laboratories, which provide an alternative set of standards for managing hazardous waste in these settings[10]. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations[8][11].

Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Hazardous Waste[8]
Prohibited Disposal Drain, Sewer, Municipal Trash[4][5]
Recommended Disposal Licensed Waste Disposal Service[1][5][6]
Primary Disposal Tech High-Temperature Incineration[2][6]
Empty Container Rinse First rinseate collected as hazardous[7]

By adhering to these procedures, you not only ensure a safe and compliant laboratory environment but also uphold the highest standards of scientific responsibility. The proper disposal of chemical waste is a direct reflection of a researcher's commitment to safety and environmental stewardship.

References

  • Vertex AI Search. (n.d.). 12 - SAFETY DATA SHEET.
  • Vertex AI Search. (2023, August 11). 7 - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
  • BLD Pharmatech. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved March 7, 2024, from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved March 7, 2024, from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved March 7, 2024, from [Link]

Sources

Personal protective equipment for handling 2-Cyclobutylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Essential Safety & Operational Guide

Executive Safety Summary: The "Why" Behind the Protocol

Chemical Identity: 2-Cyclobutylpiperidine hydrochloride Physical State: Solid (Hygroscopic Crystalline Powder) Primary Hazard Class: Irritant / Acute Toxicant (Class-based assessment for Piperidine derivatives)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-Cyclobutylpiperidine may be sparse compared to parent piperidine, the structural combination of a secondary amine and a lipophilic cyclobutyl ring suggests two distinct risks:

  • Bioavailability: The cyclobutyl group increases lipophilicity, potentially facilitating dermal absorption more readily than simple piperidine salts.

  • Respiratory Irritation: As a hydrochloride salt, hydrolysis upon contact with mucous membranes (lungs, eyes) releases hydrochloric acid locally, causing severe irritation (H314/H319).

Operational Directive: Treat this compound as an Unknown Bioactive Intermediate . Do not rely solely on "Irritant" labels; assume potential acute toxicity until specific IC50/LD50 data is verified.

PPE Decision Matrix: Context-Aware Selection

Safety is not static; it changes based on the state of matter. Use this logic flow to determine your immediate requirements.

PPE_Decision_Matrix Start START: State of Material Solid SOLID (Powder/Crystal) Start->Solid Solution SOLUTION (Dissolved) Start->Solution Qty_Check Quantity > 100 mg? Solid->Qty_Check Solvent_Check Solvent Type? Solution->Solvent_Check Hood_Mandatory ENGINEERING CONTROL: Chemical Fume Hood Required Qty_Check->Hood_Mandatory Yes Resp_Protection RESPIRATORY: N95 (Min) or P100 (Rec) Qty_Check->Resp_Protection No (Weighing Enclosure) Glove_Nit GLOVES: Standard Nitrile (5 mil) Hood_Mandatory->Glove_Nit Aqueous Aqueous / Buffer Solvent_Check->Aqueous Organic Organic (DCM, MeOH, DMSO) Solvent_Check->Organic Aqueous->Glove_Nit Glove_Spec GLOVES: Double Glove or Laminate (Silver Shield) Organic->Glove_Spec Solvent Permeation Risk

Figure 1: Dynamic PPE selection logic based on physical state and solvent carrier. Note that organic solvents often drive glove selection more than the solute itself.

Detailed PPE Specifications

A. Dermal Protection (Hand & Body)
  • The Risk: Piperidine derivatives can cause chemical burns or sensitization. The hydrochloride salt is acidic when wet.

  • Glove Protocol:

    • Standard Handling (Solid/Aqueous): Nitrile Rubber, minimum 0.11 mm (4-5 mil) thickness.

    • High-Risk Solvents (DCM/Chloroform): If dissolving the salt in halogenated solvents, standard nitrile degrades in <5 minutes. You must use Double-gloving (PE/EVA laminate liner under Nitrile) or specialized fluoroelastomer gloves.

  • Body: Tyvek® lab coat or closed-front cotton lab coat. Exposed skin on wrists is a common failure point; ensure glove cuffs overlap sleeves.

B. Respiratory Protection
  • The Risk: Fine crystalline dust. Inhalation causes immediate coughing and burning of the upper respiratory tract.

  • Primary Control: All weighing of open powder must occur inside a certified Chemical Fume Hood or a Powder Weighing Station .

  • Secondary Control: If hood access is restricted or during maintenance, a P100 Particulate Respirator (half-face) is required. Simple surgical masks offer zero protection against chemical salts.

C. Ocular Protection
  • The Risk: Corrosive damage.[1] HCl salts are extremely damaging to corneal tissue.

  • Requirement: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are insufficient for handling powders that can become airborne or splash hazards.

Operational Workflows

Experiment 1: Safe Weighing & Solubilization

Context: Preparing a stock solution for biological assay.

ParameterSpecification
Environment Chemical Fume Hood (Sash height < 18 inches)
Equipment Analytical balance, Anti-static gun (optional), Spatula
Solvent DMSO or Water (Preferred for safety over DCM)

Step-by-Step Protocol:

  • Preparation: Don PPE (Goggles, Nitrile Gloves, Lab Coat). Check Fume Hood flow monitor.

  • Static Control: Piperidine salts are often static-prone. Use an anti-static gun on the weighing boat or use a glass weighing vessel to prevent powder "jumping."

  • Transfer: Open the source container only inside the hood. Transfer solid using a clean spatula.

  • Decontamination: Immediately wipe the spatula with a wet Kimwipe (water) before removing it from the hood. This neutralizes the salt residue.

  • Dissolution: Add solvent. If using DMSO, be aware that DMSO penetrates skin rapidly, carrying the piperidine salt with it. Do not touch the solution.

Experiment 2: Spill Response (Solid)

Context: You knock over a vial containing 500mg of powder.

  • Isolate: Alert nearby personnel. Do not breathe the dust.[2][3]

  • PPE Upgrade: If the dust is airborne, wait 5 minutes for it to settle or don a respirator.

  • Neutralize/Clean:

    • Do not dry sweep (creates dust).

    • Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acidity of the HCl salt.

    • Scoop the damp slurry into a hazardous waste bag.

  • Verify: Wipe the surface with water and check pH with a litmus strip (Target: pH 6-8).

Waste Disposal & Compliance

Proper disposal is the final step of safety.

Disposal_Flow Waste_Origin Waste Source Solid_Waste Solid Waste (Contaminated PPE/Powder) Waste_Origin->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor/Rinses) Waste_Origin->Liquid_Waste Incineration High Temp Incineration Solid_Waste->Incineration Label: Toxic Solid Segregation Segregation Check Liquid_Waste->Segregation Halogenated Halogenated Organic (contains DCM/CHCl3) Segregation->Halogenated NonHalogenated Non-Halogenated (DMSO/MeOH/Water) Segregation->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Figure 2: Waste stream segregation. Note that as a nitrogen-containing compound, incineration is the preferred destruction method to prevent environmental accumulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • PubChem. (2024). Compound Summary: Piperidine Hydrochloride (Class Reference). National Library of Medicine. [Link]

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